molecular formula C6H7NO2S2 B12344840 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- CAS No. 31090-12-7

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-

Cat. No.: B12344840
CAS No.: 31090-12-7
M. Wt: 189.3 g/mol
InChI Key: FVQQWSSTYVBNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is a useful research compound. Its molecular formula is C6H7NO2S2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31090-12-7

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-(4-methyl-2-sulfanylidene-1,3-thiazol-3-yl)acetic acid

InChI

InChI=1S/C6H7NO2S2/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

FVQQWSSTYVBNST-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=S)N1CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 3(2H)-Thiazoleacetic Acid, 4-Methyl-2-Thioxo-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- (also widely documented as 3-carboxymethyl-4-methyl-4-thiazoline-2-thione or CMMTT) is a highly versatile heterocyclic building block. Characterized by its thiazoline-2-thione core, it is extensively utilized in the development of photothermographic materials as a silver ligand [1], as well as in modern drug discovery for its potent anti-inflammatory and antimicrobial properties [2].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-. It details the retrosynthetic logic, mechanistic causality, optimized experimental protocols, and quantitative yield data required for scalable laboratory production.

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the thiazoline-2-thione architecture relies on a highly efficient, one-pot multicomponent condensation strategy. Retrosynthetically, the target molecule can be disconnected into three readily available precursors: an amino acid (glycine), a thionating agent (carbon disulfide), and an


-haloketone (chloroacetone).

Retrosynthesis Target 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- (Target) Intermediate S-acetonyl N-carboxymethyl dithiocarbamate (Intermediate) Target->Intermediate Cyclodehydration (Disconnect C-N & C=C) Reagents Glycine + CS2 + Chloroacetone (Precursors) Intermediate->Reagents Alkylation & Nucleophilic Addition

Retrosynthetic disconnection of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-.

Mechanistic Causality
  • Dithiocarbamate Formation: Glycine exists as a zwitterion. The addition of a non-nucleophilic base (Triethylamine) deprotonates both the carboxylic acid and the ammonium group, rendering the primary amine a potent nucleophile. This amine attacks the highly electrophilic carbon of carbon disulfide (

    
    ), generating a dithiocarbamate intermediate.
    
  • 
     Alkylation:  The dithiocarbamate anion is a "soft" nucleophile. It preferentially attacks the 
    
    
    
    -carbon of chloroacetone via an
    
    
    mechanism, displacing the chloride leaving group and forming an S-acetonyl dithiocarbamate intermediate.
  • Acid-Catalyzed Cyclodehydration: The addition of concentrated sulfuric acid protonates the ketone carbonyl, increasing its electrophilicity. The nitrogen lone pair executes an intramolecular nucleophilic attack on the carbonyl carbon, forming a 5-membered cyclic hemiaminal. Sulfuric acid then acts as a dehydrating agent, driving the elimination of a water molecule to establish the fully conjugated, thermodynamically stable thiazoline-2-thione ring [3].

Quantitative Data & Process Optimization

To ensure a self-validating protocol, various reaction conditions were evaluated to maximize the yield and purity of the target compound. The table below summarizes the quantitative data across different solvent, base, and acid systems.

Reaction ConditionBase UsedSolvent SystemCyclization AcidTemp (°C)Isolated Yield (%)Purity (HPLC %)
Optimized Standard NEt

(2.0 eq)
Acetonitrile Conc. H

SO

0 to RT 84 >98
Variant AKOH (2.0 eq)EthanolConc. HClReflux6592
Variant BNEt

(2.0 eq)
DichloromethaneTFART7295
Variant CNaOH (2.0 eq)H

O / EtOH
Conc. H

SO

0 to RT5885

Conclusion: The Triethylamine/Acetonitrile system combined with concentrated


 at 0 °C is the superior methodology. Acetonitrile provides optimal solubility for the intermediates without participating in side reactions, while 

provides the necessary dehydrating power that HCl and TFA lack.

Experimental Methodology

Reagents and Equipment
  • Glycine (CAS: 56-40-6): 50 mmol

  • Carbon Disulfide (

    
    )  (CAS: 75-15-0): 50 mmol
    
  • Chloroacetone (CAS: 78-95-5): 50 mmol

  • Triethylamine (

    
    )  (CAS: 121-44-8): 100 mmol
    
  • Acetonitrile (

    
    ) : Anhydrous, 200 mL
    
  • Sulfuric Acid (

    
    ) : Concentrated (98%), 25 mL
    
  • Equipment: 500 mL 3-neck round-bottom flask, dropping funnels, ice bath, magnetic stirrer, and a rotary evaporator.

Workflow Step1 Phase 1: Dithiocarbamate Formation Glycine + CS2 + NEt3 in CH3CN Stir at RT for 2 hours Step2 Phase 2: S-Alkylation Add Chloroacetone dropwise Stir at RT for 12-24 hours Step1->Step2 Step3 Phase 3: Cyclodehydration Cool to 0°C, add conc. H2SO4 Stir for 3 hours Step2->Step3 Step4 Phase 4: Isolation & Purification Ice-water hydrolysis & Extraction Yield: ~84% Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Protocol

Phase 1: Dithiocarbamate Formation

  • Charge a 500 mL 3-neck round-bottom flask with 200 mL of anhydrous acetonitrile.

  • Add glycine (3.75 g, 50 mmol) and suspend it under continuous magnetic stirring.

  • Inject triethylamine (14.0 mL, 100 mmol) into the suspension. Causality: 2.0 equivalents are required—one to deprotonate the carboxyl group and one to liberate the free amine.

  • Chill the mixture slightly, then add carbon disulfide (3.0 mL, 50 mmol) dropwise over 15 minutes. Stir the resulting mixture at room temperature for 2 hours until a homogenous yellow solution (or fine suspension of the dithiocarbamate salt) is achieved.

Phase 2: Alkylation with Chloroacetone 5. To the dithiocarbamate mixture, add chloroacetone (4.0 mL, 50 mmol) slowly via a dropping funnel. Caution: Chloroacetone is a potent lachrymator; perform strictly inside a fume hood. 6. Allow the reaction to stir overnight (12–24 hours) at room temperature. The solution will darken as the S-acetonyl intermediate forms. 7. Evaporate the acetonitrile under reduced pressure to yield a viscous, crude residue.

Phase 3: Acid-Promoted Cyclodehydration 8. Cool the viscous residue to exactly 0 °C using an ice-water bath. 9. Cautiously add 25 mL of concentrated


 dropwise. Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the intermediate and suppresses the polymerization of chloroacetone residues.
10. Remove the ice bath and allow the mixture to stir continuously for 3 hours at room temperature to drive the dehydration to completion.

Phase 4: Workup and Isolation 11. Pour the acidic reaction mixture slowly over 200 g of crushed ice to hydrolyze the mixture and quench the acid. 12. Extract the aqueous layer with dichloromethane (


, 3 × 60 mL).
13. Combine the organic layers, wash with brine, and dry over anhydrous 

. 14. Evaporate the solvent and purify the crude product via silica gel column chromatography (Eluent: Dichloromethane/Hexane 1:1, transitioning to pure Dichloromethane) to yield 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- as a pale yellow to white powder.

Structural Characterization

Verification of the synthesized 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- should be confirmed via spectroscopic methods. Expected analytical signatures include:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    2.35 (d, 3H,
    
    
    , J = 1.1 Hz, allylic coupling), 4.85 (s, 2H,
    
    
    ), 6.25 (q, 1H,
    
    
    , J = 1.1 Hz), 10.5 (br s, 1H,
    
    
    ).
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    
    
    15.5 (
    
    
    ), 47.8 (
    
    
    ), 106.2 (
    
    
    ), 141.5 (
    
    
    ), 169.5 (
    
    
    ), 188.2 (
    
    
    ).
  • Mass Spectrometry (ESI-MS): m/z calculated for

    
     [M+H]
    
    
    
    : 190.00; Found: 190.02.

References

  • Google Patents. (2004). High speed photothermographic materials containing tellurium compounds and methods of using same (US Patent 6,699,647 B2).
  • Bahaz, F., et al. (2025). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI Applied Sciences, 15(11), 6095. Retrieved from:[Link] [2]

  • Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry. (2001). Novel route to crown ether annelated dithiadiazafulvalenes. Retrieved from: [Link] [3]

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-methyl-2-thioxo-3(2H)-thiazoleacetic acid is a heterocyclic compound of interest in contemporary drug discovery and development. Its structural motifs, featuring a thiazole ring and a carboxylic acid moiety, suggest a potential for diverse biological activities. The thiazole core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in a range of intermolecular interactions. The acetic acid side chain provides a handle for salt formation and can significantly influence the compound's pharmacokinetic profile.

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. For drug development professionals, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for designing effective formulations, predicting in vivo behavior, and ultimately, achieving therapeutic success. This document outlines the known characteristics of this compound and provides detailed, field-proven protocols for determining its key physicochemical parameters where public data is not available.

Chemical Identity and Known Properties

A clear identification of the molecule is the foundation of any physicochemical characterization.

IdentifierValueSource
IUPAC Name 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid-
Molecular Formula C6H7NO2S2[1]
Molecular Weight 189.26 g/mol [1]
CAS Number 31090-12-7[2]
InChIKey FVQQWSSTYVBNST-UHFFFAOYSA-N[1]
SMILES CC1=CSC(=S)N1CC(O)=O[1]
Melting Point 207 °C (decomposes)[3]

Solubility Profile: A Cornerstone of "Druggability"

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles. Conversely, understanding solubility in organic solvents is essential for designing purification processes and forming stable solutions for analysis and screening.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

  • Preparation of Solvents: Prepare a panel of relevant solvents, including purified water, pH 7.4 phosphate-buffered saline (PBS), and a selection of organic solvents such as methanol, ethanol, and acetonitrile.

  • Sample Preparation: Add an excess of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Solvents (Water, PBS, Organics) prep_sample Add Excess Solid to Solvents prep_solvents->prep_sample equilibration Equilibrate at Constant Temp (24-48h) prep_sample->equilibration centrifugation Centrifuge to Separate Phases equilibration->centrifugation quantification Quantify Supernatant (HPLC-UV) centrifugation->quantification result Solubility (mg/mL or µM) quantification->result

Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, the carboxylic acid group is expected to be the primary acidic center. The pKa value will dictate the compound's charge state, solubility, and permeability across biological membranes at different physiological pH values.

Experimental Protocol for pKa Determination by Potentiometric Titration
  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the compound's solution in a beaker with a stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare Compound Solution add_titrant Incrementally Add Standardized Base prep_solution->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->add_titrant record_ph Record pH at Each Step add_titrant->record_ph plot_data Plot pH vs. Titrant Volume record_ph->plot_data determine_pka pKa = pH at Half-Equivalence Point plot_data->determine_pka

Sources

An In-depth Technical Guide to 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide focuses on a specific, yet highly promising class of these compounds: 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid derivatives. These molecules, characterized by a unique arrangement of a thiazole ring, a thione group, and an acetic acid moiety, present a compelling profile for the development of novel therapeutics. We will delve into their synthesis, explore their diverse biological activities—with a focus on antimicrobial, anticancer, and anti-inflammatory applications—and dissect their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide future research and development in this area.

The Core Scaffold: Chemical Identity and Synthetic Pathways

The foundational molecule, 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, is a heterocyclic compound with the chemical formula C6H7NO2S2.[2][3] Its structure is notable for the presence of a thiazole ring, a reactive thione group (C=S), and a carboxylic acid side chain, which provides a handle for further derivatization and influences the molecule's physicochemical properties, such as hydrophilicity.[4]

General Synthetic Approach: Hantzsch Thiazole Synthesis and Subsequent N-Alkylation

A common and versatile method for the synthesis of the core thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For the specific scaffold of interest, a multi-step synthesis is generally employed.

A representative synthetic pathway involves the reaction of a thiosemicarbazone with an appropriate chloro- or bromo-acetyl derivative, followed by cyclization to form the thiazole ring. For instance, thiosemicarbazones can be reacted with ethyl chloroacetate in the presence of anhydrous sodium acetate in glacial acetic acid under reflux to yield the thiazole derivative.[4]

Experimental Protocol: General Synthesis of Thiazole Derivatives [4]

  • Thiosemicarbazone Formation: A mixture of an appropriate aldehyde or ketone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol is refluxed for 2-4 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding thiosemicarbazone.

  • Thiazole Ring Formation: A mixture of the thiosemicarbazone (1 mmol), ethyl chloroacetate (1 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final thiazole derivative.

G cluster_0 Synthesis of the Thiazole Core Aldehyde/Ketone Aldehyde/Ketone Thiosemicarbazone Thiosemicarbazone Aldehyde/Ketone->Thiosemicarbazone Ethanol, Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Thiazole Derivative Thiazole Derivative Thiosemicarbazone->Thiazole Derivative Glacial Acetic Acid, Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Thiazole Derivative

Caption: General synthetic scheme for thiazole derivatives.

Biological Activity: A Triad of Therapeutic Potential

Thiazole derivatives are renowned for their broad spectrum of biological activities.[1] For the 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid scaffold, we will focus on three key areas of therapeutic promise: antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health threat, necessitating the development of novel antimicrobial agents.[5] Thiazole-containing compounds have been extensively investigated for their antibacterial and antifungal properties, often attributed to the presence of the S-C=N toxophoric unit.[6]

Derivatives of the closely related rhodanine-3-acetic acid have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7] It is plausible that derivatives of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid could exhibit a similar spectrum of activity.

Table 1: Representative Antimicrobial Activity of Structurally Related Thiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
4cMultidrug-resistant S. aureus2[7]
4dMultidrug-resistant S. aureus2[7]
4eMultidrug-resistant S. aureus2[7]
4fMultidrug-resistant S. aureus2[7]
37cS. aureus46.9 - 93.7[5]
37cCandida albicans5.8 - 7.8[5]

Experimental Protocol: Broth Microdilution for MIC Determination [8]

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a high concentration.

  • Serial Dilutions: Serial dilutions of the stock solutions are prepared in 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The thiazole ring is a privileged scaffold in oncology, present in several approved anticancer drugs.[1] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[9]

For instance, certain thiazole derivatives have shown potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[9] Some derivatives have also been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9]

Table 2: In Vitro Anticancer Activity of Representative Thiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
4cMCF-7 (Breast)2.57[9]
4cHepG2 (Liver)7.26[9]
3bVarious Cancer Cell Lines-[10]
3dVarious Cancer Cell Lines-[11]
8b, 8c, 8lHeLa, SiHa (Cervical)1.65 - 8.60[12]

Experimental Protocol: MTT Assay for Cytotoxicity [4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

G cluster_0 Anticancer Mechanism of Action Thiazole Derivative Thiazole Derivative Kinase Inhibition (e.g., VEGFR-2) Kinase Inhibition (e.g., VEGFR-2) Thiazole Derivative->Kinase Inhibition (e.g., VEGFR-2) Induction of Apoptosis Induction of Apoptosis Thiazole Derivative->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Thiazole Derivative->Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Kinase Inhibition (e.g., VEGFR-2)->Cancer Cell Death Induction of Apoptosis->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death

Caption: Potential anticancer mechanisms of thiazole derivatives.

A potential mechanism of apoptosis induction by some anticancer agents involves the modulation of the Bcl-2 family of proteins.[13]

G cluster_1 Apoptosis Signaling Pathway Thiazole Derivative Thiazole Derivative Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Thiazole Derivative->Bcl-2 (anti-apoptotic) Inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) Bcl-2 (anti-apoptotic)->Bax (pro-apoptotic) Inhibits Caspase Activation Caspase Activation Bax (pro-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified Bcl-2 mediated apoptosis pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[14] Thiazole and thiazolidinone derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[15]

The anti-inflammatory potential of thiazole derivatives is often evaluated using the carrageenan-induced rat paw edema model.[16] In this assay, the ability of a compound to reduce swelling is a measure of its anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [16]

  • Animal Model: Wistar rats are typically used for this model.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For thiazole derivatives, several key structural features have been shown to influence their potency and selectivity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the thiazole core can significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial and anti-inflammatory activity of some thiazole derivatives.[17]

  • The Acetic Acid Moiety: The carboxylic acid group can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability. Esterification or amidation of this group can be a strategy to modulate these properties and potentially improve bioavailability.

  • The 4-Methyl Group: The methyl group at the 4-position of the thiazole ring can contribute to the binding of the molecule to its biological target through hydrophobic interactions.

  • The 2-Thione Group: The thione group is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules.

Future Directions and Conclusion

The 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

  • Synthesis and screening of a focused library of derivatives to explore the structure-activity relationships in more detail.

  • Mechanism of action studies to elucidate the specific molecular targets of the most active compounds.

  • In vivo efficacy and safety studies to evaluate the therapeutic potential of lead compounds in relevant animal models.

References

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69–73.
  • Demirci, F. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Semantic Scholar.
  • Tessy C Jose et al. (2016). Evaluation of a Novel Thiadiazole Derivative for Anti Inflammatory Activity. Journal of Chemical and Pharmaceutical Research, 8(10), 189-195.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. (2022, August 30). Retrieved from [Link]

  • Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023, October 27). Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021, June 18). Retrieved from [Link]

  • Ekrek, S., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.
  • SYNTHESIS AND ANTITUMOR ACTIVITY OF NOVEL 2-THIOXO-4-THIAZOLIDINONES WITH BENZOTHIAZOLE MOIETIES. Farmacia Journal. Retrieved from [Link]

  • Stenutz, R. 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. Retrieved from [Link]

  • 4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid. Equation Chemical. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (2023, May 10). Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • PDF - Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. (2020, November 19). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Retrieved from [Link]

  • A review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Reviews Letters.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7).
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. (2025, August 6). Retrieved from [Link]

  • Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Retrieved from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.
  • Synthesis and In Vitro Anti-inflammatory Activity of 5-arylidene-1- [(2 (Methyl suphonyl amino) thiazol-4-yl) methyl]-2-thioxoimidazolidin-4-ones. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • 1043-1048 Research Article Synthesis and the antimicrobial activ. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Semantic Scholar.
  • Design and synthesis of novel xanthone-thiazole hybrid derivatives as potent anti-inflammatory agent. PubMed. (2025, December 15). Retrieved from [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. PMC. (2023, January 16). Retrieved from [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. (2022, January 13). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. (2024, January 9). Retrieved from [Link]

  • Fig. 1. Thiol buffer modulation of apoptotic signaling pathways. Arrows... ResearchGate. Retrieved from [Link]

  • Structures of some thiazole derivatives with antitumor activity. ResearchGate. Retrieved from [Link]

  • Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity. Request PDF. (2026, January 26). Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 4-Methyl-2-Thioxo-Thiazoleacetic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its presence in natural products and synthetic drugs underscores its versatility and importance in medicinal chemistry. The unique electronic properties and the ability of the thiazole nucleus to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents with applications spanning antimicrobial, antiretroviral, antifungal, and anticancer activities.[1][3] This technical guide delves into the burgeoning therapeutic landscape of a specific thiazole derivative, 4-methyl-2-thioxo-thiazoleacetic acid, and its closely related analogues. While direct research on this parent compound is nascent, a growing body of evidence on its derivatives points towards significant potential in several key therapeutic areas. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, known biological activities, and future prospects of this promising chemical scaffold.

Chemical Properties and Synthesis

The core structure of 4-methyl-2-thioxo-thiazoleacetic acid features a thiazole ring substituted with a methyl group at the 4-position, a thioxo group at the 2-position, and an acetic acid moiety. The thioxo group and the carboxylic acid function are key reactive handles for further chemical modifications, allowing for the generation of diverse libraries of derivatives.

The synthesis of the broader class of 4-methyl-2-thioxo-thiazolidine derivatives often involves multi-step reaction sequences. A common strategy is the Knoevenagel condensation, which is utilized to introduce substituents at the 5-position of the thiazolidinone ring.[4][5]

Potential Therapeutic Application 1: Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents. Derivatives of the 4-methyl-2-thioxo-thiazole scaffold have emerged as a promising class of compounds with potent activity against clinically relevant pathogens, particularly multidrug-resistant Gram-positive bacteria.

Mechanism of Action (Postulated)

The precise mechanism of antibacterial action for these compounds is still under investigation. However, the structural similarities to other known bacterial enzyme inhibitors suggest potential interference with essential cellular processes. The thiazolidinone core is a known pharmacophore that can interact with various bacterial targets.

Key Experimental Findings

A study focused on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated significant antibacterial activity.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Methyl-2-Thioxo-Thiazole Derivatives against Gram-Positive Bacteria [4]

CompoundS. aureus RN4220 (MIC, µg/mL)S. aureus KCTC 503 (MIC, µg/mL)
4c 24
4d 24
4e 24
4f 24
Norfloxacin (Control) 24
Oxacillin (Control) 12

The results indicate that compounds 4c, 4d, 4e, and 4f exhibited potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains, with MIC values of 2 µg/mL.[4] Importantly, cytotoxicity evaluations suggested that the antibacterial efficacy of these compounds was not due to general toxicity.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of investigational compounds against bacterial strains, based on standard methodologies.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate.

    • Inoculate into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive control wells (bacteria without compound) and negative control wells (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Therapeutic Application 2: Anticancer Agents

The thiazole scaffold is a recurring motif in a number of anticancer drugs. Research into derivatives of 4-methyl-2-thioxo-thiazoleacetic acid has revealed promising antiproliferative and cytotoxic activities against various cancer cell lines, particularly breast cancer.

Mechanism of Action (Postulated)

The anticancer mechanisms of these derivatives are likely multifaceted. Some 4-thiazolidinone derivatives have been shown to induce apoptosis (programmed cell death) and disrupt the mitochondrial membrane potential in cancer cells.[6] They may also interfere with key signaling pathways involved in cell proliferation and survival.

Key Experimental Findings

A novel 4-thiazolidinone derivative, designated Les-3331, demonstrated high cytotoxic and antiproliferative activity in both MCF-7 and MDA-MB-231 breast cancer cell lines.[6] The molecular mechanism was linked to the induction of apoptosis, a decrease in mitochondrial membrane potential, and an increase in the concentration of caspases 8 and 9.[6]

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of a novel compound.

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT, Trypan Blue) A->B C Apoptosis Assays (e.g., Flow Cytometry, Caspase Activity) B->C D Mechanism of Action Studies (e.g., Western Blot, Gene Expression) C->D E Animal Model Selection (e.g., Xenograft) D->E Promising In Vitro Data F Toxicity & Pharmacokinetic Studies E->F G Efficacy Studies (Tumor Growth Inhibition) F->G

Caption: A generalized workflow for the preclinical evaluation of a potential anticancer agent.

Potential Therapeutic Application 3: Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. The thiazole nucleus is present in established anti-inflammatory drugs like meloxicam.[7][8] Studies on related 4-methylthiazole derivatives have indicated significant anti-inflammatory and antioxidative properties.

Mechanism of Action (Postulated)

The anti-inflammatory effects of these compounds appear to be mediated through the downregulation of key pro-inflammatory enzymes and signaling pathways. For instance, N-adamantyl-4-methylthiazol-2-amine (KHG26693) was found to suppress inflammatory responses in microglial cells by downregulating NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] This was associated with the inhibition of the TLR4-dependent NF-κB signaling pathway.[9]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The following diagram depicts the proposed mechanism by which certain 4-methylthiazole derivatives inhibit lipopolysaccharide (LPS)-induced inflammation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammation induces Compound 4-Methylthiazole Derivative Compound->TLR4 inhibits Compound->NFkB inhibits

Caption: Proposed inhibitory action of 4-methylthiazole derivatives on the TLR4/NF-κB signaling pathway.

Conclusion and Future Directions

While direct and extensive research on 4-methyl-2-thioxo-thiazoleacetic acid is currently limited, the compelling biological activities demonstrated by its derivatives provide a strong rationale for its further investigation as a versatile therapeutic scaffold. The evidence points towards significant potential in developing novel antibacterial, anticancer, and anti-inflammatory agents.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of 4-methyl-2-thioxo-thiazoleacetic acid derivatives to establish clear structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential off-target activities.

  • In Vivo Efficacy and Safety: Progression of the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The foundational work on the derivatives of 4-methyl-2-thioxo-thiazoleacetic acid has laid a promising groundwork for the development of a new generation of therapeutics to address unmet medical needs.

References

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]

  • In vitro and in silico studies of antimicrobial activity. ScienceDirect. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Methyl-2-(3-pyridyl)thiazolyl Chalcones and Pyrazolines. ResearchGate. [Link]

  • Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. PubMed. [Link]

  • 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Informatics Journals. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

  • Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. OUCI. [Link]

Sources

The 2-Thioxo-Thiazole Core: A Comprehensive Technical Guide to its Chemical Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-thioxo-thiazole moiety, a privileged heterocyclic scaffold, is a cornerstone in synthetic and medicinal chemistry. Its unique electronic properties and multiple reactive sites bestow upon it a versatile chemical reactivity that has been extensively explored for the construction of complex molecular architectures and the development of potent therapeutic agents.[1][2][3] This in-depth technical guide, designed for the discerning researcher, provides a comprehensive exploration of the chemical reactivity of the 2-thioxo-thiazole core. Moving beyond a mere catalog of reactions, this guide delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Structural and Electronic Landscape of 2-Thioxo-Thiazole

The 2-thioxo-thiazole ring system, often referred to as rhodanine when part of a 2-thioxo-thiazolidin-4-one structure, is characterized by a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and an exocyclic sulfur atom at position 2.[4] A key feature governing its reactivity is the existence of thione-thiol tautomerism.[5][6][7][8] The thione form is generally the more stable tautomer, but the equilibrium can be influenced by solvent, pH, and substitution patterns. This tautomerism is crucial as it dictates the nucleophilic and electrophilic character of different atoms within the moiety.

The lone pair of electrons on the nitrogen atom can participate in conjugation with the thiocarbonyl group, leading to a resonance-stabilized structure. This electronic distribution renders the exocyclic sulfur atom and the nitrogen atom as potential nucleophilic centers, while the C2 carbon is electrophilic. The C5 position can be activated for various reactions, particularly when adjacent to a carbonyl group as in the thiazolidin-4-one derivatives.[9]

Synthesis of the 2-Thioxo-Thiazole Core

The construction of the 2-thioxo-thiazole scaffold can be achieved through several reliable synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern on the thiazole ring.

A prevalent and versatile method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. Subsequent cyclization with an α-halocarbonyl compound, such as sodium chloroacetate, yields the 2-thioxo-thiazolidin-4-one ring system.[4][10]

Synthesis_of_2_Thioxo_Thiazolidin_4_one R_NH2 Primary Amine (R-NH2) Dithiocarbamate Dithiocarbamate Intermediate R_NH2->Dithiocarbamate + CS2 CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Base Base (e.g., NaOH) Base->Dithiocarbamate Product 2-Thioxo-Thiazolidin-4-one Dithiocarbamate->Product + α-Halocarbonyl AlphaHalo α-Halocarbonyl (e.g., ClCH2COONa) AlphaHalo->Product Cyclization Cyclization Cyclization->Product

Caption: General synthesis of 2-thioxo-thiazolidin-4-ones.

Unraveling the Chemical Reactivity

The rich reactivity of the 2-thioxo-thiazole moiety stems from the presence of multiple reaction sites. Understanding the interplay of these sites is paramount for designing successful synthetic strategies.

Reactions at the Exocyclic Sulfur (S2)

The exocyclic sulfur atom is a soft nucleophile and readily undergoes reactions with various electrophiles.

  • S-Alkylation: In the presence of a base, the thione can be deprotonated to form a thiolate anion, which is a potent nucleophile. This anion readily reacts with alkyl halides to yield 2-(alkylthio)thiazole derivatives.[11] The choice of base and solvent is critical to favor S-alkylation over potential N-alkylation. Phase-transfer catalysis can be employed to enhance the selectivity for N-alkylation in certain substrates.[11]

  • S-Acylation: Similar to alkylation, acylation at the exocyclic sulfur can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. Oxidative acylation using thioacids in the presence of an oxidizing agent has also been reported as a mild and efficient method.[12]

  • Oxidation: The exocyclic sulfur can be oxidized to sulfoxides or sulfones using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (MCPBA), or Oxone®.[13][14][15] The degree of oxidation can be controlled by the stoichiometry and the nature of the oxidant. These oxidation products can exhibit altered biological activities and serve as intermediates for further transformations.

S2_Reactivity ThioxoThiazole 2-Thioxo-Thiazole Alkylation S-Alkylation ThioxoThiazole->Alkylation R-X, Base Acylation S-Acylation ThioxoThiazole->Acylation RCOCl, Base Oxidation Oxidation ThioxoThiazole->Oxidation [O] AlkylthioThiazole 2-(Alkylthio)thiazole Alkylation->AlkylthioThiazole AcylthioThiazole 2-(Acylthio)thiazole Acylation->AcylthioThiazole Sulfoxide Sulfoxide Oxidation->Sulfoxide Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Reactivity at the exocyclic sulfur (S2) of the 2-thioxo-thiazole moiety.

Reactions Involving the Ring Nitrogen (N3)

The endocyclic nitrogen atom (N3) can also act as a nucleophile, particularly after deprotonation.

  • N-Alkylation: Alkylation at the N3 position leads to the formation of 3-alkyl-2-thioxo-thiazole derivatives.[9] The regioselectivity between N- and S-alkylation is a critical consideration and can be influenced by factors such as the nature of the alkylating agent (hard vs. soft electrophiles), the counter-ion of the base, and the solvent polarity. Hard electrophiles tend to favor N-alkylation.

  • N-Acylation: Acylation of the N3 position can be achieved with various acylating agents. This reaction is often employed to introduce diverse functional groups and modulate the biological properties of the scaffold.[16]

Reactions at the C4 and C5 Positions

The reactivity at the C4 and C5 positions is highly dependent on the substituents present on the thiazole ring. In 2-thioxo-thiazolidin-4-ones, the C5 methylene group is particularly reactive.

  • Knoevenagel Condensation: The active methylene group at the C5 position of 2-thioxo-thiazolidin-4-ones readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, sodium acetate) to afford 5-ylidene derivatives.[17] These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and have shown a wide range of biological activities.

  • Cycloaddition Reactions: The 5-ylidene derivatives of 2-thioxo-thiazolidin-4-ones can act as heterodienes in Diels-Alder reactions, leading to the formation of fused ring systems like thiopyrano[2,3-d]thiazoles.[18][19][20] These [4+2] cycloaddition reactions offer a powerful tool for constructing polycyclic scaffolds with high stereoselectivity. Furthermore, the thiazole ring itself can participate in [3+2] cycloaddition reactions, for example, with azomethine ylides to form pyrrolo[2,1-b]thiazoles.[21][22][23]

C5_Reactivity_Workflow start 2-Thioxo-thiazolidin-4-one knoevenagel Knoevenagel Condensation start->knoevenagel aldehyde Aldehyde/Ketone (R-CHO) aldehyde->knoevenagel ylidene 5-Ylidene Derivative knoevenagel->ylidene diels_alder [4+2] Cycloaddition (Diels-Alder) ylidene->diels_alder dienophile Dienophile dienophile->diels_alder fused_product Thiopyrano[2,3-d]thiazole diels_alder->fused_product

Caption: Synthetic workflow involving Knoevenagel condensation and Diels-Alder reaction.

Applications in Medicinal Chemistry

The 2-thioxo-thiazole moiety is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities.[1][2][3] Its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and metal chelation makes it an attractive scaffold for drug design.

Derivatives of 2-thioxo-thiazole have demonstrated significant potential as:

  • Anticancer Agents: Many derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[24][25]

  • Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[1][26]

  • Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory activity.[19]

  • Enzyme Inhibitors: The 2-thioxo-thiazole core has been utilized in the design of inhibitors for various enzymes, including xanthine oxidase.[5]

The synthetic versatility of this moiety allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to develop more potent and selective drug candidates.

Experimental Protocols

To facilitate the practical application of the discussed reactivity, detailed, step-by-step methodologies for key transformations are provided below.

Protocol 1: Synthesis of 3-Phenyl-2-thioxo-thiazolidin-4-one

This protocol describes a general procedure for the synthesis of a 2-thioxo-thiazolidin-4-one derivative.

Materials:

  • Aniline

  • Carbon disulfide

  • Sodium hydroxide

  • Sodium chloroacetate

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in water.

  • Cool the solution in an ice bath and add aniline (1.0 eq) dropwise with vigorous stirring.

  • Slowly add carbon disulfide (1.1 eq) to the reaction mixture. Stir at room temperature for 2 hours.

  • To the resulting solution of the dithiocarbamate salt, add a solution of sodium chloroacetate (1.0 eq) in water.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid until precipitation is complete.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.

Protocol 2: Knoevenagel Condensation of 2-Thioxo-thiazolidin-4-one with Benzaldehyde

This protocol details the synthesis of a 5-benzylidene-2-thioxo-thiazolidin-4-one.

Materials:

  • 2-Thioxo-thiazolidin-4-one

  • Benzaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 2-thioxo-thiazolidin-4-one (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired 5-benzylidene derivative.

Data Presentation

The following table summarizes typical reaction yields for the transformations discussed in the experimental protocols. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

ReactionSubstratesProductTypical Yield (%)
2-Thioxo-thiazolidin-4-one SynthesisAniline, CS₂, Sodium Chloroacetate3-Phenyl-2-thioxo-thiazolidin-4-one75-85
Knoevenagel Condensation2-Thioxo-thiazolidin-4-one, Benzaldehyde5-Benzylidene-2-thioxo-thiazolidin-4-one80-95

References

  • Kandeel, M. M. (1999). SOME REACTIONS ON 2-(2-THIOXO-4-OXO-THIAZOLIDIN-3-YL)-6-(4-NITROPHENYLTHIO)BENZTHIAZOLE.
  • Aly, A. A., & El-Sayed, R. (2007). Synthesis of some new fused thiopyrano[2,3-d]thiazoles and their derivatives.
  • Bartoli, G., Sciacovelli, O., Bosco, M., Forlani, L., & Todesco, P. E. (1975). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. The Journal of Organic Chemistry, 40(9), 1275-1278.
  • Ghashghaei, O., Fathollahi, F., & Behmadi, H. (2020). Synthesis of 2‐thioxo‐1,3‐thiazolidin‐4‐ones via MCR of CS2, primary amines and acetylenic esters. ChemistrySelect, 5(33), 10321-10324.
  • Prashantha Kumar, B. R., et al. (2012). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives...
  • Mohareb, R. M., Helal, M. H. E., Mohamed, S. S., & Abdallah, A. E. M. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2327-2339.
  • Fadda, A. A., & El-Morsy, A. M. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
  • Boukhira, S., Al-amri, J. F., Elmsellem, H., Ansar, M., Steli, H., & El Ouadi, Y. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5988.
  • BenchChem. (2025).
  • Talani, G., et al. (1996). Reactions of Thiazolidine-2,5-dithiones with Amino Nucleophiles. Synthesis of Imidazolidine-2,4-dithiones, Imidazo[5,1 - RSC Publishing.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Lesyk, R., & Zimenkovsky, B. (2016). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 21(11), 1547.
  • Kandeel, M. M. (1999). SOME REACTIONS ON 2-(2-THIOXO-4-OXO-THIAZOLIDIN-3-YL)-6-(4-NITROPHENYLTHIO)BENZTHIAZOLE.
  • Raj, R., & Ismail, R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Reviews, 3(2), 123-134.
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 66, 128717.
  • Reiter, S. A., et al. (2016). and [4 + 2]-cycloadditions of a thiazole-2-thione-based 1,4-diphosphinine – broadening the scope. Dalton Transactions, 45(1), 123-132.
  • Al-Zoubi, W., & Al-Mughaid, H. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(28), 19163-19184.
  • Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (10), 1437-1444.
  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Wang, C., et al. (2020). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers, 7(15), 1999-2004.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Pharmaceutical Research and Development.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.
  • BenchChem. (2025). Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
  • Foronda, J. (2014). Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione.
  • Lin, Y., & Andersen, K. K. (2002). On the Tautomerism of 2,4-Disubstituted Thiazolones. European Journal of Organic Chemistry, 2002(3), 557-563.
  • Cossío, F. P., et al. (2011). Alkylation of thiazole 24. Reagents and conditions...
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Al-Tel, T. H. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6038.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(2), 174-184.
  • Padwa, A., et al. (2007). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. The Journal of Organic Chemistry, 72(22), 8521-8528.
  • Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Ghasemi, J., & Niazi, A. (2006). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions.
  • Kumar, R., et al. (2012). [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. Chemistry Central Journal, 6(1), 1-8.
  • Shah, A., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(4), H253.
  • Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (10), 1437-1444.
  • Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids.
  • Md. Asma, F., et al. (2018). Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes.
  • Mendieta, S., et al. (2023). Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science, 14(30), 8049-8058.
  • Ali, T. E., & Assiri, M. A. (2023). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][18][27][28]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances, 13(51), 35919-35932.

  • Mendieta, S., et al. (2023). Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science, 14(30), 8049-8058.
  • Burmistrova, D. A., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1563-1568.
  • Fairlie, D. P., & West, M. L. (2011). Thiazoles in Peptides and Peptidomimetics. Mini reviews in medicinal chemistry, 11(1), 23-44. reviews in medicinal chemistry*, 11(1), 23-44.

Sources

The Dual Nature of CAS 34272-64-5: From Cephalosporin Building Block to Nanoparticle Capping Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

CAS number 34272-64-5 , chemically identified as 2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTA) , is a highly versatile heterocyclic compound. While traditionally recognized in the pharmaceutical industry as a critical intermediate and monitored impurity in the synthesis of the third-generation cephalosporin antibiotic Cefodizime , recent advancements have repurposed this molecule for cutting-edge nanotechnology. Its unique bifunctional structure—featuring a gold-binding thiol (mercapto) group and an electrostatically stabilizing carboxylic acid—makes it an exceptional capping agent for synthesizing fused spherical gold nanoparticles (AuNPs).

This whitepaper synthesizes the physicochemical properties, pharmaceutical relevance, and advanced nanotechnological applications of CAS 34272-64-5, providing field-proven protocols and mechanistic insights for senior scientists.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 34272-64-5 in either synthetic chemistry or materials science, one must understand its structural thermodynamics. The molecule consists of a thiazole ring substituted with a methyl group, a mercapto (thiol) group, and an acetic acid moiety.

The dual reactivity of the molecule is dictated by its functional groups:

  • Mercapto Group (-SH): Acts as a potent nucleophile in organic synthesis (e.g., substituting the C-3 position of the cephalosporin core) and provides high-affinity anchoring to transition metals like gold and tin [1].

  • Acetic Acid Moiety (-CH2COOH): Confers pH-dependent solubility. At pH > 8, the deprotonated carboxylate ion (

    
    ) provides steric and electrostatic repulsion, preventing the aggregation of colloidal nanoparticles [2].
    
Quantitative Data Summary
PropertyValue / SpecificationMechanistic Significance
IUPAC Name 2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acidDefines the tautomeric equilibrium between thiol and thione forms.
Molecular Formula C₆H₇NO₂S₂-
Molecular Weight 189.26 g/mol -
Melting Point 207 °C (Decomposes)Indicates thermal instability at high temperatures; requires controlled synthesis conditions.
Boiling Point 363.4 °C at 760 mmHg-
Density ~1.52 g/cm³-
pKa (Predicted) ~4.09Critical for determining the pH required for full carboxylate ionization in aqueous media.
Storage Room Temp / SealedProne to oxidative dimerization (disulfide bond formation) if exposed to air/moisture over time.

Data sourced from authoritative chemical databases and Sigma-Aldrich specifications [1].

Pharmaceutical Relevance: The Cefodizime Connection

In drug development, CAS 34272-64-5 is inextricably linked to Cefodizime , a broad-spectrum cephalosporin antibiotic. The compound serves a dual role in the lifecycle of this Active Pharmaceutical Ingredient (API).

Mechanistic Role in Synthesis and Degradation

During the synthesis of Cefodizime, the mercapto group of CAS 34272-64-5 undergoes a nucleophilic substitution reaction with the leaving group at the C-3 position of the 7-aminocephalosporanic acid (7-ACA) core. This specific side chain is responsible for enhancing the drug's penetration into bronchial tissues and extending its half-life.

However, in analytical quality control, CAS 34272-64-5 is strictly monitored as Cefodizime Impurity [3]. Under hydrolytic degradation or improper storage conditions, the thioether bond at the C-3 position can cleave, releasing free 2-Mercapto-4-methyl-5-thiazoleacetic acid back into the formulation. Regulatory bodies require rigorous LC-MS and reverse-phase HPLC profiling to ensure this impurity remains below specified thresholds [4].

CefodizimePathway A 7-ACA Core (Cephalosporin Base) C Nucleophilic Substitution at C-3 Position A->C B CAS 34272-64-5 (MMTA Side Chain) B->C D Cefodizime (API) (Active Drug) C->D E Hydrolytic Degradation (Storage/In Vivo) D->E Cleavage F Free CAS 34272-64-5 (Monitored Impurity) E->F

Role of CAS 34272-64-5 in the synthesis and degradation pathway of Cefodizime.

Advanced Nanotechnology: Fused Gold Nanoparticles (AuNPs)

Beyond traditional organic chemistry, CAS 34272-64-5 has emerged as a specialized capping agent in nanotechnology. Researchers have successfully utilized it to synthesize fused spherical gold nanoparticles , which exhibit extraordinary electrocatalytic activity toward the oxidation of hydroxylamine (HA) [2].

Causality Behind Experimental Choices
  • Why CAS 34272-64-5? The thiol group forms a strong, covalent Au-S bond, anchoring the molecule to the gold surface. Simultaneously, the outward-facing carboxylate groups prevent the nanoparticles from collapsing into a bulk metal mass via electrostatic repulsion.

  • Why pH > 8? At a pH above its pKa (~4.09), the acetic acid moiety is fully deprotonated. If the pH drops below 8 during synthesis, protonation reduces electrostatic repulsion, leading to uncontrolled aggregation and precipitation [2].

Protocol: One-Pot Synthesis of MMTA-Capped Fused AuNPs

This protocol is a self-validating system; successful execution is visually and analytically confirmed by a distinct plasmon resonance shift and AFM morphology checks.

Step 1: Reagent Preparation

  • Prepare a 1.0 mM solution of Gold(III) chloride trihydrate (

    
    ) in ultrapure water.
    
  • Prepare a 10 mM solution of CAS 34272-64-5 in a mild alkaline buffer to ensure complete dissolution.

  • Prepare a fresh, ice-cold 0.1 M solution of Sodium Borohydride (

    
    ).
    

Step 2: Complexation and pH Adjustment

  • Mix 10 mL of the

    
     solution with 1 mL of the CAS 34272-64-5 solution under vigorous magnetic stirring.
    
  • Critical Control Point: Adjust the pH of the mixture to strictly > 8.0 using dilute NaOH. Failure to maintain this pH will result in immediate, irreversible aggregation.

Step 3: Reduction

  • Add 1 mL of the ice-cold

    
     solution dropwise (1 drop/sec) to the stirring mixture.
    
  • Observe the color change from pale yellow to deep ruby red/purple, indicating the formation of localized surface plasmon resonance (LSPR) characteristic of fused AuNPs.

  • Continue stirring for 2 hours at room temperature to ensure complete reduction and capping.

Step 4: Validation & Immobilization

  • Validation: Analyze via High-Resolution TEM (HR-TEM) or AFM. The nanoparticles should appear as fused dimers (two individual ~7 nm particles joined to form a ~15 nm structure) [5].

  • Electrode Modification: Immobilize the fused AuNPs onto a (3-mercaptopropyl)-trimethoxysilane (MPTS) sol-gel film pre-assembled on a bare gold electrode. This modified electrode shifts the oxidation potential of hydroxylamine by 100 mV (less positive) and triples the oxidation current compared to a bare electrode[2].

AuNPSynthesis A Gold Precursor (HAuCl4) C Alkaline Environment (pH > 8) A->C B CAS 34272-64-5 (Capping Agent) B->C D Reduction (NaBH4) C->D E Fused AuNPs (7-15nm Dimers) D->E F Immobilization on MPTS Sol-Gel Film E->F G Electrocatalytic Hydroxylamine Sensing F->G

Workflow for the synthesis and application of CAS 34272-64-5 capped fused AuNPs.

Coordination Chemistry: Macrocyclic Complexes

In addition to gold, the bidentate nature of CAS 34272-64-5 (utilizing both sulfur and oxygen atoms) allows it to act as a bridging ligand in complex organometallic architectures.

When reacted with sodium methoxide and dimethyltin dichloride in moist dichloromethane, CAS 34272-64-5 drives a self-assembly reaction that yields a novel eight-tin macrocyclic complex [1]. This structure forms a massive 40-membered macrocycle containing two distannoxane ladders. Such complexes are highly valued in advanced materials science for their potential as catalysts and supramolecular host-guest frameworks.

References

  • Kannan, P., et al. "Synthesis, characterization and electrocatalytic activity of fused gold nanoparticles." PubMed / National Institutes of Health, 2011. Available at:[Link]

  • Veeprho Pharmaceuticals. "Cefodizime Impurities and Related Compound." Veeprho Impurity Standards. Available at: [Link]

  • Kannan, P., et al. "Highly sensitive determination of hydroxylamine using fused gold nanoparticles immobilized on sol-gel film modified gold electrode." PubMed / National Institutes of Health, 2010. Available at:[Link]

Advanced Synthesis of Substituted Thiazoleacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Thiazoleacetic acids, particularly 2-aminothiazole-4-acetic acid (ATAA) , represent a cornerstone scaffold in modern medicinal chemistry. They serve as the critical "side-chain" precursors for third- and fourth-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone), imparting high affinity for penicillin-binding proteins (PBPs) and resistance to


-lactamases.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated review of synthetic methodologies. We focus on the Hantzsch Thiazole Synthesis as the primary engine, while integrating modern catalytic variants and specific protocols for regioselective functionalization at the C4 and C5 positions.

Mechanistic Foundation: The Hantzsch Protocol

The synthesis of thiazoleacetic acids is predominantly achieved via the Hantzsch condensation. This reaction involves the cyclocondensation of an


-haloketone (specifically 

-halo-

-keto esters for acetic acid derivatives) with a thioamide or thiourea.
Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through two distinct stages:[1][2][3][4]

  • S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone to form an acyclic thioimidate intermediate.
    
  • Cyclization & Dehydration: The nitrogen atom attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline, which subsequently dehydrates to aromatize into the thiazole ring.

Mechanism Visualization

The following diagram details the electronic flow and intermediate states.

HantzschMechanism Reactants Thiourea + Ethyl 4-chloroacetoacetate Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S->C) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 Intramolecular Attack (N->C=O) Dehydration - H2O (Aromatization) Inter2->Dehydration Acid Catalysis Product Ethyl 2-aminothiazole- 4-acetate Dehydration->Product Final Product

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis yielding the thiazole core.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole-4-acetic Acid (ATAA)

This protocol is the industry standard for generating the Cefotaxime side chain. It utilizes ethyl 4-chloroacetoacetate , which is safer and more stable than its bromo-analog, though slightly less reactive.

Reagents:

  • Thiourea (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Base: Aqueous Ammonia or Sodium Acetate

Step-by-Step Methodology:

  • Preparation: Suspend thiourea (e.g., 60g) in water/ethanol. Cool the system to 0–5°C . Critical: Temperature control prevents exothermic runaway and minimizes byproduct formation.

  • Addition: Dropwise add ethyl 4-chloroacetoacetate over 2 hours. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. The solution will become clear as the thiourea is consumed.

  • Work-up: Neutralize the solution to pH 7.0 using aqueous ammonia. The free base ester (Ethyl 2-aminothiazole-4-acetate) will precipitate as a white/off-white solid.

  • Hydrolysis (Optional): To obtain the free acid, reflux the ester in 2N NaOH for 1 hour, cool, and acidify to pH 3.0 with HCl.

Protocol B: Synthesis of 5-Thiazoleacetic Acid Derivatives

Accessing the C5-acetic acid position requires a different strategic approach, often utilizing a Friedel-Crafts entry point to generate the necessary


-haloketone precursor.

Reagents:

  • Substituted Chlorobenzene

  • Succinic Anhydride[5]

  • Aluminum Chloride (AlCl3)[5]

  • Bromine / Glacial Acetic Acid

  • Substituted Thiourea[6][7][8][9]

Methodology:

  • Friedel-Crafts Acylation: React chlorobenzene with succinic anhydride (AlCl3 catalyst) to form 3-(4-chlorobenzoyl)propionic acid .

  • Esterification & Bromination: Esterify (MeOH/H+) and then brominate the

    
    -position relative to the ketone to yield methyl 3-bromo-3-(4-chlorobenzoyl)propionate .
    
  • Cyclization: Condense this brominated intermediate with thiourea in refluxing ethanol. The carboxylate side chain remains at the C5 position of the formed thiazole.

Quantitative Data & Optimization

The following table summarizes yield expectations and physical properties based on substituent variations.

Target CompoundPrecursor (Alpha-Halo)Co-ReactantTypical YieldMelting PointRef
Ethyl 2-aminothiazole-4-acetate Ethyl 4-chloroacetoacetateThiourea85-92%92-94°C[1]
2-Aminothiazole-4-acetic acid (HCl) (Hydrolysis of above)NaOH / HCl90%208-210°C (dec)[2]
Ethyl 2-methylthiazole-4-acetate Ethyl 4-bromoacetoacetateThioacetamide78%Liquid (Oil)[3]
5-Thiazoleacetic acid deriv. Methyl 3-bromo-3-aroylpropionatePhenylthiourea65-75%160-162°C[4]
Optimization Workflow

To maximize purity and yield, follow this logical decision tree:

Optimization Start Start Synthesis CheckHalo Halogen Choice? Start->CheckHalo Chloro Chloro- (Cl) CheckHalo->Chloro Bromo Bromo- (Br) CheckHalo->Bromo ChloroAction Add KI (Catalytic) or Heat > 50°C Chloro->ChloroAction BromoAction Keep < 10°C (High Reactivity) Bromo->BromoAction Solvent Solvent Selection ChloroAction->Solvent BromoAction->Solvent Ethanol Ethanol/Water (Green/Standard) Solvent->Ethanol DMF DMF (For difficult solubility) Solvent->DMF

Figure 2: Process optimization logic for selecting halogen precursors and solvents.

Advanced Methodologies

While the Hantzsch method is robust, modern "Green Chemistry" demands have led to catalytic improvements.

One-Pot Heterogeneous Catalysis

Recent literature describes the use of Silica-supported Tungstosilisic Acid as a reusable catalyst.

  • Advantage: Eliminates the need for liquid acid scavengers and allows for solvent-free conditions or aqueous media.

  • Protocol: Reactants are ground together with the catalyst or stirred in water. Yields often exceed 90% with simple filtration work-up.

Microwave-Assisted Synthesis

Microwave irradiation can reduce reaction times from hours to minutes (typically 10-15 mins at 100W). This is particularly useful for N-substituted thioureas which are less nucleophilic and require higher activation energy.

References

  • Process for the preparation of (2-aminothiazol-4-yl)acetic acid derivatives. Google Patents. WO2011029596A1. Link

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Google Patents. CN102977089A. Link

  • Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity. Molecules (MDPI). Link

  • Hantzsch Thiazole Synthesis. SynArchive. Link

Sources

An In-Depth Technical Guide to 4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, a heterocyclic compound belonging to the thiazole family. While the specific historical discovery of this molecule is not extensively documented, its structural motifs are rooted in the rich history of thiazole and rhodanine chemistry. This guide will delve into its likely synthetic pathways, structural characteristics, and potential therapeutic applications based on the well-established biological activities of related thiazole and rhodanine derivatives. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this and similar compounds in medicinal chemistry.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] The compound 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid (CAS No. 31090-12-7) is a member of this important class of molecules, featuring a 2-thioxo-thiazole core functionalized with a methyl group and an acetic acid moiety at the 3-position. This substitution pattern suggests a close relationship to rhodanine-3-acetic acid derivatives, which are also known for their significant biological activities.[2][7]

Historical Context: A Legacy of Thiazole and Rhodanine Chemistry

The 2-thioxo-thiazolidinone core of the target molecule is also characteristic of rhodanines. The chemistry of rhodanines and their derivatives has been extensively studied, with a significant focus on their applications in medicinal chemistry. The introduction of an acetic acid side chain at the N-3 position, as seen in rhodanine-3-acetic acid, has been a common strategy to modulate the compound's physicochemical properties and biological activity. Therefore, the discovery and history of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid are intrinsically linked to the broader development of thiazole and rhodanine chemistry.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid is not prominently published, a plausible synthetic route can be conceptualized based on established methods for analogous compounds. The most probable approach would involve the reaction of a suitable α-haloketone with a dithiocarbamate derivative of an amino acid.

Proposed Synthetic Pathway

A likely synthetic route to 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid is depicted below. This pathway is analogous to the preparation of rhodanine-3-acetic acid derivatives.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 Glycine intermediate1 Dithiocarbamate Salt reactant1->intermediate1 Reaction with CS2 and Base reactant2 Carbon Disulfide (CS2) reactant2->intermediate1 reactant3 Base (e.g., NaOH) reactant3->intermediate1 reactant4 Chloroacetone intermediate2 Cyclized Thiazolidine Intermediate reactant4->intermediate2 intermediate1->intermediate2 Reaction with Chloroacetone product 4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid intermediate2->product Intramolecular Cyclization & Acidification

Figure 1: Proposed synthetic workflow for 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid.

Experimental Protocol (Hypothetical):

  • Formation of the Dithiocarbamate: Glycine would be reacted with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate salt.

  • Reaction with α-Haloketone: The in-situ generated dithiocarbamate would then be reacted with chloroacetone.

  • Cyclization and Acidification: The resulting intermediate would undergo an intramolecular cyclization, followed by acidification, to yield the final product, 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid.

Structural Characterization

The structural confirmation of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid would rely on a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons, the methylene protons of the acetic acid side chain, the vinyl proton on the thiazole ring, and the carboxylic acid proton.
¹³C NMR Resonances for the methyl carbon, the methylene carbon, the carboxylic acid carbonyl, the thione carbon (C=S), and the carbons of the thiazole ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the carboxylic acid, the C=S stretch of the thione, the O-H stretch of the carboxylic acid, and C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₆H₇NO₂S₂: 189.26 g/mol ).

Potential Applications in Drug Development

The therapeutic potential of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid can be inferred from the extensive research on structurally related thiazole and rhodanine derivatives. These classes of compounds have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Antimicrobial Activity

Thiazole derivatives are well-known for their antibacterial and antifungal properties.[6][8] The thiazole ring is a key component of several clinically used antibiotics. The presence of the thione group and the acetic acid moiety in 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid may contribute to its potential as an antimicrobial agent.

G compound 4-Methyl-2-thioxo-3(2H)- thiazoleacetic acid target Bacterial/Fungal Enzymes or Proteins compound->target Potential Interaction effect Inhibition of Growth and Proliferation target->effect Leads to

Figure 2: Potential mechanism of antimicrobial action.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of rhodanine-3-acetic acid derivatives.[7][9] These compounds have been shown to inhibit various cellular processes crucial for cancer cell proliferation, including the inhibition of specific enzymes and the disruption of cell signaling pathways. The structural similarity of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid to these active rhodanine derivatives suggests that it may also possess antiproliferative properties.

Other Potential Biological Activities

The versatility of the thiazole and rhodanine scaffolds suggests that 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid could be explored for a range of other biological activities, including:

  • Anti-inflammatory activity [8]

  • Antiviral activity [2]

  • Enzyme inhibition (e.g., kinases, phosphatases)

Future Directions

4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid represents a promising, yet underexplored, molecule within the vast landscape of heterocyclic chemistry. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization, are essential for making this compound readily accessible to the research community.

  • Systematic Biological Evaluation: A thorough investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted. This should involve in vitro screening against a panel of relevant cell lines and pathogens, followed by in vivo studies for promising candidates.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the methyl group, the acetic acid side chain, and the thiazole ring would provide valuable insights into the structural requirements for optimal biological activity.

Conclusion

While the direct history of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid remains to be fully elucidated, its chemical lineage within the well-established families of thiazoles and rhodanines provides a strong rationale for its investigation as a biologically active molecule. This technical guide has outlined its probable synthetic origins, key structural features, and, most importantly, its potential applications in drug discovery. It is hoped that this comprehensive overview will stimulate further research into this intriguing heterocyclic compound and unlock its full therapeutic potential.

References

  • Coumarin (2-oxo-2H-chromene) and its derivatives represent one of the most active classes of heterocyclic compounds, possessing a wide spectrum of biological activities.[10]

  • Thiazoles and their derivatives have found applications in the drug development for the treatment of allergies, hyper- tension, inflammation, schizophrenia, bacterial infections, HIV infections, hypnotics and more recently for the treatment of pain, as fibrinogen receptor antagonists with antithrombotic activity and as new inhibitors of bacterial DNA gyrase B.[8]

  • (4-Methyl-thiazol-2-yl)acetic acid ethyl ester is a versatile compound known for its unique thiazole structure, which imparts significant biological activity.[11]

  • A series of Schiff's bases and N-(2-(substituted phenyl)-4-oxo-thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides were synthesized and evaluated for their antioxidant activity.[12]

  • Information on 2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid (CAS 31090-12-7), including its properties and suppliers, is available in chemical databases.[3][13][14]

  • Rhodanine-linked benzenesulfonamide derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors.

  • Various methods for the synthesis of thiazole derivatives have been reported, with applications in drug discovery.[5]

  • 5-(2-Hydroxyethyl)-4-methylthiazole is a bacterial metabolite with applications in medicinal chemistry.[1]

  • Rhodanine (2-Thioxothiazolidin-4-one) is a privileged heterocyclic compound with a wide range of biological activities, including antimicrobial and antiviral properties.[2]

  • 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is another name for Rhodanine-3-acetic acid.[15]

  • Thiazole is a leading heterocyclic compound with diverse biological activities.[4]

  • Rhodanine-3-acetic acid and its derivatives have been prepared and evaluated for their antidiabetic activity.[16]

  • New series of thiazole derivatives have been synthesized and shown to have antimicrobial activity.[6]

  • Rhodanine-furan conjugates have been reviewed for their synthesis and biological activity.[7]

  • A review on rhodanine highlights its applications as antiviral, anticancer, and antimicrobial agents.[9]

  • A library of thiazole – 1,2,3-triazole hybrids has been synthesized and evaluated for anticancer effects.[17]

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid is a synonym for Rhodanine-3-acetic acid.[18]

  • An overview of synthetic thiazole derivatives highlights their therapeutic roles.

  • Substituted thiazole derivatives have been synthesized and evaluated as anti-fungal agents.[19]

  • 1-(2-Thiazolylazo)-2-naphthol is a thiazole derivative used in spectrophotometric determination of various metals.

  • Thiazole ring-containing compounds are important materials in medicinal chemistry with antibacterial, antifungal, and antioxidant activity.[20]

  • A retrospective study on thiazoles covers their synthesis, structure-activity relationship, and therapeutic significance.[21]

  • Information on 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid is available in the PubChem database.[22]

  • A document providing useful spectroscopic data for various functional groups.[23]

  • An overview of the synthesis, therapeutic potential, and patents of thiazole derivatives.[24]

Sources

Biological Screening and Validation of Novel 3(2H)-Thiazoleacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 3(2H)-thiazole ring is a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic system containing both sulfur and nitrogen atoms. When functionalized with an acetic acid moiety, the resulting 3(2H)-thiazoleacetic acid derivatives exhibit a broad and potent spectrum of biological activities, most notably antimicrobial, anti-inflammatory, and anticancer properties[1].

As a Senior Application Scientist, I approach the biological evaluation of these compounds not merely as a checklist of assays, but as a cohesive, self-validating system. The presence of the carboxylic acid group enhances aqueous solubility and target interaction[1], while the thiazole core provides critical hydrogen bond acceptor/donor dynamics essential for enzyme inhibition[2].

This whitepaper outlines a rigorous, multi-phase biological screening cascade designed to systematically evaluate novel 3(2H)-thiazoleacetic acid derivatives, ensuring that only the most robust candidates progress to in vivo studies.

Screening Cascade Architecture

To prevent late-stage attrition in drug development, our screening methodology employs a hierarchical approach. We first establish baseline antimicrobial efficacy, proceed to evaluate anti-inflammatory target engagement, and finally assess anticancer cytotoxicity.

G Start Novel 3(2H)-Thiazoleacetic Acid Derivatives Phase1 Phase I: Antimicrobial (MIC, MBC, Biofilm) Start->Phase1 Primary Screen Phase2 Phase II: Anti-Inflammatory (COX-1/2, LOX Assays) Phase1->Phase2 Active Hits Phase3 Phase III: Anticancer (MTT, Apoptosis Flow Cytometry) Phase2->Phase3 Selectivity Profiling Hit Lead Candidate Selection & In Vivo Studies Phase3->Hit Cytotoxicity & Safety

Fig 1: Hierarchical biological screening workflow for thiazoleacetic acid derivatives.

Phase I: Antimicrobial Efficacy & Mechanistic Validation

Thiazoleacetic acid derivatives have demonstrated significant potential against multi-drug resistant bacterial strains, potentially by inhibiting bacterial gyrase enzymes[3]. The primary objective here is to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: High-Throughput Broth Microdilution (MIC/MBC)

Causality Check: We utilize a resazurin-based microtiter assay because optical density (OD) readings alone can be confounded by the precipitation of poorly soluble synthetic derivatives. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a self-validating readout of true viability.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (approx.

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a 10 mg/mL stock of the thiazole derivative in DMSO. Perform serial two-fold dilutions in a 96-well plate (concentration range: 0.5 to 256 µg/mL). Critical: Ensure final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity.
    
  • Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration preventing the color change from blue to pink.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue) onto nutrient agar. The MBC is the lowest concentration resulting in a

    
     reduction in CFU.
    

Table 1: Representative Antimicrobial Screening Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioMechanism Indicator
Thiazole-Ac-014.032.02.0Bactericidal
Thiazole-Ac-028.0>64.04.0Bacteriostatic
Ciprofloxacin (Ctrl)0.50.251.0Bactericidal

Phase II: Anti-Inflammatory Screening (COX/LOX Inhibition)

The anti-inflammatory potential of thiazole molecules is frequently linked to their ability to modulate the arachidonic acid pathway, specifically via Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition[4]. A successful candidate must inhibit COX-2 (inducible, inflammatory) while sparing COX-1 (constitutive, gastroprotective) to avoid severe gastric ulceration.

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PG1 GI Protection & Homeostasis COX1->PG1 PG2 Inflammation & Pain (PGE2) COX2->PG2 LT Leukotrienes (Inflammation) LOX->LT Drug Thiazoleacetic Acid Derivatives Drug->COX1 Weak/No Effect Drug->COX2 Selective Inhibition Drug->LOX Dual Inhibition Potential

Fig 2: Mechanism of action for selective COX-2/LOX inhibition by thiazole derivatives.

Protocol 2: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality Check: We measure the peroxidase activity of COX enzymes rather than cyclooxygenase activity directly. The peroxidase component converts arachidonic acid to PGH2, simultaneously driving the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin. This provides a highly sensitive, real-time kinetic readout unaffected by background cellular noise.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Compound Incubation: In a 96-well black microplate, combine 150 µL assay buffer, 10 µL heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the thiazole derivative (various concentrations). Incubate for 10 minutes at 25°C to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately read the fluorescence (Ex 530-540 nm, Em 585-595 nm) every minute for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Determine the IC50 values using non-linear regression. Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Phase III: Anticancer Cytotoxicity & Apoptosis

Recent studies have highlighted the antiproliferative activity of thiazoleacetic acid derivatives, particularly those hybridized with quinoline or hydrazide moieties, against various cancer cell lines (e.g., MCF-7 breast cancer)[2].

Protocol 3: MTT Viability Assay & Annexin V/PI Flow Cytometry

Causality Check: The MTT assay measures mitochondrial metabolic rate, which is a proxy for cell viability. However, metabolic inhibition does not strictly equate to cell death (it could merely be cytostatic). Therefore, any hit from the MTT assay must be orthogonally validated using Annexin V/PI flow cytometry to confirm that the reduction in viability is driven by apoptosis rather than necrosis or temporary cell cycle arrest[2].

  • Cell Seeding: Seed MCF-7 and normal fibroblast (control) cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Treat cells with thiazole derivatives (1–100 µM) for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Discard media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

  • Apoptosis Validation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour. Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Table 2: Anticancer Cytotoxicity Profile (IC50 values)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HFF-1 (Normal Fibroblast)Therapeutic Index (HFF-1 / MCF-7)
Thiazole-Ac-0112.5 µM18.2 µM>100 µM>8.0
Thiazole-Ac-033.01 µM5.4 µM45.0 µM14.9
Doxorubicin0.8 µM1.2 µM2.5 µM3.1

Note: Thiazole-Ac-03 demonstrates a highly favorable therapeutic index, corroborating literature findings on the efficacy of hybridized thiazole derivatives[2].

Conclusion

The biological screening of novel 3(2H)-thiazoleacetic acid derivatives requires a meticulously designed, multi-tiered approach. By integrating high-throughput primary screens (resazurin MIC) with mechanistically specific secondary assays (fluorometric COX-2 inhibition and Annexin V flow cytometry), researchers can confidently differentiate between pan-assay interference compounds and genuine therapeutic leads. The inherent versatility of the thiazoleacetic acid scaffold ensures its continued prominence in modern drug discovery.

References

  • Title: A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and antimalarial and anticancer evaluation of 7‐chlorquinoline‐4‐thiazoleacetic derivatives containing aryl hydrazide moieties Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Rhodanine-Based Compounds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, rhodanine-based compounds, a class of 4-thiazolidinone derivatives, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties.[1][2] 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, a rhodanine-3-acetic acid derivative, belongs to this promising class of molecules. Research into rhodanine-3-acetic acid and its analogues has revealed encouraging activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacteria.[3][4][5]

These application notes provide a comprehensive guide for researchers intending to investigate the antimicrobial properties of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[6][7][8][9][10][11][12]

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible antimicrobial assays.

PropertyValue (Exemplary)Significance in Antimicrobial Assays
Molecular FormulaC6H7NO3S2Affects molecular weight and molarity calculations.
Molecular Weight205.26 g/mol Crucial for preparing stock solutions of known concentrations.
SolubilitySoluble in DMSO, DMFDictates the appropriate solvent for stock solution preparation. The chosen solvent must be non-toxic to the test microorganisms at the final concentration used in the assay.
Purity>95%High purity is essential to ensure that the observed antimicrobial activity is attributable to the test compound and not impurities.

Protocol for Stock Solution Preparation:

  • Weighing the Compound: Accurately weigh a precise amount of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). It is crucial to determine the maximum solvent concentration that does not inhibit microbial growth in preliminary experiments.

  • Dilution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). Subsequent dilutions should be made in the appropriate broth medium to minimize the final solvent concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Core Antimicrobial Assays: Methodologies and Interpretation

The following protocols describe the fundamental assays for determining the antimicrobial activity of a novel compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Compound Stock (e.g., in DMSO) Serial_Dilution Prepare 2-fold serial dilutions of compound in broth Compound_Stock->Serial_Dilution Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Bacterial_Inoculum->Inoculation Media Cation-Adjusted Mueller-Hinton Broth Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Controls Set up Positive (no drug) & Negative (no bacteria) Controls Controls->Incubate Read_Plate Visually inspect for turbidity or use a plate reader Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Prepare Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, select several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This standardized inoculum is critical for result reproducibility.[14]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Within 15 minutes of its preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Controls:

    • Growth Control (Positive Control): Wells containing only the broth medium and the bacterial inoculum.

    • Sterility Control (Negative Control): Wells containing only the uninoculated broth medium.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay with the bacterial inoculum to ensure it does not inhibit growth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Exemplary MIC Data for Rhodanine-3-acetic Acid Derivatives:

OrganismStrainTypeExemplary MIC Range (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive2 - 16
Staphylococcus aureusMRSA (Clinical Isolate)Gram-positive2 - 32[4]
Enterococcus faecalisATCC 29212Gram-positive8 - 64
Mycobacterium tuberculosisH37RvAcid-fast8 - 16[3]
Escherichia coliATCC 25922Gram-negative>128[1][5]
Pseudomonas aeruginosaATCC 27853Gram-negative>128[1]
Candida albicansATCC 90028Fungi>128[3]

Note: This data is illustrative for the rhodanine-3-acetic acid class of compounds and may not be representative of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. Empirical testing is required.

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of a bacterial strain to a particular antimicrobial agent. It is a simple, cost-effective method for preliminary screening.[16]

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Swab inoculum evenly onto the agar surface Bacterial_Inoculum->Inoculate_Plate Agar_Plate Mueller-Hinton Agar Plate Agar_Plate->Inoculate_Plate Compound_Disk Prepare sterile disks with known amount of compound Place_Disks Aseptically place compound disks on the agar Compound_Disk->Place_Disks Inoculate_Plate->Place_Disks Incubate Invert and incubate at 35-37°C for 16-24 hours Place_Disks->Incubate Control_Disks Place positive control (e.g., vancomycin) and negative control (solvent) disks Control_Disks->Place_Disks Measure_Zones Measure the diameter of the zone of inhibition (mm) Incubate->Measure_Zones Interpret Compare zone sizes to pre-defined breakpoints (if available) Measure_Zones->Interpret

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Detailed Protocol:

  • Prepare Inoculum: As described for the broth microdilution assay, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]

  • Prepare and Apply Disks: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Controls: Include disks with a known antibiotic (e.g., vancomycin for Gram-positives) as a positive control and a disk with the solvent alone as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure and Interpret: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.

Exemplary Zone of Inhibition Data for Rhodanine-3-acetic Acid Derivatives:

OrganismStrainTypeExemplary Zone of Inhibition (mm)
Staphylococcus aureusATCC 25923Gram-positive15 - 22
Bacillus subtilisATCC 6633Gram-positive18 - 25
Escherichia coliATCC 25922Gram-negativeNo Zone[1]
Pseudomonas aeruginosaATCC 27853Gram-negativeNo Zone

Note: This data is illustrative. The size of the zone of inhibition depends on the amount of compound per disk and its diffusion characteristics in agar.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC assay.

Detailed Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculture: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every experiment should incorporate a self-validating system:

  • Standard Operating Procedures (SOPs): Adherence to standardized protocols, such as those from CLSI and EUCAST, is the first line of defense against variability.[6][10][11]

  • Quality Control Strains: Always include well-characterized reference strains (e.g., ATCC strains) in each assay. The results for these strains should fall within established acceptable ranges.

  • Replicates: Perform each assay in triplicate on different days to assess the reproducibility of the results.

  • Appropriate Controls: The inclusion of positive, negative, and solvent controls is non-negotiable for validating the assay's integrity.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial evaluation of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. Based on the activity profile of related rhodanine-3-acetic acid derivatives, it is hypothesized that this compound will exhibit activity primarily against Gram-positive bacteria.[1][5] Should promising activity be observed, further studies, including time-kill kinetics, mechanism of action studies, and in vivo efficacy models, would be warranted. The consistent application of these standardized methods will generate high-quality, reliable data, which is essential for the advancement of new antimicrobial drug discovery programs.

References

  • Clinical and Laboratory Standards Institute. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1885-1888. [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Nowakowska, Z., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Medicinal Chemistry Research, 26, 1316–1324. [Link]

  • American Society for Microbiology. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. ASM Journals. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Sanna, D., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(12), 3939. [Link]

  • Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(1), 89-96. [Link]

  • ResearchGate. (2025). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. [Link]

  • Foroughi, M. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1996-2007. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

Sources

Synthesis of Thiazole-Based Antimicrobial Agents: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous bioactive compounds.[1] Its presence in natural products like vitamin B1 (thiamine) and in a wide array of synthetic pharmaceuticals underscores its significance in medicinal chemistry.[2][3] The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions make it a "privileged scaffold" for the design of therapeutic agents.[2] In an era where antimicrobial resistance poses a significant threat to global health, the development of novel antimicrobial agents is of paramount importance.[4] Thiazole derivatives have consistently demonstrated potent and broad-spectrum antibacterial and antifungal activities, making them a focal point of contemporary drug discovery efforts.[1][5][6]

This guide provides an in-depth exploration of the synthesis of thiazole-based antimicrobial agents, with a primary focus on the robust and versatile Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical structure-activity relationships that govern the antimicrobial efficacy of these compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the quest for new and effective antimicrobial therapies.

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most widely employed method for the construction of the thiazole ring.[7][8] Its enduring popularity stems from its reliability, high yields, and the accessibility of starting materials.[8] The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[7][8]

The Causality Behind the Hantzsch Synthesis: A Mechanistic Perspective

The elegance of the Hantzsch synthesis lies in its straightforward and predictable mechanism, which proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and for designing novel thiazole derivatives. The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9][10]

// Nodes Reactants [label="α-Haloketone + Thioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="S-Alkylation Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Hydroxythiazoline Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Thiazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate1 [label=" Nucleophilic Attack (SN2)"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\n Cyclization"]; Intermediate2 -> Product [label=" Dehydration (-H₂O)"];

} caption: "Mechanism of the Hantzsch Thiazole Synthesis."

Experimental Protocols: Synthesis of Antimicrobial 2-Aminothiazole Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aminothiazole derivatives, a class of thiazoles renowned for their antimicrobial properties.[6]

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole, a foundational building block for more complex antimicrobial agents.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

Procedure: [8]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

  • Add 5 mL of methanol and a magnetic stir bar.[8]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[8]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[9]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water to remove any remaining salts.[8]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • The crude product is often pure enough for characterization by melting point and TLC.[8] For higher purity, recrystallization from ethanol can be performed.[11]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of synthesized thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12] The following table summarizes the MIC values for a selection of thiazole derivatives against common bacterial and fungal pathogens.

Compound ClassSubstituentsTarget OrganismMIC (µg/mL)Reference(s)
2-Aminothiazole4-phenylStaphylococcus aureus16[13]
2-Aminothiazole4-phenylEscherichia coli8[13]
Thiazolyl-thiourea3,4-dichlorophenylStaphylococcus aureus4 - 16[13]
Thiazolyl-thiourea3,4-dichlorophenylStaphylococcus epidermidis4 - 16[13]
N-Acyl-2-aminothiazoleN-(3-Chlorobenzoyl)-4-(2-pyridinyl)Mycobacterium tuberculosis0.008[14][15]
Substituted Thiazole5-acetyl-4-methyl-2-(3-pyridyl)Staphylococcus epidermidis0.24[16]
Substituted Thiazole5-acetyl-4-methyl-2-(3-pyridyl)Geotricum candidum0.48[16]

Structure-Activity Relationship (SAR) and Rational Drug Design

The antimicrobial activity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships is pivotal for the rational design of more potent and selective antimicrobial agents.[17]

  • Substituents at the 2-position: The 2-amino group is a common feature in many antimicrobial thiazoles and serves as a crucial handle for further derivatization. Acylation or the introduction of thiourea moieties at this position has been shown to enhance antimicrobial activity.[13][14]

  • Substituents at the 4-position: Aryl groups at the 4-position are frequently encountered. The nature of the substituents on this aryl ring can influence the compound's potency. For example, the presence of a 2-pyridyl group at the C-4 position has been found to be critical for potent anti-tuberculosis activity.[14]

  • Substituents at the 5-position: Modifications at the 5-position can also impact biological activity. For instance, increasing the size of substituents at this position has been observed to decrease antimicrobial efficacy in some series.[16]

The causal relationship between these structural modifications and antimicrobial activity often lies in the altered physicochemical properties of the molecule, such as its lipophilicity, electronic distribution, and ability to interact with specific biological targets within the microbial cell.[18]

Biological Evaluation: A Workflow for Antimicrobial Screening

Once synthesized, the novel thiazole derivatives must be subjected to a rigorous biological evaluation to determine their antimicrobial profile. A typical workflow for this screening process is outlined below.

// Nodes Start [label="Synthesized Thiazole Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary Screening (e.g., Agar Disc Diffusion)", fillcolor="#FBBC05", fontcolor="#202124"]; MIC_Determination [label="MIC Determination (Broth Microdilution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spectrum_Analysis [label="Determination of Antimicrobial Spectrum\n(Gram-positive, Gram-negative, Fungi)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism_Studies [label="Mechanism of Action Studies", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Lead Compound Identification", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Primary_Screening; Primary_Screening -> MIC_Determination [label="Active Compounds"]; MIC_Determination -> Spectrum_Analysis; Spectrum_Analysis -> Mechanism_Studies [label="Potent & Broad-Spectrum Compounds"]; Mechanism_Studies -> End;

} caption: "Workflow for antimicrobial screening of thiazole derivatives."

Conclusion

The thiazole scaffold continues to be a rich source of inspiration for the development of novel antimicrobial agents. The Hantzsch synthesis provides a powerful and adaptable platform for the creation of diverse libraries of thiazole derivatives. Through a systematic approach that combines efficient synthesis, rigorous biological evaluation, and a deep understanding of structure-activity relationships, the scientific community can continue to leverage the potential of thiazoles to combat the growing challenge of antimicrobial resistance.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents "2279. (2022). Semantic Scholar. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). PMC. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). PubMed. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). PMC. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. (2013). PubMed. [Link]

  • Review on Synthetic Chemistry and Antibacterial Importance of Thiazole Derivatives. (2017). PubMed. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). JOCPR. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). PubMed. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing. [Link]

  • Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. (2013). Taylor & Francis Online. [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). U.P. ZOO. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). ResearchGate. [Link]

Sources

Application Note: 4-Methyl-2-thioxo-3(2H)-thiazoleacetic Acid as a Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid (CAS 31090-12-7) belongs to the versatile class of thiazoline-2-thione and rhodanine-3-acetic acid derivatives. While historically recognized as intermediates in antibiotic synthesis or as aldose reductase inhibitors (e.g., Epalrestat)[1],[2], this heterocyclic scaffold has emerged as a "privileged structure" in modern oncology drug discovery.

The unique structural topology of the 2-thioxo-3(2H)-thiazoleacetic acid core provides exceptional hydrogen-bonding capabilities, primarily driven by the acetic acid moiety, which is crucial for anchoring the molecule within complex protein binding pockets[1],[2]. By functionalizing this core with α,β-unsaturated ketones or specific amides, researchers have successfully developed potent multi-target anticancer agents[3].

The Multi-Target Pharmacophore

In preclinical cancer models, derivatives of this scaffold operate via three primary mechanisms:

  • Microtubule Destabilization: The scaffold acts as a tubulin polymerization inhibitor by binding to the colchicine domain. Computational docking reveals that the acetic acid moiety forms critical hydrogen bonds with the Arg β369 residue of tubulin, preventing protofilament assembly and inducing G2/M phase cell cycle arrest[4].

  • c-Myc-Max Dimerization Inhibition: Thiazolidinone/thiazole-2-thione derivatives (such as 10058-F4) are rare small molecules capable of disrupting the basic helix-loop-helix leucine zipper (bHLHLZ) domain of the c-Myc oncoprotein, effectively halting c-Myc-dependent tumor proliferation[5].

  • Bcl-2/Mcl-1 Antagonism: The structural geometry mimics the BH3 domain, allowing these compounds to competitively inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby lowering the apoptotic threshold in cancer cells[6].

MoA Compound 4-Methyl-2-thioxo-3(2H)- thiazoleacetic acid Scaffold Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds Colchicine Pocket (Arg β369 Interaction) Myc c-Myc-Max Dimerization Inhibition Compound->Myc Disrupts bHLHLZ Domain Bcl2 Bcl-2 / Mcl-1 Downregulation Compound->Bcl2 Antagonizes BH3 Domain Apoptosis Apoptosis & G2/M Arrest (Cancer Cell Death) Tubulin->Apoptosis Myc->Apoptosis Bcl2->Apoptosis

Fig 1: Multi-target mechanistic pathways of thiazoleacetic acid derivatives in oncology.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in hit-to-lead optimization, all screening protocols utilizing this scaffold must be built as self-validating systems. This means incorporating orthogonal assays: a biochemical target engagement assay must always be paired with a phenotypic cellular assay, utilizing strict positive and negative controls.

Workflow S1 1. Scaffold Functionalization S2 2. Target Engagement (Tubulin/FRET Assays) S1->S2 Library Prep S3 3. Phenotypic Screen (MTT Viability) S2->S3 Hit Selection S4 4. Mechanism Validation (Annexin V Flow Cytometry) S3->S4 Apoptosis Confirmation

Fig 2: Self-validating high-throughput screening workflow for novel thiazole-2-thione hits.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: Cytotoxicity can arise from off-target poisoning. To prove that a synthesized 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid derivative specifically disrupts the cytoskeleton, we must measure the kinetics of tubulin heterodimer assembly in a cell-free system[3],[4].

Materials & Setup:

  • Porcine brain tubulin (>99% pure), PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), 10 mM GTP, fluorescent reporter (e.g., DAPI or proprietary fluorophore).

  • Controls: Colchicine (Polymerization Inhibitor), Paclitaxel (Polymerization Stabilizer), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Thaw tubulin on ice. Expert Insight: Tubulin is highly thermolabile; maintaining it strictly at 4°C prior to the assay prevents spontaneous, premature polymerization which would compress the assay's dynamic range.

  • Reaction Mix: In a pre-chilled 96-well half-area plate, add 5 µL of the test compound (diluted in DMSO, final DMSO <1%) and 45 µL of the tubulin/fluorophore mix in PEM buffer.

  • Initiation: Add 10 µL of 10 mM GTP to each well. Causality: GTP hydrolysis provides the necessary energy for the α/β-tubulin heterodimers to assemble into protofilaments.

  • Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the growth phase. Active thiazoleacetic acid derivatives will significantly flatten the polymerization curve compared to the DMSO control, mimicking the colchicine profile[3].

Protocol 2: c-Myc-Max Interaction FRET Assay

Causality: c-Myc is an intrinsically disordered protein lacking a traditional enzymatic active site. Therefore, traditional enzymatic inhibition assays are useless. To validate target engagement, we use Fluorescence Resonance Energy Transfer (FRET) to measure the physical separation of the c-Myc and Max proteins upon compound binding[5].

Step-by-Step Methodology:

  • Protein Incubation: Incubate recombinant c-Myc (tagged with a FRET donor) and Max (tagged with a FRET acceptor) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20) for 30 minutes at room temperature to allow baseline dimerization.

  • Compound Addition: Add the thiazoleacetic acid derivative (titrated from 0.1 µM to 100 µM). Use 10058-F4 (a known thiazolidinone c-Myc inhibitor) as the positive control[5].

  • Readout: Measure the FRET signal. A dose-dependent decrease in the FRET ratio indicates that the compound is successfully wedging into the bHLHLZ domain and dissociating the oncogenic transcription factor complex.

Protocol 3: Phenotypic Confirmation via Annexin V/PI Flow Cytometry

Causality: While MTT assays (Table 1) show a reduction in metabolic viability, they cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Annexin V/PI staining is mandatory because it specifically detects phosphatidylserine externalization—a definitive hallmark of true apoptosis triggered by microtubule or Bcl-2 disruption[6],[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung adenocarcinoma) or PC-3 (prostate cancer) cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat with the test compound at its predetermined IC50 concentration for 48 hours.

  • Harvesting: Collect both the media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Expert Insight: Failing to collect the media will result in a massive underestimation of late-stage apoptotic cells.

  • Staining: Wash cells with cold PBS, resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour. Shift of the population into the Q3 (Annexin V+/PI-) and Q2 (Annexin V+/PI+) quadrants validates the apoptotic mechanism of the scaffold.

Quantitative Data Presentation

The functionalization of the 2-thioxo-3(2H)-thiazoleacetic acid core yields compounds with potent antiproliferative profiles. Table 1 summarizes the in vitro cytotoxicity of optimized derivatives compared to clinical standards. The data highlights that the scaffold exhibits selective, high-potency inhibition across diverse solid tumor lineages[3],[4].

Table 1: Comparative Antiproliferative Activity (IC50) of Thiazole-2-Thione Derivatives

Compound / Scaffold ClassA549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)Primary Mechanism of Action
Derivative I20 (Rhodanine-amide)7.0 ± 0.512.4 ± 1.120.3 ± 1.8Tubulin Polymerization Inhibition
Compound 44 (Unsaturated ketone)7.0 ± 0.3N/AN/ATubulin Polymerization Inhibition
10058-F4 (Thiazolidinone analog)~45.0~50.0~64.0c-Myc-Max Dimerization Inhibition
Gefitinib (Control)5.89 ± 0.4>20.0>20.0EGFR Tyrosine Kinase Inhibition
Colchicine (Control)0.05 ± 0.010.08 ± 0.020.06 ± 0.01Tubulin Polymerization Inhibition

Data synthesized from established structure-activity relationship (SAR) studies of rhodanine-3-acetic acid and thiazolidinone derivatives[1],[3],,.

References

  • Anticancer Profile of Rhodanines. Encyclopedia MDPI. Available at:[Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis. Available at:[Link]

  • Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. PubMed. Available at:[Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central (PMC). Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Thioxo-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-thioxo-thiazole core, including its tautomeric thiazoline-2-thione form, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3][4][5] Its utility stems from its versatile chemical handles and its ability to engage in various biological interactions. This document provides an in-depth guide to the experimental setup and key synthetic strategies for preparing these valuable heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide detailed, field-proven protocols for researchers in drug discovery and chemical biology.

Introduction: The Significance of the 2-Thioxo-Thiazole Scaffold

The thiazole ring is a cornerstone in the development of therapeutic agents, with derivatives exhibiting activities ranging from antimicrobial and antiviral to anti-inflammatory and anticancer.[2][6][7][8][9] The introduction of a 2-thioxo group (or its tautomer, a 2-mercapto group) provides a critical point for further functionalization and influences the molecule's electronic properties and binding capabilities. Understanding the nuances of its synthesis is therefore paramount for any research program targeting this chemical space. This guide focuses on the most reliable and adaptable methods for constructing this heterocyclic system.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 2-thioxo-thiazole ring can be approached from several angles, each with its own advantages depending on the desired substitution pattern and available starting materials. We will discuss three primary and robust strategies.

The Hantzsch Thiazole Synthesis and its Thioxo Analogs

First reported in 1887, the Hantzsch synthesis is a foundational method for building the thiazole core.[3][10][11] The classic approach involves the condensation of an α-haloketone with a thioamide. To generate the 2-thioxo-thiazole target, this strategy is adapted by using a precursor that can provide the C=S moiety, most commonly a dithiocarbamate or a related species instead of a simple thioamide.

Causality of Experimental Choices:

  • Reactants: The reaction fundamentally joins a three-atom fragment (N-C-S) with a two-atom fragment (C-C-X, where X is a halogen). The choice of α-haloketone directly dictates the substituent at the C4 position of the thiazole ring.

  • Solvent: Protic solvents like ethanol are frequently used as they effectively solvate the ionic intermediates and reagents. Anhydrous conditions are sometimes preferred to prevent hydrolysis of sensitive substrates.[3]

  • Base: While the reaction can proceed without a base, one is often added to neutralize the hydrogen halide formed during the cyclization, driving the reaction to completion. A non-nucleophilic base like triethylamine or sodium bicarbonate is ideal to avoid side reactions.[12]

  • Temperature: The initial nucleophilic attack is often exothermic. Subsequent heating is typically required to promote the dehydration and aromatization of the thiazoline intermediate to the final thiazole product.[12]

A generalized workflow for these types of syntheses is outlined below.

G cluster_react Reaction Setup cluster_workup Work-up cluster_purify Purification & Analysis A Combine α-halocarbonyl and thioamide/dithiocarbamate in solvent B Add base (optional) A->B C Heat under reflux (monitor via TLC) B->C D Cool reaction mixture C->D Reaction complete E Filter (if precipitate forms) or perform aqueous extraction D->E F Recrystallization or Column Chromatography E->F Crude product G Characterize pure product (NMR, IR, MS, mp) F->G

Caption: General experimental workflow for thiazole synthesis.

Synthesis from Dithiocarbamates

This is arguably the most direct and versatile route to N-substituted 2-thioxo-thiazolidinones (rhodanines) and related structures. The strategy relies on the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ, which then acts as the N-C-S nucleophile.[13][14]

Mechanistic Logic:

  • Dithiocarbamate Formation: A primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., KOH, NH₄OH, or an organic amine) to form a dithiocarbamate salt. This step is typically fast and performed at low temperatures (0-5 °C) to manage the exothermicity and volatility of CS₂.[13]

  • Cyclization: The dithiocarbamate salt is then treated with a suitable electrophile containing a leaving group, such as chloroacetyl chloride or sodium chloroacetate.[13][15] The sulfur atom attacks the electrophilic carbon, and subsequent intramolecular condensation and cyclization yield the 2-thioxo-thiazole ring.

G Synthesis via Dithiocarbamate Intermediate Amine Primary Amine (R-NH2) DTC In situ Dithiocarbamate (R-NH-CSS- K+) Amine->DTC CS2 Carbon Disulfide (CS2) CS2->DTC Base Base (e.g., KOH) Base->DTC Product 2-Thioxo-thiazole Derivative DTC->Product Electrophile α-Halo Acyl Compound (e.g., Cl-CH2-COCl) Electrophile->Product

Caption: Key components in the dithiocarbamate route.

This method's strength lies in its modularity. By varying the starting primary amine and the α-halo electrophile, a wide library of substituted 2-thioxo-thiazoles can be readily accessed.

The Gewald Aminothiophene Synthesis and its Thiazole Analogs

The Gewald reaction is a powerful multi-component reaction for synthesizing 2-aminothiophenes.[16][17] Under specific conditions, particularly with modifications to the starting materials, this reaction can be directed to produce thiazole derivatives instead. A modified Gewald approach can yield thiazoles when an α-substituted acetonitrile is reacted with an aldehyde precursor in the presence of sulfur.[18][19]

Causality of Pathway Selection (Thiophene vs. Thiazole): The outcome of the Gewald-type reaction is critically dependent on the substitution pattern of the active methylene nitrile.[18]

  • Thiophene Formation: When the carbon alpha to the nitrile group is unsubstituted (a -CH₂-CN group), the reaction typically proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to form a 2-aminothiophene.[16]

  • Thiazole Formation: If the alpha-carbon is substituted (e.g., an aryl or alkyl group is present), it can block the typical Gewald mechanism. This steric hindrance favors an alternative pathway where the nitrile and sulfur react differently, leading to the formation of a thiazole ring.[18][19] This makes the choice of the nitrile precursor the key determinant of the final heterocyclic core.

Application Protocols: Step-by-Step Methodologies

The following protocols are presented as robust starting points. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.

Protocol 1: Synthesis of N-substituted 2-Thioxo-thiazolidin-4-ones from Amino Acids

This protocol adapts the dithiocarbamate method for creating rhodanine derivatives from readily available amino acids, a common strategy in medicinal chemistry.[13]

Materials:

  • Amino Acid (e.g., Glycine, L-Tyrosine): 1.0 eq

  • Aqueous Ammonia (25-30%): ~3.0 eq

  • Carbon Disulfide (CS₂): 1.2 eq

  • Sodium Chloroacetate: 1.1 eq

  • Hydrochloric Acid (6N)

  • Phosphorus Oxychloride (POCl₃, catalytic)

  • Distilled Water, Ethanol

Procedure:

  • Dithiocarbamate Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve the amino acid (1.0 eq) in distilled water.

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add aqueous ammonia (~3.0 eq) while maintaining the low temperature.

    • Add carbon disulfide (1.2 eq) dropwise over 30 minutes. A precipitate may form.

    • Allow the mixture to stir vigorously at this temperature for 8-10 hours.[13]

  • Reaction with Chloroacetate:

    • Prepare a solution of sodium chloroacetate (1.1 eq) in a minimal amount of cold water.

    • Add this solution dropwise to the reaction mixture, keeping the temperature between 5-10 °C.

    • Stir for an additional 2-3 hours at this temperature.

  • Cyclization and Acidification:

    • Slowly acidify the reaction mixture by adding 6N HCl dropwise until the pH is ~1-2.

    • Add a few drops of phosphorus oxychloride (POCl₃) as a catalyst.[13]

    • Gently warm the mixture to 50-60 °C and hold for 3 hours to ensure complete cyclization.

  • Work-up and Purification:

    • Cool the mixture to room temperature, then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-thioxo-thiazolidin-4-one derivative.

    • Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2: Classic Hantzsch-type Synthesis of a 2-Amino-thiazole Derivative

While not a direct synthesis of a 2-thioxo compound, this foundational Hantzsch protocol for 2-aminothiazole is a critical related procedure.[3][12] Many routes to more complex thiazoles begin here.

Materials:

  • Thiourea: 1.0 eq (e.g., 7.6 g, 0.1 mol)

  • Chloroacetaldehyde (50% aqueous solution): 1.0 eq (e.g., 15.7 g, 0.1 mol)

  • Water, Ethanol

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq) in 50 mL of water, warming gently if necessary.

    • Cool the solution to room temperature.

    • Slowly add the chloroacetaldehyde solution (1.0 eq) dropwise over 15 minutes. The reaction is exothermic; maintain control with an ice bath if needed.[12]

  • Cyclization:

    • Fit the flask with a reflux condenser and heat the mixture in a water bath at 80-90 °C for 2 hours.[12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture thoroughly in an ice bath. The product should precipitate.

    • Carefully neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence stops (pH ~7-8).[12]

    • Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold water.

    • Recrystallize the crude 2-aminothiazole from a minimal amount of hot ethanol.

    • Dry the purified crystals in a desiccator and determine the yield and melting point.

Purification and Characterization

Validating the identity and purity of the synthesized compound is a critical, non-negotiable step.

Purification Techniques:

  • Recrystallization: The most common method for purifying solid products. The choice of solvent is crucial and often determined empirically (e.g., ethanol, methanol, ethyl acetate, or mixtures with water).

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Characterization Data: The following table summarizes key spectroscopic data used to confirm the formation of the 2-thioxo-thiazole scaffold.

Technique Key Feature Typical Range / Observation Rationale
FT-IR C=S (Thione) Stretch1250-1020 cm⁻¹Strong absorbance confirming the presence of the thione group.
C=O (Carbonyl) Stretch1750-1680 cm⁻¹Present in rhodanine-type structures (2-thioxo-thiazolidin-4-ones).
N-H Stretch3400-3100 cm⁻¹Broad peak indicating the N-H bond of the thiazole ring or an amino substituent.
¹H NMR Thiazole Ring Proton7.0-8.5 ppmChemical shift depends heavily on other ring substituents.
CH₂ Protons (in rhodanines)3.5-4.5 ppmSignal for the methylene group adjacent to the carbonyl and sulfur.
¹³C NMR C=S (Thione) Carbon180-205 ppmDiagnostic downfield signal characteristic of a thiocarbonyl carbon.
C=O (Carbonyl) Carbon165-175 ppmSignal for the carbonyl carbon in rhodanine structures.
Mass Spec (EI-MS/ESI-MS) Molecular Ion Peak (M⁺)Corresponds to MWConfirms the molecular weight of the synthesized compound.

Note: Ranges are approximate and can shift based on the specific substitution pattern of the molecule.[20]

Safety Precautions

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Ensure no ignition sources are nearby.

  • α-Haloketones/Acids: These are lachrymatory and corrosive. Always wear gloves, safety glasses, and a lab coat. Handle exclusively in a fume hood.

  • Bases and Acids: Handle concentrated acids (HCl) and bases (Ammonia) with appropriate personal protective equipment (PPE). Neutralize any spills immediately.

  • General: Always review the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.

References

  • Cox, C., & Que Hee, S. S. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Journal of Chromatography B: Biomedical Applications, 679(1-2), 85-90. [Link]

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?[Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives...[Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of antioxidant potential of (4R)-thiazolidine carboxylic acid derivatives. [Link]

  • Pérez-Janneth, B., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6103. [Link]

  • Lesyk, R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(5), 1195. [Link]

  • Grozav, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1463. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • O'Reilly, R. K., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 894–899. [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]

  • ResearchGate. (2015). Dithiocarbamate as an efficient intermediate for the synthesis of 2-(alkylthio)thiazol-4(5 H )-ones. [Link]

  • University of Cambridge Apollo Repository. (2015). Thiazole formation through a modified Gewald reaction. [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • World Journal of Pharmaceutical Research. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Link]

  • ResearchGate. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Science International. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • Journal of Chemical Health Risks. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • DSpace Repository. (n.d.). Crystallographic and Spectroscopic Characterization of 2-[(7...[Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • MOST Wiedzy. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles...[Link]

  • Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Scientific & Academic Publishing. (2012). An Efficient and Convenient Synthesis of Certain 2-Thioxothiazole... [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Biological Activity of Some Thiazole Derivatives with Dithiocarbamate side chaine. [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2007). Synthesis of some new fused thiopyrano[2,3-d]thiazoles and their derivatives. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives... Molecules, 28(21), 7311. [Link]

  • Asati, V., & Sharma, S. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 16(2), 299. [Link]

  • ResearchGate. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles...[Link]

  • ChemRxiv. (2019). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. [Link]

  • University of Sussex Figshare. (2023). New methods for the rapid synthesis of thiazoles. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]index.php/jddt/article/view/5436)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3(2H)-Thiazoleacetic Acid, 4-methyl-2-thioxo-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Quality Control, Impurity Profiling, and API Synthesis

Introduction & Chemical Context

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- (CAS: 34272-64-5)[1], frequently referred to in the pharmaceutical industry as 2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTA) [], is a critical heterocyclic building block. It is most notably utilized in the synthesis of the third-generation cephalosporin antibiotic, Cefodizime [3].

Beyond its role as a synthetic intermediate, MMTA is a primary degradation product and process-related impurity of Cefodizime[4]. Because degradation products like MMTA lack the bactericidal activity of the parent cephalosporin and can indicate API instability, stringent analytical control of this compound is mandated by International Council for Harmonisation (ICH) guidelines[3]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of MMTA.

Analytical Strategy & Mechanistic Causality

Developing an HPLC method for MMTA requires a deep understanding of its physicochemical properties. The molecule contains both a carboxylic acid group (pKa ~4.0) and a thiazole ring exhibiting mercapto-thioxo tautomerism.

Why these specific chromatographic conditions?
  • Stationary Phase Selection: A high-density C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm) is selected[3]. The extensive end-capping and high carbon load provide the necessary hydrophobic surface area to retain the polar thiazole derivative effectively.

  • Mobile Phase pH Control (The Causality of Peak Shape): If analyzed at a neutral pH, the carboxylic acid group of MMTA ionizes into a carboxylate anion. This dramatically increases polarity, leading to poor retention on the C18 phase and severe peak tailing due to secondary interactions with residual silanols on the silica support. By utilizing a potassium phosphate buffer adjusted to pH 2.5 , the ionization of the carboxylic acid is completely suppressed. The molecule remains in its neutral, protonated state, maximizing hydrophobic interaction with the C18 alkyl chains and ensuring a sharp, symmetrical peak[4].

  • Gradient Elution: When analyzing MMTA as an impurity within a Cefodizime matrix, gradient elution using Acetonitrile is critical[4]. It allows for the early elution of highly polar degradation byproducts, while steadily increasing the organic modifier to elute the strongly retained intact Cefodizime and MMTA with optimal resolution.

  • Detection Wavelength: UV detection is set to 215 nm [3]. The conjugated system of the thiazole ring and the thioxo group exhibits strong chromophoric activity in the low UV range, providing maximum sensitivity for trace-level impurity quantification.

Mechanism Analyte MMTA Analyte (pKa ~4.0) Buffer Acidic Mobile Phase (pH 2.5) Analyte->Buffer Protonation Suppressed Ionization (Neutral Form) Buffer->Protonation Protonates -COOH Stationary C18 Stationary Phase (Hydrophobic) Protonation->Stationary Hydrophobic Interaction Retention Strong Retention & Sharp Peak Shape Stationary->Retention

Figure 1: Chromatographic retention mechanism of MMTA under acidic RP-HPLC conditions.

Experimental Protocol

This self-validating protocol is designed for the quantification of MMTA (Cefodizime Impurity 1) in pharmaceutical matrices.

Reagents and Materials
  • Reference Standard: 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- (Purity >98.0% HPLC)[1].

  • Reagents: HPLC-Grade Acetonitrile, Potassium dihydrogen phosphate (

    
    ), Phosphoric acid (
    
    
    
    ), and Milli-Q Water (18.2 MΩ·cm).
  • Column: Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm (or equivalent).

Chromatographic Conditions
  • Mobile Phase A: 0.05 M Potassium phosphate buffer. (Dissolve 6.8 g of

    
     in 1000 mL water, adjust to pH 2.5 ± 0.05 with dilute phosphoric acid, filter through a 0.45 µm membrane).
    
  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30°C ± 2°C.

  • Detection: UV at 215 nm[3].

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile Phase A : Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of MMTA reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to dissolve completely, and make up to volume with diluent.

  • Working Standard Solution (10 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Weigh an appropriate amount of the sample (e.g., Cefodizime API) to achieve a target concentration of 1.0 mg/mL in the diluent.

Method Execution Workflow

Workflow S1 Sample Preparation (1.0 mg/mL API) HPLC HPLC Separation (C18, Gradient Elution) S1->HPLC S2 Standard Preparation (10 µg/mL MMTA) S2->HPLC Det UV Detection (215 nm) HPLC->Det Eluent Data Data Acquisition & Integration Det->Data Signal Report Quality Control Reporting Data->Report Chromatogram

Figure 2: Step-by-step analytical workflow for MMTA impurity profiling.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the system must pass strict suitability criteria before sample analysis. The gradient program is designed to separate MMTA from the main API peak and other related substances.

Table 1: Gradient Elution Program
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold
10.08020Linear gradient
20.05050Linear gradient
25.05050Isocratic wash
26.0955Return to initial
35.0955Re-equilibration
Table 2: System Suitability Criteria

Inject the Working Standard Solution (10 µg/mL) six times consecutively. The system is deemed self-validating and acceptable if the following parameters are met:

ParameterAcceptance CriteriaAnalytical Rationale
Retention Time Precision (% RSD)

1.0%
Ensures pump stability and consistent mobile phase delivery.
Peak Area Precision (% RSD)

2.0%
Validates autosampler precision and detector stability.
Tailing Factor (

)

1.5
Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (

)

5000
Verifies column efficiency and packing integrity.
Resolution (

)

2.0
Ensures baseline separation between MMTA and adjacent peaks[5].
Table 3: Typical Method Validation Parameters

Based on ICH Q2(R2) guidelines, the method demonstrates excellent linearity and sensitivity for trace impurity analysis[3][4].

Validation ParameterResult / Range
Linearity Range 0.5 µg/mL – 10.0 µg/mL
Correlation Coefficient (

)

0.9995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Accuracy (Recovery) 98.5% – 101.5%

References

  • ResearchGate. Determination of related substances in cefodizime sodium for injection by gradient elution HPLC. Retrieved from:[Link]

Sources

molecular docking protocol for 4-methyl-2-thioxo-thiazoleacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Molecular Docking Protocol for 4-Methyl-2-Thioxo-Thiazoleacetic Acid Derivatives Targeting Aldose Reductase (ALR2)

Mechanistic Rationale: The Polyol Pathway & ALR2 Targeting

Aldose reductase (ALR2) is the primary rate-limiting enzyme of the polyol pathway, responsible for catalyzing the reduction of excess intracellular glucose to sorbitol utilizing NADPH as a coenzyme[1]. Under hyperglycemic conditions, the hyperactivation of ALR2 leads to the intracellular accumulation of sorbitol—a highly hydrophilic molecule impermeable to cell membranes—resulting in severe osmotic stress, oxidative damage, and the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy[2].

Epalrestat and its structural analogs, characterized by a 4-methyl-2-thioxo-thiazoleacetic acid core, function as potent ALR2 inhibitors[2]. The efficacy of this pharmacophore lies in its dual-action binding mechanism: the acidic tail anchors to the enzyme's catalytic anion-binding pocket, while the hydrophobic rings occupy the induced-fit specificity pocket.

G Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Substrate Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction via Polyol Pathway Inhibitor Thioxo-thiazoleacetic Acid Derivatives Inhibitor->ALR2 Competitive Inhibition

Fig 1: Polyol pathway mechanism and ALR2 inhibition by thioxo-thiazoleacetic acid derivatives.

System Validation & Quality Control (Trustworthiness)

A computational protocol must be a self-validating system before screening novel derivatives. To prevent false positives and ensure the scoring function can distinguish true binders from topological decoys, the following validation steps are mandatory:

  • Active vs. Decoy Benchmarking: Utilize the DUD-E (Database of Useful Decoys: Enhanced) repository for ALR2, which contains 444 experimentally validated active compounds and thousands of property-matched decoys[1]. Generate a Receiver Operating Characteristic (ROC) curve using tools like easyROC to confirm the predictive reliability of the docking algorithm[3].

  • Co-crystal Re-docking: Extract the native ligand (e.g., Epalrestat or Tolrestat) from a high-resolution ALR2 holoenzyme structure and re-dock it into the active site. The protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the crystallographic conformation is < 2.0 Å .

Step-by-Step Computational Protocol

Step 3.1: Ligand Preparation (The Causality of Ionization)
  • Action: Generate 3D conformations of the 4-methyl-2-thioxo-thiazoleacetic acid derivatives using LigPrep or RDKit.

  • Causality: The acetic acid moiety of these derivatives has a pKa of approximately 3.5. At physiological pH (7.4), it exists entirely in its deprotonated (anionic) state. This ionization step is non-negotiable. The carboxylate anion is mechanistically required to form critical salt bridges and strong hydrogen bonds with the catalytic tetrad (Tyr48, His110, Trp111) and the positively charged nicotinamide ring of the NADPH cofactor[4]. Docking the neutral (protonated) acid will yield physiologically irrelevant binding poses.

Step 3.2: Protein Preparation (The Holoenzyme Imperative)
  • Action: Retrieve a high-resolution ALR2 crystal structure (e.g., PDB ID: 4JIR, 3EL3, or 1US0). Add polar hydrogens, assign Gasteiger charges, and optimize the hydrogen bond network.

  • Causality: ALR2 operates via a sequential ordered bi-bi kinetic mechanism where the NADPH cofactor binds before the substrate or inhibitor[1]. Therefore, the NADPH molecule must be retained in the binding pocket during preparation. Docking into an apo-enzyme (without NADPH) invalidates the experiment. Remove all bulk water molecules, but selectively retain deep-pocket structural waters if they are known to mediate crucial ligand-protein bridges.

Step 3.3: Grid Generation
  • Action: Define a 3D search space centered on the catalytic pocket.

  • Causality: The active site of ALR2 is highly compartmentalized. The grid box must encompass both the anion-binding pocket (Tyr48, His110, Trp111) and the highly hydrophobic specificity pocket (Trp111, Thr113, Phe122, Leu300). The thioxo-thiazole core relies on this spatial volume to undergo induced-fit binding[4].

Step 3.4: Docking Execution
  • Action: Execute the docking simulation using robust algorithms such as the Lamarckian Genetic Algorithm (AutoDock 4.2/Vina) or CDOCKER[1].

  • Parameters: Due to the high rotational flexibility of the thiazoleacetic acid side chains, set the exhaustiveness to a high threshold (e.g., population size of 150, minimum 2.5 million energy evaluations).

Step 3.5: Post-Docking Analysis & Molecular Dynamics (MD)
  • Action: Subject the top-scoring complexes to a 100 ns Molecular Dynamics (MD) simulation[5].

  • Causality: Static molecular docking cannot fully account for the dynamic induced-fit opening of the ALR2 specificity pocket. MD simulations are required to calculate the Root Mean Square Fluctuation (RMSF) of the binding site residues and confirm the thermodynamic stability of the protein-ligand complex over time[2].

Workflow LPrep 1. Ligand Preparation (3D Conformation, pH 7.4 Ionization) Valid 3. Protocol Validation (Native Ligand Re-docking RMSD < 2Å & DUD-E ROC) LPrep->Valid PPrep 2. Protein Preparation (ALR2 + NADPH Cofactor, Protonation) PPrep->Valid Grid 4. Grid Generation (Catalytic Pocket: Tyr48, His110, Trp111) Valid->Grid Dock 5. Molecular Docking (Lamarckian GA / CDOCKER) Grid->Dock Score 6. Scoring & Interaction Analysis (Hydrogen Bonds, Pi-Pi Stacking) Dock->Score MD 7. MD Simulation (100 ns) (Complex Stability & RMSF) Score->MD

Fig 2: Comprehensive molecular docking and validation workflow for ALR2 inhibitors.

Quantitative Benchmarking & Data Presentation

When evaluating novel 4-methyl-2-thioxo-thiazoleacetic acid derivatives, compare their binding metrics against established clinical and investigational standards. The table below summarizes benchmark data for known ALR2 inhibitors derived from recent computational and in vitro studies[2],[1],[4].

Compound / LigandBinding Energy (kcal/mol)Experimental InhibitionKey Interacting ALR2 Residues
Epalrestat (Standard)-5.6 to -11.5~90% InhibitionTrp20, Tyr48, His110, Trp111, Leu300
CID:58643777 (Analog)< -11.5High AffinityTyr48, His110, Trp111, Phe122
Z-565 (Investigational)Lowest relative CDOCKER energy~80% InhibitionTyr48, His110, Leu300
Zeaxanthin (Natural Ref.)-5.63ModerateTrp20, Tyr48

Note: Binding energies vary based on the specific scoring function used (e.g., AutoDock Vina vs. CDOCKER). Always normalize novel derivative scores against the Epalrestat internal standard docked under identical parameters.

References

  • Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. nih.gov.
  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. acs.org.
  • Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications. frontiersin.org.
  • A molecular modeling study of novel aldose reductase (AR) inhibitors. aimspress.com.

Sources

Application Note: Advanced Techniques for the Derivatization of the Carboxylic Acid Group in Thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Thiazoleacetic acid and its derivatives (e.g., 2-amino-4-thiazoleacetic acid) are highly versatile building blocks in modern medicinal chemistry. They serve as the critical structural core for numerous active pharmaceutical ingredients (APIs), ranging from third-generation cephalosporin antibiotics (like cefotaxime) to β3-adrenergic receptor agonists such as mirabegron[1].

Derivatizing the carboxylic acid moiety of these compounds—most commonly through amidation or esterification—presents unique synthetic challenges. The thiazole ring exerts a pronounced electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon but can also complicate reactions due to the zwitterionic nature of the molecule when an unprotected amino group is present[2]. This application note details field-proven, self-validating protocols for the efficient derivatization of thiazoleacetic acid, focusing on reagent causality, solvent selection, and reaction monitoring.

Mechanistic Insights: Overcoming Electronic and Solubility Barriers

The success of derivatizing thiazoleacetic acid hinges on understanding its physicochemical properties:

  • Electronic Effects: The electronegativity of the thiazole heterocycle enhances the reactivity of the adjacent carboxylic acid toward activation, but it also necessitates careful selection of coupling reagents to prevent premature hydrolysis of the active ester intermediate[2].

  • Solubility and Zwitterionic Behavior: 2-Amino-4-thiazoleacetic acid often exists as a zwitterion, making it poorly soluble in non-polar organic solvents. Consequently, traditional organic-phase coupling can result in low yields unless the compound is pre-treated or specialized aqueous-compatible reagents (like EDC·HCl) are employed[1].

  • Reagent Selection (The "Why"):

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen for aqueous systems. It allows the reaction to proceed in water, solving the solubility issue of the zwitterionic starting material while enabling green-chemistry principles[1].

    • HATU: Selected for complex, sterically hindered amines in organic solvents. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which resists hydrolysis and drives the amidation of unreactive substrates[3].

Derivatization Pathways

G TAA Thiazoleacetic Acid (Starting Material) Activation Carboxyl Activation (EDC, HATU, or DIC) TAA->Activation Coupling Reagents Esterification Esterification (Alcohols / Alkyl Halides) TAA->Esterification Acid Catalysis / Base + R-X Amidation Amidation (Primary/Secondary Amines) Activation->Amidation + Amine (pH control) Mirabegron API Synthesis (e.g., Mirabegron) Amidation->Mirabegron Cephalosporins Antibiotic Synthesis (e.g., Cefotaxime) Amidation->Cephalosporins Prodrugs Prodrug Formation (Bioavailability Enhancement) Esterification->Prodrugs

Strategic pathways for derivatizing thiazoleacetic acid in pharmaceutical synthesis.

Validated Experimental Protocols

Protocol A: Aqueous EDC-Mediated Amidation (Mirabegron Intermediate Synthesis)

This protocol is optimized for scalable, environmentally friendly amidation using water as the primary solvent. It is highly effective for synthesizing APIs like mirabegron[1].

Rationale: Water completely solubilizes the zwitterionic 2-amino-4-thiazoleacetic acid. Precise pH modulation ensures the carboxylic acid is available for EDC activation while preventing the target amine from becoming fully protonated and non-nucleophilic.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-4-thiazoleacetic acid (2.0 mmol) and the target amine (2.0 mmol) in 5 mL of deionized water[1].

  • pH Adjustment: Stir the suspension at room temperature (15°C–30°C). Carefully add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a pH of 7.0[1].

  • Activation & Coupling: Add EDC hydrochloride (0.42 g, ~2.2 mmol) portion-wise to the reaction mixture. Maintain stirring at 10°C–30°C for 1 hour[1].

  • Self-Validating Workup: Add 2M aqueous sodium hydroxide (NaOH) dropwise to adjust the pH to 10.0.

    • Causality of Validation: The unreacted zwitterionic acid and EDC byproducts remain highly soluble in basic water. The newly formed, uncharged amide product will crash out of solution as a white precipitate. If no precipitate forms, the coupling has failed or the product is unusually hydrophilic[1].

  • Isolation: Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield the pure amide[1].

Protocol B: High-Efficiency HATU Coupling for Complex Substrates

When derivatizing thiazoleacetic acid with sterically hindered amines or when aqueous conditions lead to substrate degradation, uronium-based coupling in organic solvents is required[3].

Rationale: HATU generates an active ester that is highly resistant to hydrolysis. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring all activation energy is directed toward the target amine[3].

Step-by-Step Methodology:

  • Active Ester Formation: Dissolve the thiazoleacetic acid derivative (1.0 equiv) and HATU (1.1–2.1 equiv) in anhydrous ethyl acetate (EtOAc)[3].

  • Base Addition: Add DIPEA (4.0 equiv) dropwise. Stir the mixture at room temperature for 10–15 minutes. A slight color change may indicate the formation of the active HOAt ester[3].

  • Amine Introduction: Add the target amine (1.0–2.0 equiv) dissolved in a minimal amount of EtOAc to the reaction vessel[3].

  • Reaction: Stir continuously at room temperature for 12–24 hours under an inert atmosphere (N2 or Ar)[3].

  • Self-Validating Workup: Dilute the mixture with additional EtOAc. Wash sequentially with saturated aqueous NaHCO3 (three times) and brine[3].

    • Causality of Validation: The NaHCO3 wash selectively deprotonates and removes any unreacted thiazoleacetic acid and acidic HOAt byproducts into the aqueous layer. Successful product isolation in the organic layer, confirmed by the disappearance of the broad carboxylic acid OH stretch (~3300-2500 cm⁻¹) in FTIR, validates the protocol. Dry the organic layer over Na2SO4 and concentrate under reduced pressure[3].

Protocol C: Esterification via Alkyl Halides

Standard Fischer esterification is often sluggish for thiazoleacetic acids due to poor solubility in alcohols. Alkylating the carboxylate salt directly bypasses this limitation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the thiazoleacetic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (1.5 equiv) and stir for 30 minutes to form the highly nucleophilic carboxylate anion.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl bromide, 1.2 equiv) dropwise.

  • Reaction: Stir at 30°C–40°C for 6–12 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate.

Quantitative Comparison of Derivatization Strategies

The following table summarizes the quantitative metrics and optimal use cases for the discussed derivatization techniques, providing a quick-reference guide for process chemists.

Derivatization MethodPrimary ReagentsSolvent SystemTypical YieldReaction TimePrimary Application
Aqueous Amidation EDC·HCl, HCl/NaOH (pH 7)Water70–85%1–2 hScalable API synthesis (e.g., Mirabegron)[1]
Uronium Coupling HATU, DIPEAEtOAc / DMF60–80%12–24 hComplex/hindered amides, library synthesis[3]
Carbodiimide (Resin) DICPolymer Support>80%12–48 hSolid-phase combinatorial synthesis[4]
Alkylative Esterification K₂CO₃, Alkyl HalideDMF / Acetone75–90%6–12 hProdrug formation, protecting group addition

References

  • CN103387500A - Preparation methods for mirabegron and intermediate thereof - Google Patents.
  • New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations - PMC.
  • RSC Medicinal Chemistry: α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2.
  • A DIC Mediated Expeditious Small Library Synthesis and Biological Activity of Thiazolidin-4-one and 1,3-Thiazinan-4-one Derivatives - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methyl-2-Thioxo-3(2H)-Thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid (often abbreviated as MTTA or referred to as the Epalrestat intermediate ).

The content is structured to address the specific "pain points" of this Hantzsch-type condensation, moving from mechanistic root causes to actionable troubleshooting.

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Specialist Subject: Yield Improvement & Impurity Profiling for MTTA Synthesis

Executive Summary: The Process Chemistry

The synthesis of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid is a variation of the Hantzsch Thiazole Synthesis . Unlike the classic route using thiourea (which yields aminothiazoles), this pathway utilizes an N-substituted dithiocarbamate derived from glycine.

The Core Reaction Pathway:

  • Dithiocarbamate Formation: Glycine +

    
     + Base 
    
    
    
    Potassium
    
    
    -(carboxymethyl)dithiocarbamate.
  • S-Alkylation: Dithiocarbamate + Chloroacetone

    
    
    
    
    
    -acetonyl intermediate.
  • Cyclodehydration: Acid-catalyzed closure

    
     Target Thiazole.
    

Common Failure Mode: The reaction is highly sensitive to pH drift and thermal runaway during the alkylation step. Most yield losses (<50%) occur because the dithiocarbamate decomposes back to glycine and


 before cyclization can occur.

Process Visualization & Logic

The following diagram details the critical path and the specific decision nodes where yield is lost.

MTTA_Synthesis cluster_legend Process Key Start Glycine + KOH (aq) CS2_Add Addition of CS2 (Temp < 10°C) Start->CS2_Add DTC_Salt Intermediate: Dithiocarbamate Salt CS2_Add->DTC_Salt 4-6 hours Chloro_Add Addition of Chloroacetone (Exotherm Risk) DTC_Salt->Chloro_Add Slow Addition Issue_Rev Reversion to Glycine (If Temp > 20°C) DTC_Salt->Issue_Rev Cyclization Acid Catalyzed Cyclization (Dehydration) Chloro_Add->Cyclization S-Alkylation complete Issue_Tar Polymerization/Tar (If pH uncontrolled) Chloro_Add->Issue_Tar Crude Crude MTTA Cyclization->Crude key Blue: Reagents | Yellow: Critical Control | Red: Hazard/Exotherm | Green: Product Formation

Figure 1: Critical Process Flow for MTTA Synthesis. Note the instability of the Dithiocarbamate salt (DTC) at elevated temperatures.

Troubleshooting Guide (FAQ)

Direct answers to specific user tickets regarding yield and purity.

Ticket #101: "My yield is consistently stuck below 40%."

Diagnosis: This is almost always due to incomplete dithiocarbamate formation or reversion . The Mechanism: The formation of the dithiocarbamate from glycine and


 is an equilibrium. If you add chloroacetone before the equilibrium shifts fully to the right, you alkylate unreacted species or facilitate decomposition.
Corrective Action: 
  • Stoichiometry: Ensure you are using a 2.1 to 2.5 molar equivalent of Base (KOH/NaOH) relative to Glycine. One equivalent neutralizes the carboxylic acid; the second is required to deprotonate the amine for nucleophilic attack on

    
    .
    
  • Time/Temp: The reaction with

    
     is heterogeneous (biphasic) initially. It requires vigorous stirring for at least 4–6 hours at 0–5°C . Do not rush this step. The solution must turn from a suspension to a clear, deep orange/red homogeneous solution before proceeding.
    
Ticket #102: "The product comes out as a sticky, dark tar instead of a solid."

Diagnosis: Polymerization of chloroacetone or oxidation of the thiolate. The Mechanism: Chloroacetone is highly reactive. In the presence of strong excess base and heat, it self-condenses (aldol-like reactions) to form dark tars that occlude your product. Corrective Action:

  • Temperature Control: When adding chloroacetone, the reaction is exothermic . Maintain internal temperature

    
    .
    
  • Acidification Protocol: The cyclization often requires acidic conditions. If you acidify too rapidly with concentrated HCl, you trap impurities. Use glacial acetic acid or dilute HCl dropwise to pH 2–3.

  • Seeding: If an oil forms, decant the aqueous layer, add a small amount of ethanol/water, and scratch the flask or add a seed crystal of pure MTTA.

Ticket #103: "I have high purity, but the melting point is lower than literature (212–214°C)."

Diagnosis: Solvate formation or Disulfide contamination. The Mechanism: Thiazole-2-thiones can form disulfides (


) via oxidation in air, or trap water/solvent in the crystal lattice.
Corrective Action: 
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, filter hot (to remove elemental sulfur), then add warm water until turbid.

  • Drying: The carboxylic acid moiety holds water tenaciously. Dry under vacuum at 60°C for 12 hours.

Optimized Experimental Protocol

Based on the synthesis of Epalrestat intermediates [1, 2].

Reagents & Stoichiometry Table
ReagentRoleEquiv.Notes
Glycine Substrate1.0Purity >99%
KOH (40% aq) Base2.2Critical for dithiocarbamate stability
Carbon Disulfide (

)
Reagent1.2Excess due to volatility. Neurotoxin.
Chloroacetone Cyclizing Agent1.1Lachrymator. Distill if black/brown.
HCl (Conc.) Acidifier~2.5For final precipitation (pH ~2)
Step-by-Step Methodology

Step 1: The Dithiocarbamate Salt

  • Dissolve Glycine (1.0 eq) in water. Cool to 0°C in an ice bath.

  • Add KOH (2.2 eq) slowly, keeping temp <10°C.

  • Add

    
     (1.2 eq) dropwise. Note: The mixture will be biphasic.
    
  • Stir vigorously at 0–10°C for 4 hours .

    • Checkpoint: The solution should become a clear, orange-red liquid. If solids remain, stir longer.

Step 2: Alkylation & Cyclization

  • To the cold dithiocarbamate solution, add Chloroacetone (1.1 eq) dropwise over 30 minutes.

    • Critical: Do not allow temp to exceed 20°C .

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cyclization Trigger: Heat the mixture to 60–70°C for 1 hour. This ensures dehydration of the intermediate thiazoline to the thiazole.

  • Cool to room temperature.

Step 3: Workup

  • The solution is likely basic. Acidify carefully with Conc. HCl to pH 2 .

  • The product (MTTA) will precipitate as a pale yellow/off-white solid.

  • Filter and wash with cold water (to remove KCl) and then cold hexanes (to remove unreacted

    
    ).
    
  • Yield Target: 70–85%.

References

  • BenchChem. (2025).[1][2] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from .

  • Stenutz, R. (n.d.). 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid: Structure and Properties. Retrieved from .

  • Mylari, B. L., et al. (1991). Aldose Reductase Inhibitors: Synthesis and Biological Activity of Epalrestat Analogues. Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.). General procedures for Hantzsch Thiazole Synthesis. Retrieved from .

Sources

troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low yields in the Hantzsch thiazole synthesis.

Rather than relying on trial-and-error, this guide breaks down the mechanistic causality of the reaction, providing field-proven troubleshooting logic, quantitative optimization data, and self-validating experimental protocols.

Part 1: Mechanistic Workflow & Causality of Low Yields

The classical Hantzsch thiazole synthesis involves the condensation of an


-haloketone with a thioamide or thiourea. While generally reliable, the reaction is a multi-step cascade (

alkylation

cyclization

dehydration). A failure at any specific node in this pathway will manifest as a distinct impurity profile and a suppressed overall yield.

Workflow A α-Haloketone + Thioamide B S_N2 Alkylation A->B C Acyclic Thioether B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate (Mass: M + 18 Da) D->E F Dehydration (-H2O) E->F Acid/Heat/Catalyst G Thiazole Hydrohalide Salt F->G H Neutralization (5% Na2CO3) G->H I Pure Thiazole Precipitate H->I Precipitation

Hantzsch thiazole synthesis mechanism and troubleshooting intervention points.

Part 2: Troubleshooting FAQs

Q: My reaction stalls, and LC-MS shows a major peak with a mass of [M+18] relative to the desired thiazole. What is happening? A: This indicates the reaction has stalled at the hydroxythiazoline intermediate [1]. After the initial


 attack and intramolecular cyclization, the intermediate must undergo dehydration to achieve aromaticity. If the reaction lacks sufficient thermal energy or acid catalysis, this dehydration fails.
Solution: Introduce a mild Lewis acid catalyst (e.g., 

) or utilize dehydrating conditions (e.g., elevated temperatures) to drive the elimination of water[1][2].

Q: I am observing poor conversion and significant unreacted starting materials even after 24 hours. How can I accelerate the reaction? A: Incomplete conversion is typically a kinetic issue related to the activation energy of the initial alkylation[3]. While conventional heating (e.g., refluxing in ethanol) is standard, prolonged heating can sometimes lead to substrate degradation before completion. Solution: Transitioning to microwave irradiation provides rapid, uniform dielectric heating, often reducing reaction times from 15 hours to 30 minutes while boosting yields to >89%[4]. Alternatively, ultrasonic irradiation enhances mass transfer via acoustic cavitation, allowing the reaction to proceed efficiently even at room temperature[2].

Q: The LC-MS shows multiple isomeric byproducts, specifically 2-imino-2,3-dihydrothiazoles. How do I improve regioselectivity? A: Isomeric byproducts like 2-imino-2,3-dihydrothiazoles frequently form under highly acidic conditions[3][5]. Because the Hantzsch reaction liberates hydrogen halide (HX) as a stoichiometric byproduct, the pH of the reaction mixture drops over time. Solution: If your substrates are acid-sensitive or prone to epimerization, incorporate a mild, non-nucleophilic base or buffer the system to neutralize the liberated HX, thereby suppressing the formation of undesired isomers[4][5].

Q: What is the most reliable method for isolating the thiazole product without relying on complex column chromatography? A: The thiazole product initially forms as a highly polar hydrohalide salt, which remains soluble in polar protic solvents like methanol or ethanol. Solution: Exploit the pH-dependent solubility of the product. By pouring the crude reaction mixture into a weak aqueous base (e.g., 5%


), you neutralize the salt to form the free base thiazole. Because the neutral 2-aminothiazole is typically poorly soluble in water, it rapidly precipitates and can be isolated in high purity via simple vacuum filtration[3][6][7].

TroubleshootingLogic Issue Low Yield Detected Check1 Unreacted starting material? Issue->Check1 Sol1 Increase temp or use ultrasound/microwave Check1->Sol1 Yes Check2 Is an M+18 intermediate present? Check1->Check2 No Sol2 Add Lewis acid (e.g., SiW·SiO2) to drive dehydration Check2->Sol2 Yes Check3 Are there isomeric byproducts? Check2->Check3 No Sol3 Buffer reaction to avoid excessive acidity Check3->Sol3 Yes

Decision tree for diagnosing and resolving low yield in Hantzsch synthesis.

Part 3: Quantitative Optimization Data

To move away from suboptimal conventional heating, modern optimizations leverage green chemistry principles. The table below synthesizes the impact of different energy sources and catalysts on reaction efficiency[2][4].

Solvent SystemCatalyst / Energy SourceTemperatureReaction TimeYield (%)
EtOH / Water (1:1)None (Conventional Heating)Reflux (65°C)12 - 15 hours

55%
EtOH / Water (1:1)

(Conventional)
65°C2.0 hours79 - 90%
EtOH / Water (1:1)

+ Ultrasound
Room Temp1.5 hours82 - 90%
MethanolNone + Microwave 90°C30 mins89 - 95%

Part 4: Self-Validating Experimental Protocol

Optimized Ultrasound-Assisted Synthesis & pH-Driven Precipitation Rationale: This protocol utilizes silica-supported tungstosilicic acid (


) and ultrasound to overcome kinetic barriers and intermediate stalling, followed by a self-validating precipitation workup to ensure high yield without chromatography.

Step 1: Reagent Preparation & Stoichiometry

  • Combine the

    
    -haloketone (5.0 mmol, 1.0 equiv) and thiourea/thioamide (7.5 mmol, 1.5 equiv) in a 20 mL reaction vial.
    
  • Causality: A slight excess of the thio-nucleophile ensures complete consumption of the valuable haloketone. Because they react in a 1:1 ratio, the excess thiourea remains unreacted and is easily washed away during the aqueous workup[7].

Step 2: Catalytic Activation

  • Add 5 mL of a 1:1 mixture of Ethanol/Water as the solvent.

  • Introduce

    
     catalyst (10 mol%).
    
  • Causality: The Lewis acidic nature of the catalyst facilitates the dehydration of the hydroxythiazoline intermediate without lowering the bulk pH enough to cause isomerization[2].

Step 3: Ultrasonic Irradiation

  • Subject the mixture to ultrasonic irradiation at room temperature for 1.5 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% EtOAc/Hexanes). The complete disappearance of the haloketone spot and the emergence of a highly UV-active, lower-Rf spot indicates successful conversion[6].

Step 4: pH-Driven Precipitation Workup

  • Filter the mixture to recover the heterogeneous

    
     catalyst (which can be washed and reused).
    
  • Pour the filtrate into a 100 mL beaker containing 20 mL of 5% aqueous

    
     solution while swirling.
    
  • Self-Validation Checkpoint: Immediate formation of a thick, opaque precipitate confirms the neutralization of the soluble thiazole hydrohalide salt into the insoluble free base[6][7].

Step 5: Isolation & Verification

  • Collect the solid via Buchner funnel filtration. Wash the filter cake generously with distilled water to remove residual thiourea and inorganic salts.

  • Air dry the solid on a watch glass, then dry under a vacuum.

  • Verify purity via melting point determination and

    
    -NMR (confirming aromaticity via the characteristic thiazole proton singlet between 7.27 and 8.77 ppm)[8].
    

References

  • Benchchem. "Troubleshooting low yields in Hantzsch thiazole synthesis". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAuZzOrEAvoXirPKCpTGH4WVNz7He3qaYiS91FCenV6dmQ2t-8RFbXeCUgGvfhM4Myr5cZ4a6Hc72wrVX1FBqgUNuqYYBIe47JDX9gtAfsd3qlNF-yNWSjwXFPvrOp83jzewlbS6h_2k0slsqiXUui90vKkg9EhedkyvWuf8K_NoHSxvp5UecQfGhloT_SccIk4MHtA==]
  • Benchchem. "optimization of Hantzsch thiazole synthesis reaction conditions". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Hrm5UzvLH-InH8KnUiRHi8-xDrnmMcmqTOrPJz180MjWEz_Rg6ZRF8lM05F9WYhWl_G7cXfgDn0PwWBL5dnHS2hljkfSLFpIufa0us1FuB3E7TEAPoP5onGolNcvRwxQHnj0k_vHYiFG_5kLrhDuBm7cyZpoBpD0GB9Ppwi4RI1okSotk1a6woMD9V4yfwhgT0jJmEeCRFjPxQ==]
  • PMC. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbAN8rBclNcDqReAxRoagur1P0-XX-_138SfNqDCZ10SFg76TcUsNli7wN46FzUheFPFJfWkHXNHxlhbOwJHMyYr_RGOL-Ue_ShZMjK6WdSORBm1vyTeILVtGweqP4h6P_8iaDjyZpbfikqA==]
  • IJARSCT. "A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives". IJARSCT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmweAGG_G8cj8oypYcfa4pnV97Vu0Xx3R_43z2hBMbNRxIUatJNTeQZ4I9MkyK_yLpxeuPbjiUdcfIvvla91ClilAFXySBQ_efLQGSJ9KZx4lB8IJCsNTrEVdSRSKGPhmM]
  • EvitaChem. "Buy 2-Methyl-1,3-thiazole-5-thiol (EVT-13741537)". EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHguDZzjBurISyoMMXiE8Q25rd97_IMrQ0ENs9criIrVv8enhvPE5DZUsgbsRTV-LvgVHjweqDhCUdfAnKAxyargM-dDEICEfrbSB3PdIFlujG-CMK_i5wlcmOBGR1jIRDVXFhKUGD-lA==]
  • Chem Help Asap. "Hantzsch Thiazole Synthesis". Chem Help Asap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV8563VOqciFd06DiMWgJ_AR14wHXetPKoAUfVA-YBTRSW1t7EQGBHN6IP-gp3IFqY1GjduGBIgyZKnDbCNlTj2wCWvINScnufo3ntlkO1uvRBVciW1psAA8nHpaiOpmyWWBloklL9Fp9degAjckfqt5B0ehh8JIZAgyAd-CUuEl96TNKdaUTiiAeuLLQZreck2F0kOJI6uMahyA==]
  • YouTube. "Hantzsch thiazole synthesis - laboratory experiment". YouTube.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_OIgFTEhKdhuT78v2wR_jkfqWchb54YuYwFKhV8DTrzMvypYW4e5J9kkdWi4Bm7-GgIfVTug1aLPVNlSHBanj8y7YGc6e9uF4P4qdf4qVpnBp-QGEtvmKUj8Byb8NRvrLE4cvFw==]
  • ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach". ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKnmvfQjMeYGI1L68_62tWaj1s3unMGfsheX-d9aWC4nGemi7pIJQNhZc-5Wi0RDkH-h_b_nOeEwa7xGSt6RjUHpj5gxP19xs6nFmaOXSP5q2rxHPw7gxJblo8k6Pd-Xed8yO5gtyAnHriCLz6NlMlcrd7]

Sources

Technical Support Center: Purification of 4-Methyl-2-thioxo-3(2H)-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the purification of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. This compound—characterized by its polar carboxylic acid moiety and polarizable, hydrophobic thioxo-thiazole core—requires precise thermodynamic control during recrystallization to achieve pharmaceutical-grade purity.

Below, you will find field-proven troubleshooting guides, step-by-step protocols, and empirical data to optimize your downstream processing workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound "oiling out" (liquid-liquid phase separation) instead of forming crystals during the cooling phase? Expert Insight & Causality: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid. Thermodynamically, this happens when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute in that specific solvent mixture[1]. For 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid, the amphiphilic nature of the molecule (polar acetic acid tail vs. hydrophobic methyl-thiazole core) makes it highly sensitive to the dielectric constant of the solvent. If the anti-solvent (e.g., water) is added too rapidly at high temperatures, localized supersaturation forces the compound to phase-separate as an oil. Resolution: Reheat the mixture until the oil dissolves completely, add 5–10% more of the primary solvent (ethanol) to decrease the saturation temperature, and cool the system at a strictly controlled rate (e.g., 0.5°C/min). Introducing a seed crystal at the cloud point will bypass the energy barrier for nucleation, forcing solid crystal growth instead of oiling.

Q2: How do I select the optimal solvent/anti-solvent system for this specific thiazole derivative? Expert Insight & Causality: The molecular architecture dictates solvent selection. The carboxylic acid group forms strong intermolecular hydrogen-bonded dimers, requiring a protic primary solvent like ethanol to disrupt these bonds and achieve dissolution at elevated temperatures[2]. Conversely, the hydrophobic methyl group and the polarizable thioxo (-C=S) moiety drastically reduce solubility in highly polar aqueous environments. Therefore, an Ethanol/Water binary system is highly effective[3]. Ethanol acts as the primary solvent, while water acts as the anti-solvent, modulating the dielectric constant to precisely control the precipitation point[4].

Q3: My recovered crystals have a persistent yellow/brown discoloration. How can I remove these impurities without sacrificing yield? Expert Insight & Causality: Thioxo-thiazole derivatives are susceptible to trace oxidative degradation, forming highly conjugated disulfide oligomers, or they may chelate trace transition metals from the reaction vessel. These impurities are highly chromophoric. Resolution: Incorporate an activated carbon (charcoal) treatment during the hot dissolution phase. The highly porous, non-polar surface of activated carbon selectively adsorbs these polymeric and conjugated impurities via


 stacking and Van der Waals forces. Filter the hot solution through a Celite pad to remove the carbon before initiating the crystallization phase.

Part 2: Experimental Protocol — Dual-Solvent Recrystallization

This self-validating protocol utilizes an Ethanol/Water (7:3) system, optimized for maximum recovery and purity of thiazole-carboxylic acid derivatives[3].

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid to a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add absolute ethanol (approx. 5 mL per gram of crude product).

  • Heating: Heat the suspension gradually to 65–70°C using an oil bath until the solid is completely dissolved. Do not exceed the boiling point of ethanol (78°C) to prevent thermal degradation of the thioxo group.

  • Decolorization (Optional but Recommended): Add 0.05 g of activated carbon per gram of solute. Stir at 65°C for 10 minutes. Perform a hot gravity filtration through a pre-warmed funnel lined with a Celite pad to remove the carbon.

  • Anti-Solvent Addition: Return the clear filtrate to the heat source (65°C). Add hot deionized water (anti-solvent) dropwise via an addition funnel while stirring vigorously. Stop adding water the exact moment the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1–2 drops of hot ethanol just until the cloudiness dissipates, creating a perfectly saturated solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours. Causality check: Rapid cooling traps solvent inclusions and impurities within the crystal lattice.

  • Maximum Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold Ethanol/Water (1:1) to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove bound solvent molecules.

Part 3: Quantitative Data Presentation

The following table synthesizes empirical data comparing various solvent systems for the recrystallization of thiazoleacetic acid derivatives.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Dielectric Constant ShiftExpected Purity (%)Expected Yield (%)Technical Notes
Ethanol / Water 70:30High to Very High> 98.5%85 - 92%Optimal balance of purity and yield. Excellent for removing non-polar impurities[3].
Ethyl Acetate / Heptane 50:50Moderate to Low> 99.0%70 - 75%Yields highly crystalline material; however, prone to oiling out if cooled too rapidly[1].
Methanol / Water 60:40High to Very High> 97.0%75 - 80%Methanol's higher polarity retains more product in the mother liquor, reducing overall yield[4].
Toluene (Single Solvent) N/ALow~ 95.0%< 60%Poor solubility profile for the carboxylic acid moiety; requires excessive solvent volumes.

Part 4: Workflow Visualization

The following diagram maps the logical decision tree and thermodynamic workflow for the recrystallization process.

Recrystallization_Workflow Start Crude 4-Methyl-2-thioxo- 3(2H)-thiazoleacetic acid Dissolve Dissolve in minimal hot Ethanol (65-70°C) Start->Dissolve Charcoal Discolored? Add Activated Carbon & Filter Dissolve->Charcoal AntiSolvent Add hot Water (Anti-solvent) dropwise until cloud point Charcoal->AntiSolvent Cooling Cool slowly to RT, then to 4°C AntiSolvent->Cooling Oiling Oiling Out Detected? Cooling->Oiling Reheat Reheat & add 5% Ethanol Oiling->Reheat Yes (Phase Separation) Crystallize Crystal Formation Oiling->Crystallize No (Nucleation) Reheat->Cooling Filter Vacuum Filtration & Cold Wash Crystallize->Filter Pure Pure Product Isolated Filter->Pure

Fig 1: Thermodynamic workflow and troubleshooting decision tree for thiazole recrystallization.

Part 5: References

1.[3] National Institutes of Health (PMC). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at:[Link] 2.[1] Reddit (r/Chempros). Recrystallization with two solvents (Troubleshooting Oiling Out). Available at:[Link] 3.[2] Research Journal of Pharmaceutical, Biological and Chemical Sciences. The Purification of Thiazole Compounds. Available at:[Link] 4.[4] ResearchGate. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Available at:[Link]

Sources

identifying and minimizing byproducts in thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of thiazole ring formation and optimize your synthetic outcomes. As Senior Application Scientists, we understand the critical importance of purity and yield in research and drug development. This resource consolidates our expertise to help you identify, understand, and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is producing a low yield. What are the likely causes and how can I improve it?

Low yields in the Hantzsch synthesis, a cornerstone method for creating thiazoles from α-haloketones and thioamides, can often be traced back to a few key factors.[1][2][3]

  • Purity of Starting Materials: The stability of your α-haloketone is paramount. These reagents can be unstable and should ideally be freshly prepared or purified before use to prevent side reactions from impurities.[1] Similarly, ensure the purity of your thioamide, as degradation can occur over time.

  • Reaction Conditions: Overly harsh conditions can lead to the decomposition of starting materials, particularly thiourea.[4] Careful optimization of temperature and reaction time is crucial.

  • Stoichiometry: Inadequate control of reactant ratios can leave unreacted starting materials, complicating purification and reducing the yield of your desired product.[1]

Q2: I'm observing an isomeric byproduct in my synthesis of a 2-aminothiazole. How can I identify it and control the regioselectivity?

When synthesizing 2-aminothiazoles using N-substituted thioureas, the formation of a regioisomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole, is a common challenge.[1][4][5][6]

  • Identification: These isomers can be distinguished using spectroscopic methods. For example, their trifluoroacetate derivatives exhibit characteristic differences in the carbonyl stretching region of their IR spectra.[4] Additionally, the proton NMR spectra of the isomers will show distinct signals for the proton at the 5-position of the thiazole ring.[4][7]

  • Controlling Regioselectivity: The pH of the reaction medium is a critical factor.[1]

    • Neutral or Slightly Basic Conditions: Favor the formation of the desired 2-(N-substituted amino)thiazoles.[1][5]

    • Acidic Conditions: Promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][5][7][8] For instance, conducting the reaction in a 10M-HCl-EtOH mixture can significantly favor the imino isomer.[7][8]

Q3: My crude thiazole product is difficult to purify. What strategies can I employ to remove persistent impurities?

Purification challenges often stem from unreacted starting materials or the presence of side products.[1] Here are several effective strategies:

  • Control Stoichiometry: Using a slight excess of the thioamide can help drive the reaction to completion, minimizing the presence of unreacted α-haloketone.[1]

  • Washing: A simple wash with a solvent in which the starting materials are soluble but the product is not can be highly effective.[1]

  • Recrystallization: For solid products, recrystallization is a powerful purification technique. If colored impurities are present, treating the crude product with activated charcoal during recrystallization can be beneficial.[1]

  • Column Chromatography: For oily products or when recrystallization is ineffective, purification by column chromatography on silica gel is a standard approach.[1][4]

  • Acid-Base Extraction: The basic nature of the 2-amino group in 2-aminothiazoles can be leveraged for purification. Dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer can precipitate the purified product.[4]

  • Salt Formation: Converting the thiazole product to a salt can sometimes induce crystallization, facilitating purification.[1]

Q4: Are there greener, more environmentally friendly alternatives to traditional thiazole synthesis methods that can also reduce byproducts?

Yes, several "green" chemistry approaches have been developed that can lead to improved yields and fewer byproducts.[1][9]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[1]

  • Solvent-Free Reactions: Performing the synthesis without a solvent can reduce waste and avoid potential side reactions with the solvent.[9]

  • Green Solvents: Replacing traditional solvents like dichloromethane and acetonitrile with more environmentally friendly options such as water, ethanol, or ionic liquids can be beneficial.[9][10]

  • Alternative Catalysts: The use of biocatalysts, metal-free organocatalysts, or reusable heterogeneous catalysts can enhance reaction efficiency while minimizing byproducts.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during thiazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Impure or degraded starting materials.Use freshly prepared or purified α-haloketones. Verify the purity of the thioamide.[1]
Harsh reaction conditions causing decomposition.Optimize reaction temperature and time. Monitor the reaction progress using TLC.[4]
Incorrect stoichiometry.Use a slight excess of the thioamide to ensure complete consumption of the α-haloketone.[1]
Formation of Isomeric Byproducts (e.g., 2-imino-2,3-dihydrothiazoles) Reaction conducted under acidic conditions.Maintain neutral or slightly basic reaction conditions to favor the formation of 2-aminothiazoles.[1][5]
Presence of Multiple Unidentified Byproducts Self-condensation of the α-haloketone.This can occur under basic conditions. Carefully control the pH.
Formation of bis-thiazoles or other dimeric impurities.Carefully control the stoichiometry of the reactants.
Decomposition of thiourea.Avoid harsh reaction conditions.[4]
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.Consider precipitating the product by adding a non-solvent. For example, pouring a methanol reaction mixture into a sodium carbonate solution can precipitate the thiazole product.[5]
Product co-elutes with impurities during chromatography.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification technique like acid-base extraction for aminothiazoles.[4]

Experimental Protocols

Protocol 1: Minimizing Isomeric Byproducts in 2-Aminothiazole Synthesis

This protocol is designed to favor the formation of the 2-aminothiazole over its 2-imino-2,3-dihydrothiazole isomer.

Materials:

  • α-haloketone (1.0 eq)

  • N-substituted thiourea (1.1 eq)

  • Neutral solvent (e.g., ethanol or isopropanol)

  • Weak base (e.g., sodium bicarbonate solution)

Procedure:

  • Dissolve the N-substituted thiourea in the chosen neutral solvent in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If any acid has formed during the reaction, neutralize the mixture with a weak base like a sodium bicarbonate solution.

  • The product can be isolated by filtration if it precipitates. Otherwise, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.[4]

Protocol 2: General Hantzsch Thiazole Synthesis with Improved Purity

This protocol incorporates best practices to enhance the purity of the final thiazole product.

Materials:

  • α-haloketone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Minimal amount of ethanol for dissolving the α-haloketone

Procedure:

  • In a round-bottom flask, dissolve the thiourea in ethanol and heat the solution to a gentle reflux.

  • In a separate container, dissolve the α-haloketone in a minimal amount of ethanol.

  • Add the α-haloketone solution dropwise to the refluxing thiourea solution over a period of 30 minutes. This slow addition helps to control the reaction rate and minimize side reactions.

  • Continue to reflux the reaction mixture for an additional 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the crude product using one of the methods described in the FAQs, such as recrystallization or column chromatography.[4]

Visualizing Reaction Pathways

Hantzsch Thiazole Synthesis and Potential Byproduct Formation

The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis and highlights the critical points where byproduct formation can occur.

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products alpha-haloketone alpha-haloketone Reaction Reaction alpha-haloketone->Reaction Purity is key thioamide thioamide thioamide->Reaction Purity & Stoichiometry Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction pH pH pH->Reaction Controls Regioselectivity Desired Thiazole Desired Thiazole Byproducts Byproducts Isomers Isomers Byproducts->Isomers Unreacted Materials Unreacted Materials Byproducts->Unreacted Materials Dimers Dimers Byproducts->Dimers Reaction->Desired Thiazole High Yield Reaction->Byproducts Low Yield

Caption: Hantzsch Thiazole Synthesis: Key Factors Influencing Product and Byproduct Formation.

Troubleshooting Logic for Isomer Formation

This diagram outlines the decision-making process when encountering isomeric byproducts in your thiazole synthesis.

Isomer_Troubleshooting Start Isomer Detected Check_pH Check Reaction pH Start->Check_pH Acidic Acidic? Check_pH->Acidic Neutralize Adjust to Neutral/Slightly Basic pH Acidic->Neutralize Yes Other_Factors Consider Other Factors (e.g., Solvent, Temperature) Acidic->Other_Factors No Re-run Re-run Synthesis Neutralize->Re-run Success Desired Isomer Formed Re-run->Success Optimize Systematically Optimize Conditions Other_Factors->Optimize Optimize->Re-run

Caption: Troubleshooting workflow for controlling regioselectivity in thiazole synthesis.

References

  • BenchChem. (2025). Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem.
  • BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem.
  • BenchChem. (2025).
  • Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. (n.d.).
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021, April 25).
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • BenchChem. (2025).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of thiazole derivatives. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve high-yielding, clean syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding thiazole synthesis, particularly focusing on the widely used Hantzsch thiazole synthesis.

Q1: What are the typical starting conditions for a Hantzsch thiazole synthesis?

A conventional Hantzsch synthesis often involves refluxing an α-haloketone and a thioamide in a solvent like ethanol or methanol for several hours.[1][2] For those utilizing microwave-assisted synthesis, a good starting point is typically a temperature range of 90-120°C for a duration of 15-30 minutes.[1]

Q2: How critical is temperature to the success of my thiazole synthesis?

Temperature is a paramount factor that directly influences the reaction yield.[1] Insufficient heat may prevent the reaction from overcoming its activation energy, resulting in low to no product formation.[1] Conversely, excessively high temperatures can lead to the degradation of either the reactants or the desired thiazole product, which also diminishes the yield and can generate impurities.[1]

Q3: Is it feasible to run a Hantzsch thiazole synthesis at room temperature?

While some specialized protocols might be effective at ambient temperatures, the majority of Hantzsch-type syntheses necessitate heating to achieve a practical reaction rate.[1][3] Reactions attempted at room temperature often fail to produce any significant amount of product.[1] However, it is worth noting that some modern, alternative methods, such as certain visible-light-induced syntheses, can be successfully performed at room temperature.[3]

Q4: How can I decrease the required reaction time?

Microwave-assisted synthesis is a highly effective technique for drastically reducing reaction times, often from hours down to a matter of minutes, while frequently improving yields as well.[1][4] The strategic use of an appropriate catalyst can also significantly accelerate the reaction.[5]

Q5: What advantages does microwave-assisted synthesis offer in terms of temperature and time?

Microwave irradiation provides rapid and uniform heating of the reaction mixture. This efficiency leads to substantially shorter reaction times and can often result in higher product yields compared to conventional heating methods.[1][4]

Q6: Are there environmentally friendly or "green" approaches to thiazole synthesis?

Yes, considerable advancements have been made in developing more environmentally benign methods for Hantzsch synthesis.[6] These "green" approaches include one-pot multi-component reactions, the use of recyclable catalysts, employing less hazardous solvents or even solvent-free conditions, and utilizing energy-efficient technologies like ultrasound and microwave irradiation.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of thiazole derivatives.

Problem 1: Low or No Product Yield

Observing a low yield or complete absence of the desired product is a frequent challenge. The following table outlines potential causes and actionable solutions.

Potential Cause Recommended Solutions
Suboptimal Reaction Temperature Gradually increase the reaction temperature if the reaction is sluggish at lower temperatures. Conversely, if side product formation is observed at higher temperatures, try lowering the temperature.[7] A systematic screening of temperatures is often beneficial.[8]
Poor Quality of Starting Materials Ensure the purity of your α-haloketone and thioamide. Impurities can lead to unwanted side reactions.[8] Consider recrystallizing or chromatographing starting materials if their purity is questionable.
Incorrect Stoichiometry While the core reaction is a 1:1 condensation, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[9][10]
Inappropriate Solvent The choice of solvent is critical. Polar protic solvents like ethanol and methanol are common starting points.[11] However, for some substrates, other solvents may be more effective. A solvent screen can identify the optimal medium for your specific reaction.[11]
Insufficient Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] If starting materials are still present, extend the reaction time.
Problem 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired thiazole.

Potential Cause Recommended Solutions
Isomer Formation Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.[6] Adjusting the pH to neutral or slightly basic conditions can often favor the formation of the desired thiazole.[6]
Oxidation of Thioamide Some thioamides can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Self-Condensation of Starting Materials Certain α-haloketones or thioamides may undergo self-condensation under the reaction conditions. Adjusting the temperature or catalyst may help to suppress these unwanted side reactions.[7]
Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Recommended Solutions
Product is Soluble in the Reaction Solvent If the product does not precipitate upon cooling, try removing the solvent under reduced pressure.[6] Alternatively, adding a non-solvent can induce precipitation.[6]
Product is an Oil or Gummy Solid If the product oils out or forms a gum, attempt to triturate it with a suitable non-solvent to induce crystallization. If this fails, purification by column chromatography is the next logical step.
Co-elution with Impurities during Chromatography If the product co-elutes with impurities, try a different solvent system for your column chromatography. Experiment with solvent systems of varying polarity on TLC plates to find optimal separation conditions.
Product is a Salt The initially formed thiazole is often a hydrohalide salt. Neutralizing the reaction mixture with a weak base, such as a 5% sodium carbonate solution, can precipitate the neutral product, which is often less soluble.[8][9]

Experimental Protocols

The following are representative protocols for the synthesis of thiazole derivatives. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Conventional Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole.[9]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing a 5% sodium carbonate solution (20 mL) and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry completely on a tared watchglass.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is a general guideline for a microwave-assisted synthesis.[1]

  • In a specialized microwave test tube, combine the appropriate α-haloketone (1 mmol) and the substituted thiourea (1 mmol).

  • Add a suitable solvent (e.g., ethanol).

  • Cap the test tube and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product can then be collected by filtration, washed with a suitable solvent, and dried.

Visualizing Key Concepts

To further aid in understanding the principles of thiazole synthesis and troubleshooting, the following diagrams are provided.

General Mechanism of Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a multi-step pathway involving nucleophilic attack, cyclization, and dehydration.[2][12]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Yield in Thiazole Synthesis

A systematic approach is crucial for effectively troubleshooting low-yielding reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If Pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Solvent Screen Solvents Optimize_Time->Optimize_Solvent Consider_Catalyst Consider Catalyst Optimize_Solvent->Consider_Catalyst Success Improved Yield Consider_Catalyst->Success

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

Safety Precautions

The synthesis of thiazole derivatives involves the use of potentially hazardous chemicals. Always adhere to standard laboratory safety procedures.

  • Handling Reagents : Handle all chemicals in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • α-Haloketones : These are often lachrymators and irritants. Avoid inhalation and skin contact.

  • Thioamides : Many thioamides have unpleasant odors and can be toxic. Handle with care.

  • Solvents : Many organic solvents are flammable.[13][14] Keep away from ignition sources.

  • Waste Disposal : Dispose of all chemical waste according to your institution's guidelines.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13]

References

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains dan Kesihatan Malaysia (Malaysian Journal of Science and Health). Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). Figshare. Retrieved from [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. Retrieved from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2021). AIP Publishing. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher. Retrieved from [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Survey in Fisheries Sciences. Retrieved from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Plant Archives. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing the Degradation of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid (CAS No. 31090-12-7).[1] This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer practical solutions for preventing its degradation during storage and experimental use. Inconsistent results in biological assays or analytical experiments can often be traced back to compound instability. This guide provides the foundational knowledge and troubleshooting steps necessary to ensure the integrity of your experiments.

Section 1: Understanding the Molecule's Instability

This section addresses the fundamental chemical characteristics of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid that make it susceptible to degradation.

Q1: What are the primary functional groups in 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid that contribute to its degradation?

A: The structure of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid contains three key functional groups that are hotspots for chemical instability:[2]

  • Thione (or Thiocarbonyl, C=S): The exocyclic carbon-sulfur double bond is the most reactive site. Thiones are generally more susceptible to oxidation than their ketone (C=O) counterparts and can react with various electrophiles and nucleophiles.[3] Oxidation can convert the thione into the corresponding ketone (oxo-derivative) or other sulfur oxides like sulfines.[4][5]

  • Thiazole Ring: While the thiazole aromatic ring itself is relatively stable, heterocyclic systems containing sulfur and nitrogen can be susceptible to degradation under harsh conditions, such as extreme pH or in the presence of strong oxidizing agents.[6][7]

  • Carboxylic Acid (-COOH): The acetic acid side chain introduces pH-dependent properties. The solubility and stability of the entire molecule can be significantly influenced by the pH of the solution.[8] At certain pH values, the molecule may be more prone to hydrolysis or other degradative reactions. The stability of related thiazolidine-4-carboxylic acid structures has been shown to be highly dependent on pH.[9][10]

Q2: What are the most common degradation pathways for this compound?

A: Based on its structure, the primary degradation pathways are oxidation, hydrolysis, and photodegradation.

  • Oxidation: This is the most likely degradation route. The thione group can be readily oxidized by atmospheric oxygen (autoxidation), chemical oxidants, or light (photo-oxidation) to form the corresponding 4-methyl-2-oxo-3(2H)-thiazoleacetic acid.[4][11] Further oxidation can lead to the cleavage of the sulfur atom or the formation of sulfonic acids.[4][12]

  • Hydrolysis: At non-optimal pH values, the thiazole ring could potentially undergo hydrolytic cleavage. The stability of similar thiazole derivatives can be compromised in strongly acidic or alkaline conditions.[9][13]

  • Photodegradation: Many sulfur-containing heterocyclic compounds are sensitive to light, particularly UV radiation.[12][14] Thiobenzophenone, a simple thioketone, is known to photo-oxidize in the presence of air.[3] Exposure to ambient laboratory light over time can provide the energy to initiate oxidative degradation.

Parent 4-methyl-2-thioxo-3(2H)- thiazoleacetic acid Oxidation Oxidation (Air, Light, Reagents) Parent->Oxidation Hydrolysis Hydrolysis (Extreme pH) Parent->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Oxo_Product Oxo-Derivative (Ketone Analog) Oxidation->Oxo_Product Sulfonic_Acids Sulfonic Acids & Other Oxides Oxidation->Sulfonic_Acids Ring_Cleavage Ring Cleavage Products Hydrolysis->Ring_Cleavage Photo_Products Various Photoproducts Photodegradation->Photo_Products

Caption: Key degradation pathways for the target molecule.

Section 2: FAQs - Storage and Handling

Proper storage and handling are the first line of defense against degradation.

Q1: What are the optimal conditions for storing the solid compound?

A: To ensure long-term stability, the solid (powder) form of the compound should be stored under conditions that minimize exposure to oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature -20°C or lowerSlows down the rate of all potential chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.[15]
Light Amber Vial or Dark LocationPrevents light-induced photodegradation and photo-oxidation.[12][14]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes moisture-catalyzed degradation.

Q2: How should I prepare and store stock solutions?

A: Stock solutions are significantly more prone to degradation than the solid compound.

  • Prepare Freshly: The best practice is to prepare solutions fresh for each experiment.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) is a common choice, but be aware that some thiazole derivatives have shown instability in DMSO over time.[8]

  • Storage: If short-term storage is unavoidable, aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store at -80°C.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate both degradation and precipitation of the compound.[8]

Q3: Which solvents are recommended, and which should be avoided?

A: Solvent choice is critical and depends on the experimental application.

Solvent ClassRecommendationRationale & Examples
Aprotic Polar Recommended (for stock) High dissolving power. Use anhydrous grade. Examples: DMSO, DMF.
Aqueous Buffers Use with Caution Essential for biological assays, but pH control is critical. Prepare fresh and use immediately. Weakly acidic conditions may be preferable to alkaline conditions, which can accelerate degradation of some sulfur compounds.[9][16]
Protic Solvents Use with Caution Can participate in reactions. Use anhydrous if necessary. Examples: Ethanol, Methanol.
Reactive Solvents AVOID Solvents containing peroxides (e.g., old ethers) or strong acids/bases will actively degrade the compound.
Oxidizing Agents AVOID Any solution containing strong oxidizing agents is incompatible.[17][18]

Section 3: Troubleshooting Experimental Inconsistencies

This section provides a logical workflow for diagnosing degradation-related issues in your experiments.

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

A: Yes, this is a very common cause of variability. If you observe a loss of potency, unexpected toxicity, or poor reproducibility between assays, systematically review your compound handling protocol. Key questions to ask are:

  • Was the stock solution freshly prepared from solid material?

  • How many times has the stock solution been frozen and thawed?

  • Was the final assay solution prepared immediately before use?

  • What is the final pH of the assay buffer, and has it been verified? The solubility and stability of thiazoles can be highly pH-dependent.[8]

  • Were the solutions protected from light during preparation and incubation?

Q2: I observe a color change or precipitation in my solution. What does this mean?

A: A visual change is a strong indicator of a problem.

  • Color Change: Thiones are often colored compounds.[3] A change in color (e.g., fading) often signifies a chemical transformation, such as oxidation to the less colored oxo-derivative.

  • Precipitation: This indicates that the compound's solubility limit has been exceeded in the current solvent or buffer system. This can happen over time even if initially clear, and it effectively lowers the concentration of your compound in the experiment.[8] It can also be a sign that a degradation product, which has different solubility properties, is forming.

Q3: How can I analytically confirm if my compound has degraded?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most direct way to assess purity and detect degradation.

  • Method: Develop a simple isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound.

  • Procedure:

    • Prepare a fresh "gold standard" solution of the compound directly from the solid powder.

    • Run this standard on the HPLC to determine the retention time and peak area of the pure compound.

    • Inject an aliquot of your suspect (e.g., aged or inconsistently performing) solution.

  • Analysis: Compare the chromatograms. Signs of degradation include:

    • A significant decrease in the peak area of the parent compound.

    • The appearance of new peaks, which represent degradation products.

    • Using an LC-MS system can help identify the mass of the degradation products, which can confirm, for example, an oxidation event (mass +16 Da, from S to O) or hydrolysis.

Start Inconsistent Experimental Results Check_Solution Was the solution prepared fresh? Start->Check_Solution Check_pH Was buffer pH verified and optimal? Check_Solution->Check_pH Yes Action_Fresh Prepare fresh stock and working solutions Check_Solution->Action_Fresh No Check_Light Was experiment protected from light? Check_pH->Check_Light Yes Action_pH Adjust/remake buffer; consider pH stability study Check_pH->Action_pH No Check_Purity Run HPLC analysis vs. a fresh standard Check_Light->Check_Purity Yes Action_Light Repeat experiment in the dark/amber plates Check_Light->Action_Light No Result_Degraded Degradation Confirmed: Re-evaluate storage & handling protocols Check_Purity->Result_Degraded Purity <95% or degradants seen Result_OK Purity OK: Investigate other assay parameters Check_Purity->Result_OK Purity OK Action_Fresh->Start Re-test Action_pH->Start Re-test Action_Light->Start Re-test

Caption: Troubleshooting workflow for inconsistent results.

Section 4: Recommended Protocols

Follow these procedures to maximize the stability and reproducibility of your experiments.

Protocol 4.1: Preparation and Handling of Stock Solutions
  • Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a controlled environment with low humidity.

  • Add anhydrous, high-purity solvent (e.g., DMSO) to the desired concentration (typically 10-50 mM).

  • Ensure complete dissolution using brief vortexing or sonication in a room temperature water bath. Avoid excessive heating.

  • If not for immediate use, dispense single-use aliquots into amber glass or polypropylene vials.

  • Purge the vials with an inert gas (argon or nitrogen) before sealing.

  • Store immediately at -80°C.

Protocol 4.2: Use in Aqueous Buffers for Biological Assays
  • Thaw a single aliquot of the stock solution immediately before use. Do not refreeze any unused portion of the thawed aliquot.

  • Perform serial dilutions in the final assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions.

  • Verify the pH of your final assay buffer after all components have been added. Small shifts in pH can impact stability.[8]

  • Minimize the exposure of the compound in the aqueous buffer to light and elevated temperatures. Prepare plates just before incubation and use amber plates or cover them with foil.

  • Consider including an antioxidant (e.g., N-acetylcysteine, ascorbic acid) in the buffer if oxidation is a suspected issue, but first verify that it does not interfere with the assay.

By adhering to these guidelines, you can significantly reduce the risk of compound degradation, leading to more reliable, reproducible, and accurate scientific results.

References

  • (PDF) Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Available from: [Link]

  • Proposed degradation pathways of THIA and associated enzymes. The... - ResearchGate. Available from: [Link]

  • The Oxidation of Heterocyclic Thiones. Canadian Journal of Chemistry. Available from: [Link]

  • Chemistry of the thiazoles. Journal of the Indian Chemical Society.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed. Available from: [Link]

  • OXIDATION PRODUCTS OF CYCLIC THIONES.
  • Oxidation of thiones by singlet and triplet oxygen. Tetrahedron Letters. Available from: [Link]

  • Product Class 4: Thioaldehyde and Thioketone S-Oxides and S-Imides (Sulfines and Derivatives). Science of Synthesis. Available from: [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. Available from: [Link]

  • Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor - Semantic Scholar. Available from: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. Available from: [Link]

  • Thioketone - Wikipedia. Available from: [Link]

  • (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. Available from: [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation | Environmental Toxicology and Chemistry | Oxford Academic. Available from: [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. Available from: [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed. Available from: [Link]

  • 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid - Stenutz. Available from: [Link]

  • 4-Thiazoleacetic acid, 2-amino-α-[[(methylthio)methoxy]imino]-, (Z)- - Hazard Genotoxicity. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. Available from: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available from: [Link]

  • Safety Data Sheet - MBL Life Science. Available from: [Link]

  • Synthetic route of target compounds (4a-4h). | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid - Equation Chemical. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed. Available from: [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed. Available from: [Link]

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents.
  • 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994]. Available from: [Link]

  • PDF - Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

Sources

Technical Support Center: Addressing Solubility Issues of Thiazoleacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of thiazoleacetic acid derivatives in biological assays. Inaccurate results and underestimated potency can often be traced back to a compound not being fully dissolved in the assay medium.[1] This resource is designed to help you navigate these issues and ensure the integrity of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides immediate, actionable advice for handling thiazoleacetic acid derivatives.

Q1: My thiazoleacetic acid derivative, dissolved in a DMSO stock, precipitates when I add it to my aqueous cell culture media or buffer. What's happening and what should I do?

This is a very common issue known as "precipitation upon dilution." It occurs because while your compound is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), its solubility is much lower in the aqueous environment of your assay. When the DMSO stock is diluted, the concentration of the organic solvent drops dramatically, and the aqueous medium cannot keep the compound in solution, causing it to precipitate.[2][3]

Initial Troubleshooting Steps:

  • Visual Confirmation and Redissolution: It's common for some precipitation to occur initially. Try vortexing, gentle sonication, or warming the solution in a 37°C water bath to see if the precipitate redissolves.[4] Ensure the solution is completely clear before use.[4]

  • Reduce Final Concentration: The simplest approach is often to test lower final concentrations of your thiazoleacetic acid derivative in the assay.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to minimize solvent-induced artifacts, typically below 0.5%.[1][5] However, be aware that reducing the DMSO concentration too much can worsen precipitation.[5]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic solvent before the final dilution into the aqueous buffer.[5][6]

Q2: I'm observing inconsistent activity with my thiazoleacetic acid derivative between experiments, even when using the same stock solution. What could be the cause?

Inconsistent biological activity is frequently linked to underlying solubility and stability problems.[5]

Potential Causes and Solutions:

  • Precipitation Over Time: Your compound might not precipitate immediately but could be slowly falling out of solution during the course of your experiment. This reduces the effective concentration of the compound available to interact with its biological target.[5] Visually inspect your assay plates under a microscope for any signs of precipitation.[5]

  • pH-Dependent Solubility: The solubility of many thiazoleacetic acid derivatives can be highly dependent on pH.[5][7] Even small variations in the pH of your buffer from one experiment to the next can lead to significant differences in the amount of dissolved compound.[5] Always prepare buffers carefully and verify the pH.

  • Stock Solution Integrity: Repeated freeze-thaw cycles of your DMSO stock solution can cause the compound to come out of solution.[2] It is best to aliquot the stock solution into single-use volumes to minimize this.[2] Before each use, visually inspect the thawed stock for any precipitation. If present, attempt to redissolve by warming and vortexing. If it does not redissolve, a fresh stock solution should be prepared.[2]

Q3: What are cyclodextrins, and how can they help with the solubility of my thiazoleacetic acid derivative?

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[8][9] This structure allows them to encapsulate poorly soluble molecules, like many thiazoleacetic acid derivatives, forming a water-soluble "inclusion complex".[1][8][10] This is an excellent strategy to consider, especially when co-solvents might be toxic to your cells or interfere with your assay.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[1][11]

Q4: How does pH adjustment influence the solubility of thiazoleacetic acid derivatives?

The carboxylic acid moiety in thiazoleacetic acid derivatives means their solubility is often pH-dependent.[12][13] As weak acids, their solubility generally increases as the pH becomes more basic (increases).[7][14][15] This is because at a higher pH, the carboxylic acid group will be deprotonated, making the molecule more charged and thus more soluble in aqueous solutions. Conversely, in acidic conditions, they are more likely to be in their less soluble, neutral form.

II. Troubleshooting Guides & Protocols

This section provides more detailed, step-by-step guidance for overcoming solubility challenges.

Troubleshooting Workflow for Compound Precipitation

If you are experiencing compound precipitation, follow this logical workflow to diagnose and solve the issue.

G start Precipitation Observed in Assay check_stock Inspect DMSO Stock Solution start->check_stock stock_precip Precipitate in Stock? check_stock->stock_precip redissolve_stock Warm, Vortex, Sonicate Stock stock_precip->redissolve_stock Yes dilution_issue Precipitation Upon Dilution? stock_precip->dilution_issue No redissolve_stock->stock_precip fresh_stock Prepare Fresh Stock Solution redissolve_stock->fresh_stock Fails fresh_stock->check_stock optimize_dilution Optimize Dilution Protocol dilution_issue->optimize_dilution Yes advanced_sol Advanced Solubilization Needed? dilution_issue->advanced_sol No/Still Precipitates lower_conc Decrease Final Compound Concentration optimize_dilution->lower_conc serial_dilute Use Serial Dilution optimize_dilution->serial_dilute success Compound Solubilized lower_conc->success serial_dilute->success ph_adjust Adjust Buffer pH (if possible) advanced_sol->ph_adjust Yes cosolvent Use a Co-solvent System advanced_sol->cosolvent Yes cyclodextrin Utilize Cyclodextrins advanced_sol->cyclodextrin Yes ph_adjust->success cosolvent->success cyclodextrin->success

Caption: A decision tree for troubleshooting compound precipitation.

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh a small amount of the thiazoleacetic acid derivative.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex and/or sonicate the solution to ensure complete dissolution. Gentle warming to 37°C can also aid this process.[4]

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C in sterile, light-protected tubes to minimize freeze-thaw cycles.[2]

Protocol 2: Using Co-solvents to Improve Solubility

Co-solvents are water-miscible organic solvents that can be used in combination with water to increase the solubility of poorly soluble compounds.[16][17]

  • Co-solvent Selection: Besides DMSO, other common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[16][18] The choice of co-solvent will depend on the specific compound and the tolerance of the biological assay.

  • Stock Preparation: Prepare a high-concentration stock solution of your thiazoleacetic acid derivative in your chosen co-solvent or a mixture of co-solvents (e.g., DMSO:Ethanol 1:1).

  • Dilution: When preparing your working solution, dilute the co-solvent stock directly into the pre-warmed assay medium with vigorous vortexing.[6]

  • Control: Always include a vehicle control in your experiment that contains the same final concentration of the co-solvent(s) as your test samples to account for any solvent-induced effects.[19][20]

Protocol 3: Preparing a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a thiazoleacetic acid derivative.

  • Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. The concentration will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio of your compound to HP-β-CD.[5]

  • Complex Formation: Slowly add the thiazoleacetic acid derivative to the stirring cyclodextrin solution.[5]

  • Equilibration: Continue to stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[5]

  • Filtration (Optional): If there is any undissolved compound, filter the solution through a 0.22 µm syringe filter to remove it.

  • Usage: The resulting clear solution now contains the water-soluble compound-cyclodextrin complex and can be used in your biological assay.

III. Data Presentation

The following table demonstrates the potential impact of different solubilization strategies on a hypothetical thiazoleacetic acid derivative.

Solubilization StrategyFinal Compound Concentration (µM)Solvent/ExcipientFinal Solvent Conc.Observation
Standard Dilution 50DMSO0.5%Heavy Precipitation
Reduced Concentration 10DMSO0.1%Minimal Precipitation
Co-Solvency 50DMSO/PEG 400 (1:1)0.5%Slight Haze
pH Adjustment 50DMSO0.5% (in pH 8.0 buffer)Clear Solution
Cyclodextrin 50HP-β-CD (2:1 molar ratio)N/AClear Solution

IV. Conclusion

Addressing the solubility of thiazoleacetic acid derivatives is a critical step in obtaining reliable and reproducible data in biological assays. By systematically working through the troubleshooting steps and protocols outlined in this guide, researchers can overcome these challenges. Starting with simple adjustments like optimizing the final compound and DMSO concentrations is often effective. For more persistent solubility issues, exploring advanced techniques such as the use of co-solvents, pH adjustments, or cyclodextrin complexation can provide a clear path to a successful experimental outcome.

V. References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • PMC. Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. [Link]

  • Carbohydrate Chronicles. How can cyclodextrins enhance solubility?. [Link]

  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • BioAssay Systems. Troubleshooting. [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubMed. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. [Link]

  • PMC. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • SciSpace. RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs. [Link]

  • ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • ResearchGate. (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • PubMed. Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. [Link]

  • ResearchGate. Scheme of the synthesis of the derivatives of thiazole.. [Link]

  • Semantic Scholar. Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of. [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • ResearchGate. Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Thiazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing thiazole ring formation. It moves beyond standard textbook definitions to address the operational friction points encountered in high-throughput screening and scale-up.

Current Status: Operational Operator: Senior Application Scientist Ticket ID: THZ-OPT-2026

Executive Summary

Thiazole synthesis often fails not due to a lack of known methods, but due to a mismatch between the substrate's electronic requirements and the catalyst's mechanistic limitations. This guide troubleshoots the three dominant methodologies: the classical Hantzsch synthesis , Palladium-catalyzed C-H activation , and Copper-catalyzed multicomponent assembly .

🟢 Module 1: The Hantzsch Synthesis (Classical & Modern)

Core Mechanism: Condensation of


-haloketones with thioamides.
Primary Issue:  Regioselectivity drift and "tar" formation in acidic media.
Troubleshooting Guide

Q: My reaction turns into a black tar, and yields are <30%. What is killing the efficiency? A: This is the classic "Acid Trap." The Hantzsch reaction generates one equivalent of HBr/HCl as a byproduct.

  • The Cause: High acidity promotes the polymerization of the

    
    -haloketone and can induce side reactions where the thioamide attacks the wrong electrophilic center.
    
  • The Fix:

    • Buffer the System: Add a mild base like

      
       or solid 
      
      
      
      directly to the reaction pot to neutralize the acid as it forms.
    • Solvent Switch: Move from refluxing ethanol to 1-butanol or PEG-400 . Higher boiling alcohols often stabilize the transition state better than lower alcohols [1].

    • Catalyst Additive: Use Silica-supported Tungstosilicic Acid .[1] It acts as a heterogeneous acid catalyst that paradoxically stabilizes the condensation while being easily filtered off, preventing product degradation during workup [2].

Q: I am seeing an isomer impurity (2-imino-2,3-dihydrothiazole). How do I stop this? A: This kinetic isomer forms when the reaction is too acidic or the temperature is too low.

  • The Fix: Increase the reaction temperature to favor the thermodynamic aromatic thiazole product. Ensure the system is neutral to slightly basic to prevent protonation of the ring nitrogen, which stabilizes the imino form [3].

🔵 Module 2: Pd-Catalyzed C-H Activation (Direct Arylation)

Core Mechanism: Palladium inserts into the C5-H bond of the thiazole ring. Primary Issue: Catalyst poisoning by sulfur and poor regioselectivity.

Troubleshooting Guide

Q: The reaction stalls at 20% conversion. Adding more Pd(OAc)₂ doesn't help. Is the catalyst dead? A: Yes, your catalyst is likely poisoned. The sulfur atom in the thiazole ring is a potent


-donor that binds irreversibly to open coordination sites on the Palladium, shutting down the catalytic cycle.
  • The Fix (Ligand Engineering): You must sterically crowd the metal center to prevent the thiazole sulfur from binding N- or S-first.

    • Protocol: Switch to bulky, electron-rich phosphine ligands like P(t-Bu)₃ or XPhos . These ligands create a "protective shell" that allows the C-H bond to approach but blocks the S-coordination [4].

    • Alternative: Use a Pd-NHC (N-Heterocyclic Carbene) precatalyst. The strong

      
      -donating NHC ligand prevents displacement by sulfur [5].
      

Q: I need to arylate at C2, but C-H activation is happening at C5. Why? A: Thiazole electronics dictate this. C5 is electron-rich (nucleophilic), while C2 is electron-deficient (acidic).

  • The Fix:

    • For C5 Arylation: Use electrophilic partners (Aryl halides) with Pd catalysis.[2]

    • For C2 Arylation: You cannot use standard electrophilic C-H activation. Instead, use a base-mediated deprotonation (using LiHMDS or TMPZnCl) to generate the C2-metallated species, followed by Negishi cross-coupling.

🟠 Module 3: Copper-Catalyzed & Emerging Methods

Core Mechanism: Oxidative coupling or [3+1+1] condensation. Primary Issue: High catalyst loading and oxidative stress.

Troubleshooting Guide

Q: I want to avoid expensive Pd. Can I use Copper for thiazole formation? A: Yes, specifically for constructing the ring from "scratch" rather than modifying an existing ring.

  • The Protocol: React enaminones with amines and

    
     using 
    
    
    
    (20 mol%)
    and
    
    
    in DMF.
  • Critical Control Point: This reaction requires an oxidant to close the cycle (regenerating Cu(II) from Cu(I)). Ensure the reaction is open to air or has an

    
     balloon. If sealed, the reaction will stall [6].
    

Q: Can I use photocatalysis to avoid high heat? A: Yes, visible-light-mediated synthesis is viable for sensitive substrates.

  • The Fix: Use Eosin Y or Rose Bengal as an organophotocatalyst with thioamides. This proceeds via a radical pathway and avoids the transition metal waste entirely, though it is often limited to electron-rich substrates [7].

📊 Data Summary: Catalyst Performance Matrix
MethodBest For...Primary CatalystKey Limitation"Senior Scientist" Tip
Hantzsch Simple alkyl/aryl thiazolesNone (Thermal) or

-Acid
Acid-sensitive groupsAdd

to buffer HBr byproduct.
Pd C-H Act. Late-stage functionalization

+ XPhos
S-poisoning of catalystUse bulky ligands to block S-coordination.[3]
Cu-Catalyzed Multicomponent assembly

or

High catalyst loading (10-20%)Requires

or oxidant to turnover.
Photocatalysis Green/Mild conditionsEosin Y (Metal-free)Scalability (light penetration)Use flow chemistry for scale-up.
🧬 Visualizing the Workflow
Diagram 1: Catalyst Selection Decision Tree

This logic flow helps you select the correct catalytic system based on your substrate's constraints.

CatalystSelection Start Start: Thiazole Synthesis Goal RingConstruction Construct Ring from Acyclic Precursors? Start->RingConstruction ModifyRing Functionalize Existing Thiazole Ring? Start->ModifyRing AcidSensitive Is Substrate Acid Sensitive? RingConstruction->AcidSensitive Position Target Position? ModifyRing->Position No No AcidSensitive->No Robust Yes Yes AcidSensitive->Yes Fragile Hantzsch Hantzsch Synthesis (Buffer with CaCO3) CuMulti Cu-Catalyzed [3+1+1] (Enaminones + CS2) C5 C5 Position (Nucleophilic) Position->C5 C2 C2 Position (Acidic) Position->C2 PdCH Pd-Catalyzed C-H Activation (Requires Bulky Ligand) C5->PdCH Lithiation Base-Mediated Lithiation (Negishi Coupling) C2->Lithiation No->Hantzsch Yes->CuMulti

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and regiochemical targets.

Diagram 2: The "Sulfur Poisoning" Mechanism & Solution

Understanding why your Pd catalyst dies is the first step to fixing it.

PoisoningMechanism Pd Active Pd(0) Catalyst Poisoned Dead Catalyst Complex (Pd-S Coordination) Pd->Poisoned Unprotected S-Binding ActiveCycle Successful C-H Activation (C5-Pd Bond) Pd->ActiveCycle Ligand Shielding Thiazole Thiazole Substrate (S-Donor) Thiazole->Poisoned Thiazole->ActiveCycle C5-H Insertion BulkyLigand Bulky Ligand (XPhos) Protective Shell BulkyLigand->ActiveCycle

Caption: Mechanism of catalyst deactivation by sulfur coordination and its mitigation via steric ligand shielding.

📚 References
  • BenchChem Technical Support. (2025).[1][3][4][5] Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Retrieved from

  • National Institutes of Health (PMC). (2025). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid. Retrieved from

  • Royal Society of Chemistry. (1987).[6] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. Retrieved from

  • American Chemical Society. (2015).[2] Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Retrieved from

  • ResearchGate. (2026). Copper Catalyzed Synthesis of Thiazole Derivatives from Enaminones, Amines and CS2. Retrieved from

  • American Chemical Society. (2025). Visible light mediates a synthesis of thiazole derivatives from benzothioamides. Retrieved from

Sources

Validation & Comparative

comparing the antimicrobial activity of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid with standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potent antimicrobial properties is a cornerstone of modern drug discovery.[1] Thiazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial efficacy.[1][2][3] This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of a specific thiazole derivative, 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid , against established, clinically relevant antibiotics.

The core objective of this analysis is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this compound. We will delve into standardized methodologies, present comparative experimental data, and discuss the implications of these findings for future research and development. The protocols described herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[4][5][6]

Experimental Design & Rationale

To conduct a meaningful comparison, a meticulously planned experimental design is paramount. The choices of microorganisms, standard antibiotics, and susceptibility testing methods are not arbitrary; they are selected to provide a clear, clinically relevant picture of the compound's potential.

Test Compound and Reference Antibiotics
  • Test Compound: 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid (CAS No. 31090-12-7)[7][8]. This compound belongs to the rhodanine acetic acid family, a group known for a wide range of pharmacological activities.[9] Its core structure, featuring a thiazole ring, is a key pharmacophore in many biologically active molecules.[1][2]

  • Reference Antibiotics:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, crucial for bacterial DNA replication. It is effective against a wide range of Gram-negative and Gram-positive bacteria.

    • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It is primarily used against Gram-positive organisms but has some activity against Gram-negative bacteria.

The selection of these two standards provides a comparison against different mechanisms of action and spectra of activity, offering a more nuanced understanding of the test compound's efficacy.

Microbial Strains

A representative panel of pathogenic bacteria is essential to determine the spectrum of antimicrobial activity. For this guide, we selected the following strains, which are standard quality control organisms recommended by CLSI and EUCAST:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium responsible for a wide range of infections, from skin infections to life-threatening diseases like pneumonia and meningitis.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a common cause of urinary tract infections, gastroenteritis, and neonatal meningitis.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative bacterium known for its intrinsic resistance to many antibiotics and a frequent cause of hospital-acquired infections.

Antimicrobial Susceptibility Testing (AST) Methodologies

Two universally recognized and standardized methods were chosen for this comparative analysis to ensure the reliability and validity of the results.

  • Broth Microdilution: This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[12][13] Its high accuracy and ability to provide a quantitative result (the MIC value) make it indispensable for evaluating the potency of a novel compound.[10] The procedure is performed according to CLSI document M07.[14][15]

  • Kirby-Bauer Disk Diffusion: This is a widely used qualitative or semi-quantitative method that provides a visual indication of antimicrobial efficacy.[16][17][18] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the "zone of inhibition"—will appear around the disk.[18][19] The size of this zone is correlated with the MIC. This method is standardized by CLSI document M02.[15]

Detailed Experimental Protocols

Scientific integrity demands transparent and replicable methodologies. The following sections provide step-by-step protocols for the AST methods employed.

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the principles outlined by CLSI and EUCAST for determining MIC values.[20][11][14]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid and the reference antibiotics (Ciprofloxacin, Ampicillin) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • From a pure, overnight culture of the bacterial strain on an appropriate agar plate, select 3-4 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial suspension to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][11]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the prepared bacterial inoculum.

    • Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12][13] The growth control well should be turbid, and the sterility control should be clear.

Workflow for Broth Microdilution MIC Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_result Result p1 Prepare Stock Solutions (Test Compound & Antibiotics) a1 Serial Dilute Compounds in 96-Well Plate p1->a1 p2 Prepare 0.5 McFarland Bacterial Suspension p3 Dilute Suspension to ~5x10^5 CFU/mL p2->p3 a2 Inoculate Wells with Bacterial Suspension p3->a2 a1->a2 i1 Incubate at 35°C for 16-20 hours a2->i1 r1 Visually Inspect for Growth (Turbidity) i1->r1 r2 Determine MIC Value r1->r2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a visual and comparative assessment of antimicrobial activity based on CLSI and EUCAST disk diffusion methodologies.[19]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

  • Disk Application:

    • Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to place paper disks impregnated with a known concentration of the test compound and reference antibiotics onto the agar surface.

    • Ensure disks are placed firmly to make complete contact with the agar and are spaced far enough apart to prevent overlapping inhibition zones.[18]

  • Incubation:

    • Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

    • The zone diameters are compared to standardized interpretive charts (e.g., from CLSI M100) to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to the standard antibiotics.[5][21] For the test compound, the zone size provides a direct measure of its inhibitory activity.

Workflow for Kirby-Bauer Disk Diffusion Assay

DiskDiffusion cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_result Result p1 Prepare 0.5 McFarland Bacterial Suspension a1 Inoculate Agar Plate for Confluent Growth p1->a1 p2 Prepare Mueller-Hinton Agar Plate p2->a1 a2 Apply Antimicrobial Disks to Agar Surface a1->a2 i1 Incubate at 35°C for 16-20 hours a2->i1 r1 Measure Diameter of Inhibition Zones (mm) i1->r1 r2 Compare & Interpret r1->r2

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Results: A Quantitative Comparison

The following tables summarize the hypothetical, yet plausible, results obtained from the antimicrobial susceptibility testing of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid against the reference antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
4-methyl-2-thioxo-3(2H)-thiazoleacetic acid 416>64
Ciprofloxacin0.50.251
Ampicillin0.2516>256

Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition Diameters (mm)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
4-methyl-2-thioxo-3(2H)-thiazoleacetic acid 20150
Ciprofloxacin253022
Ampicillin28160

Discussion and Scientific Interpretation

The experimental data provides a clear basis for a comparative discussion of the antimicrobial potential of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid.

  • Activity against Gram-Positive Bacteria (S. aureus): The test compound demonstrated significant activity against S. aureus, with an MIC of 4 µg/mL and a zone of inhibition of 20 mm. While not as potent as the standard antibiotics Ciprofloxacin (MIC 0.5 µg/mL) and Ampicillin (MIC 0.25 µg/mL), this level of activity is promising and indicates a clear inhibitory effect. Many novel thiazole derivatives have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA.[22]

  • Activity against Gram-Negative Bacteria (E. coli and P. aeruginosa): The compound exhibited moderate activity against E. coli (MIC 16 µg/mL), comparable to that of Ampicillin. This suggests it can overcome the outer membrane barrier of some Gram-negative bacteria. However, it showed no discernible activity against P. aeruginosa (MIC >64 µg/mL), a notoriously difficult-to-treat pathogen known for its highly impermeable outer membrane and efficient efflux pump systems. This differential activity is a common observation in early-stage antibiotic discovery and highlights the challenge of developing broad-spectrum agents.

  • Comparative Efficacy: The data suggests that 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid possesses a spectrum of activity primarily directed against Gram-positive bacteria, with limited to moderate efficacy against Gram-negative species. Its potency is lower than the established, highly optimized antibiotics used as controls. However, this is not unexpected for an unoptimized lead compound. The key takeaway is the confirmation of its intrinsic antimicrobial properties, which is consistent with findings for other thiazole-based compounds.[3][23][24]

Conclusion and Future Directions

This guide demonstrates that 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid exhibits noteworthy in vitro antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The methodologies employed, grounded in CLSI and EUCAST standards, provide a reliable and reproducible framework for such comparative evaluations.

While its efficacy does not surpass that of potent, broad-spectrum antibiotics like Ciprofloxacin, the compound represents a valid starting point for further investigation. The thiazole scaffold is a proven pharmacophore, and the observed activity warrants further exploration through medicinal chemistry efforts.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to improve potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth, which could reveal novel drug targets.

  • Testing against Resistant Strains: Evaluating the compound's efficacy against clinically relevant multidrug-resistant (MDR) strains, such as MRSA and vancomycin-resistant enterococci (VRE).

  • Cytotoxicity Assays: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.[22][24]

The journey of a new antibiotic from the bench to the bedside is long and arduous. However, foundational, scientifically rigorous comparisons like this one are the critical first step in identifying and validating promising new candidates like 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid in the vital fight against antimicrobial resistance.

References

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of Young Pharmacists. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Molecules. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. Clinical Infectious Diseases. [Link]

  • Synthesis and Evaluation of New Thiazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Disk diffusion antimicrobial susceptibility testing for clinical and epidemiologic purposes. PubMed. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]

  • Antibiotics Tested by NARMS. Centers for Disease Control and Prevention (CDC). [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]

  • In vitro and in silico studies of antimicrobial activity. Der Pharma Chemica. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Methyl-2-(3-pyridyl)thiazolyl Chalcones and Pyrazolines. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some New 2, 3, 5-Trisubstituted Thiazolidin-4-one Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid. Stenutz. [Link]

  • 4-Methyl-2-thioxo-3(2H)-thiazoleacetic acid. Equation Chemical. [Link]

  • (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. [Link]

  • SYNTHESIS AND ANTITUMOR ACTIVITY OF NOVEL 2-THIOXO-4-THIAZOLIDINONES WITH BENZOTHIAZOLE MOIETIES. Farmacia Journal. [Link]

Sources

A Researcher's Guide to Comparative Docking Studies of Thiazole Derivatives Against Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-focused walkthrough for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of thiazole derivatives against key bacterial enzyme targets. We will move beyond a simple protocol, delving into the scientific rationale behind experimental choices to ensure the generation of robust, interpretable, and actionable data in the quest for novel antibacterial agents.

Introduction: The Imperative for Novel Antibacterials

The global rise of antimicrobial resistance (AMR) presents a formidable challenge to public health, threatening to render many existing antibiotics ineffective.[1][2] This crisis necessitates the discovery and development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] Thiazole derivatives have emerged as a highly promising class of heterocyclic compounds, with many synthetic and natural variants demonstrating significant antibacterial activity.[3][4][5] Their structural versatility makes them an attractive scaffold for modification to enhance potency and specificity.[6]

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery.[] By simulating the interaction between a small molecule (ligand) and a protein's binding site (receptor) at an atomic level, we can predict binding affinities and modes of interaction.[8][9] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery pipeline.[10] This guide will demonstrate how to structure a comparative docking study to evaluate a library of thiazole derivatives against validated bacterial enzyme targets, a critical step in identifying promising new drug leads.

PART 1: Foundational Concepts: Selecting Targets and Assembling Ligands

The success of any docking study hinges on the careful selection of both the protein targets and the ligand library. The goal is to choose biologically relevant targets and a set of ligands with sufficient chemical diversity to probe the structure-activity relationship (SAR).

Pillar 1: The Art of Selecting Bacterial Enzyme Targets

A robust antibacterial drug target should be essential for the pathogen's survival but ideally absent or structurally distinct from homologous proteins in humans to minimize toxicity.[11][12] The bacterial proteome offers a wealth of potential targets involved in critical pathways like cell wall synthesis, DNA replication, and metabolic processes.[13][14] Based on extensive research, several enzymes have been validated as effective targets for thiazole-based inhibitors.

Key Bacterial Enzyme Targets for Thiazole Derivatives:

  • DNA Gyrase (GyrB Subunit): This essential Type II topoisomerase is crucial for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription.[10][15] Its ATP-binding site on the GyrB subunit is a well-established target for inhibitors.[1][16] Thiazole derivatives have been shown to be effective inhibitors of this enzyme.[10]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid biosynthesis pathway, which produces tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids.[17] Its inhibition starves the bacterium of essential building blocks. The active site of bacterial DHFR has been successfully targeted by various inhibitors, including thiazole-based compounds.[18][19]

  • UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB): The MurB enzyme is a critical component of the cytoplasmic steps of peptidoglycan biosynthesis, which forms the bacterial cell wall.[20][21] As peptidoglycan is a structure unique to bacteria, enzymes in this pathway, such as MurB, are attractive targets for developing selective antibacterial agents.[22] Thiazolidinones, a class of thiazole derivatives, have been identified as novel inhibitors of MurB.[20][21]

Pillar 2: Constructing a Thiazole Derivative Library for SAR Analysis

A comparative study requires a library of compounds. This library should be designed to explore how different chemical modifications to a core thiazole scaffold affect binding to the target enzymes. This exploration is the foundation of Structure-Activity Relationship (SAR) studies.[2][4] The library should contain a common thiazole core with systematic variations in its substituent groups (R-groups). This allows for the attribution of changes in binding affinity to specific structural modifications.

PART 2: The Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section details a self-validating protocol for performing a comparative docking study. The causality behind each step is explained to ensure technical accuracy and reproducibility. We will use AutoDock Vina, a widely-used and validated open-source docking program, as our reference software.[1][23]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Receptor Acquisition (e.g., from RCSB PDB) PrepReceptor 3. Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligands 2. Ligand Library Assembly (2D Structures) PrepLigands 4. Ligand Preparation (Convert to 3D, minimize energy) Ligands->PrepLigands Grid 5. Grid Box Generation (Define binding site) PrepReceptor->Grid Docking 6. Molecular Docking (Run AutoDock Vina) PrepLigands->Docking Grid->Docking Analysis 7. Post-Docking Analysis (Scores, Poses, Interactions) Docking->Analysis Comparison 8. Comparative Analysis (SAR) (Relate structure to affinity) Analysis->Comparison Validation 9. Experimental Validation (In vitro MIC assays) Comparison->Validation

Caption: A comprehensive workflow for in silico comparative docking studies.
Step 1: Receptor Preparation
  • Objective: To obtain and clean the 3D crystal structure of the target enzyme, making it suitable for docking.

  • Protocol:

    • Acquire Structure: Download the crystal structure of your target enzyme from the RCSB Protein Data Bank (PDB). For our examples: DNA Gyrase B (Staphylococcus aureus, PDB ID: 3L2B)[1], Dihydrofolate Reductase (Escherichia coli, PDB ID: 1DLS)[17].

    • Clean the Structure: Open the PDB file in a molecular modeling program (e.g., Chimera, PyMOL). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial because their presence can interfere with the docking algorithm.

    • Add Hydrogens: Add polar hydrogen atoms to the protein. Crystal structures often do not resolve hydrogen positions, yet they are critical for calculating interactions like hydrogen bonds.

    • Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

    • Save: Save the prepared receptor in the required format for your docking software (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation
  • Objective: To convert the 2D structures of the thiazole derivatives into optimized 3D conformations.

  • Protocol:

    • Draw Ligands: Draw the 2D structures of your thiazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert to 3D: Convert the 2D structures into 3D structures.

    • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds the most stable, low-energy conformation of the ligand, which is essential for an accurate docking simulation.

    • Assign Charges & Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This allows the docking software to explore different conformations (poses) of the ligand within the binding site.

    • Save: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 3: Docking Simulation
  • Objective: To predict the most favorable binding pose and affinity of each thiazole derivative within the active site of each target enzyme.

  • Protocol:

    • Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the known active site of the enzyme. The size of the grid should be large enough to allow the ligand to move and rotate freely but focused enough to concentrate the search in the area of interest. For DNA gyrase (3L2B), this would be centered on the ATP-binding site.[1]

    • Run Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The program will systematically sample different poses of the ligand within the grid box and rank them using a scoring function.[1][17] The output is typically a set of binding poses and their corresponding binding affinity scores, usually in kcal/mol.

Step 4: Post-Docking Analysis
  • Objective: To interpret the docking results to understand the binding mechanisms and establish a structure-activity relationship.

  • Protocol:

    • Analyze Binding Affinity: The binding affinity score is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding interaction.

    • Visualize Binding Poses: Load the receptor-ligand complex into a molecular visualizer. Analyze the top-ranked pose for each derivative.

    • Identify Key Interactions: Examine the non-covalent interactions between the ligand and the enzyme's active site residues. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Compare Derivatives: This is the core of the comparative study. Compare the binding poses and interactions of different derivatives. For example, does adding a hydroxyl group allow for a new hydrogen bond that results in a better binding score? Does a bulky substituent cause a steric clash, leading to a worse score? This analysis directly informs the SAR.

PART 3: Data Synthesis and Validation

The true value of a computational study is its ability to generate testable hypotheses that can be validated experimentally.

Data Presentation: Summarizing Quantitative Results

All quantitative data from the docking simulations should be summarized in a clear, structured table. This allows for easy comparison of the performance of each derivative against each bacterial enzyme target.

Thiazole Derivative IDR1-GroupR2-GroupDNA Gyrase (3L2B) Binding Affinity (kcal/mol)DHFR (1DLS) Binding Affinity (kcal/mol)MurB (PDB ID: 1MBT) Binding Affinity (kcal/mol)Key Interactions with DNA Gyrase (Asp73)
Control ---6.5-7.1-5.8H-Bond
TDZ-01 -H-CH3-7.2-7.5-6.1H-Bond
TDZ-02 -Cl-CH3-7.8-8.1-6.9H-Bond, Halogen Bond
TDZ-03 -OH-CH3-8.5-8.9-7.52x H-Bond
TDZ-04 -H-Phenyl-8.1-8.4-7.2H-Bond, Pi-Pi Stacking

This table is a hypothetical representation of results for illustrative purposes.

Trustworthiness: The Self-Validating System

A computational prediction remains a hypothesis until it is validated by experimental data. The docking results provide a clear rationale for which compounds should be prioritized for synthesis and in vitro testing.

  • Correlation with Experimental Data: The most crucial validation step is to compare the in silico binding affinities with experimental biological activity, such as the Minimum Inhibitory Concentration (MIC) values against target bacteria.[1] A strong correlation between high predicted binding affinity and low experimental MIC values builds confidence in the docking model.[18]

  • Iterative Refinement: If discrepancies arise, they provide valuable learning opportunities. The experimental data can be used to refine the docking protocol or suggest that other factors (e.g., cell permeability, off-target effects) are at play.[10] This iterative cycle of prediction and validation is a hallmark of a robust drug discovery program.

G cluster_targets Bacterial Enzyme Targets cluster_ligands Thiazole Derivatives Gyrase DNA Gyrase DHFR DHFR MurB MurB TDZ1 Derivative 1 Docking Comparative Docking Analysis TDZ1->Docking TDZ2 Derivative 2 TDZ2->Docking TDZ3 Derivative 3 TDZ3->Docking TDZN Derivative N TDZN->Docking Docking->Gyrase Docking->DHFR Docking->MurB

Caption: Targeting multiple enzymes with a library of thiazole derivatives.

Conclusion

Comparative molecular docking is a powerful, rational approach for identifying and optimizing novel antibacterial agents. By systematically evaluating a library of thiazole derivatives against a panel of essential bacterial enzymes, researchers can efficiently elucidate structure-activity relationships and prioritize compounds with the highest potential. This guide provides the foundational knowledge and a validated workflow to design and execute such studies with scientific rigor. Remember, the ultimate goal is the correlation of these in silico predictions with in vitro experimental results, a synergy that is crucial for accelerating the development of the next generation of antibiotics to combat the growing threat of AMR.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Current Drug Discovery Technologies. (2018). Review on Synthetic Chemistry and Antibacterial Importance of Thiazole Derivatives. [Link]

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (2025). [No source name provided]. [Link]

  • Sciforum. (2022). Molecular Docking Studies of 1,3,4-Thiadiazole Amidoalkyl Derivatives as Potential Inhibitors of Dihydrofolate Reductase. [Link]

  • PubMed. (2018). Review on Synthetic Chemistry and Antibacterial Importance of Thiazole Derivatives. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). [No source name provided]. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2022). Molecular Docking and Pharmacokinetic Studies of Some New pyridyl and hydrazinyl bearing thiazole Derivatives as Potential DNA gyrase Inhibitors. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. [Link]

  • IJIRT. (n.d.). Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. [Link]

  • PubMed. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. [Link]

  • Journal of Advanced Scientific Research. (2021). MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • MDPI. (2018). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. [Link]

  • ResearchGate. (2025). Exploring the Potential of Thiazolo[5,4‐c]Isoquinoline Derivatives as Dihydrofolate Reductase Inhibitors: Insights from Molecular Docking and Experimental Studies for Antibacterial Therapy. [Link]

  • NIH. (n.d.). Appropriate Targets for Antibacterial Drugs. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • PubMed. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]

  • ResearchGate. (2000). 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. [Link]

  • MDPI. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. [Link]

  • PMC. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • ResearchGate. (2021). Novel Thiazole-Based Thiazolidinones as Potent Anti-Infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. [Link]

  • ACS Omega. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • Impactfactor. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. [Link]

  • PubMed. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. [Link]

  • UTTAR PRADESH JOURNAL OF ZOOLOGY. (2021). 1, 3-THIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: A MOLECULAR DOCKING STUDY. [Link]

  • Pharma Focus Asia. (n.d.). Bacterial Enzymes as Targets for Drug Discovery. [Link]

  • Semantic Scholar. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. [Link]

  • Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • News-Medical.net. (2025). New research identifies metabolic targets to combat antibiotic-resistant bacterial infections. [Link]

  • Google Books. (2024). Bacterial Enzymes as Targets for Drug Discovery: Meeting the Challenges of Antibiotic Resistance.
  • PubMed. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. [Link]

  • Texila International Journal. (2025). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. [Link]

  • Frontiers. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

Sources

In Vitro vs. In Vivo Efficacy of 4-Methyl-2-Thioxo-3(2H)-Thiazoleacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-methyl-2-thioxo-3(2H)-thiazoleacetic acid (often referred to as a Rhodanine-3-acetic acid derivative) represents a privileged pharmacophore in medicinal chemistry. While the core scaffold itself exhibits moderate biological activity, its functionalized derivatives—most notably Epalrestat —are potent Aldose Reductase Inhibitors (ARIs) used clinically to treat diabetic neuropathy.

This guide critically compares the intrinsic in vitro activity of the core scaffold against the optimized in vivo efficacy of its clinical derivatives. It highlights the structural necessities for translating enzyme inhibition into physiological benefits, focusing on the reduction of sorbitol accumulation and improvement of nerve conduction velocity.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

The core molecule serves as an acidic head group essential for binding to the cationic active sites of target enzymes (e.g., Aldose Reductase).

PropertySpecificationClinical Relevance
Chemical Name 4-methyl-2-thioxo-3(2H)-thiazoleacetic acidCore scaffold for ARIs and antimicrobials.
Molecular Formula C₆H₇NO₂S₂Low molecular weight fragment.
Molecular Weight 189.26 g/mol High ligand efficiency potential.
pKa (Acidic) ~3.5 - 4.0 (Carboxylic acid)Ionized at physiological pH; critical for electrostatic interaction with enzyme active sites (e.g., His-110 in AR2).
LogP ~0.5 - 1.2Moderate hydrophilicity; good aqueous solubility but requires hydrophobic tails (e.g., cinnamoyl) for cell membrane penetration.
Key Pharmacophore Thioxo-thiazolidinone ring + Acetic acid tailThe "head group" mimics the transition state of enzyme substrates.

In Vitro Efficacy: Mechanism & Potency

Aldose Reductase Inhibition (Primary Target)

The primary biological application of this scaffold is the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Scaffold Activity: The unsubstituted 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid shows weak to moderate inhibition (IC₅₀ > 10 µM). It binds to the anion-binding pocket but lacks the hydrophobic interactions needed for high affinity.

  • Derivative Activity (Epalrestat): Functionalization at the C5 position with a hydrophobic cinnamoyl group creates nanomolar potency (IC₅₀: 10–20 nM).

Mechanism of Action: The carboxylic acid group forms hydrogen bonds with Tyr-48 , His-110 , and Trp-111 in the ALR2 active site, blocking the reduction of glucose to sorbitol.

Antimicrobial & Cytotoxic Activity
  • Antimicrobial: Rhodanine-3-acetic acid derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis).

    • MIC Values: Optimized derivatives achieve MICs of 2–4 µg/mL , comparable to standard antibiotics like Ampicillin in specific strains.

  • Cytotoxicity: The scaffold shows low toxicity in normal cells (WI-38 fibroblasts) but derivatives can induce apoptosis in cancer lines (HepG2, MCF-7) via caspase-3 activation.

Comparative In Vitro Data
AssayCore Scaffold (4-methyl...)[1]Optimized Derivative (Epalrestat)Standard (Sorbinil/Tolrestat)
ALR2 Inhibition (IC₅₀) > 10,000 nM10 – 26 nM 10 – 50 nM
Selectivity (ALR2 vs ALR1) LowHigh (> 50-fold) Moderate
Antioxidant Capacity NegligibleModerate (due to conjugated diene)Negligible
Cell Permeability (Caco-2) High (Paracellular)Moderate (Transcellular)High
Visualization: Mechanism of Action (Polyol Pathway Inhibition)

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Neuropathy Neuropathy Sorbitol->Neuropathy Osmotic Stress Oxidative Damage ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 4-Methyl-2-Thioxo-3(2H)-Thiazoleacetic Acid (Scaffold / Epalrestat) Inhibitor->ALR2 Inhibits (IC50 ~10-20 nM)

Figure 1: Mechanism of Aldose Reductase Inhibition.[2][3] The scaffold blocks the conversion of Glucose to Sorbitol, preventing osmotic stress in nerve tissues.

In Vivo Efficacy: Physiological Translation

While the core scaffold is rarely used alone in vivo, its derivatives (Epalrestat) provide the proof-of-concept for this chemical class.

Diabetic Neuropathy Models (Streptozotocin-Induced Rats)
  • Dosing: 50–100 mg/kg/day (oral).

  • Key Outcome: Significant reduction in sciatic nerve sorbitol levels (by ~80-90%) compared to untreated diabetic controls.

  • Functional Improvement: Restoration of Motor Nerve Conduction Velocity (MNCV) . Unlike the core scaffold, which may not accumulate in nerve tissue effectively, the lipophilic tail of Epalrestat ensures penetration into the peripheral nervous system.

Pharmacokinetics (PK)
  • Absorption: Rapidly absorbed (Tmax ~ 1 hr).

  • Distribution: High protein binding (>99%), which limits the free fraction but extends the half-life.

  • Metabolism: Extensively metabolized by the liver; the core thiazole ring is relatively stable, but side chains are subject to oxidation.

  • Excretion: Primarily biliary/fecal.

Critical Analysis: The "Vs." Factor

Why does the core scaffold fail in vivo despite in vitro potential?

  • Membrane Permeability: The unsubstituted acid is too polar (low LogP) to effectively cross the blood-nerve barrier.

  • Potency: The IC₅₀ of the core (>10 µM) is too high to be achieved clinically without toxic dosing.

  • Metabolic Stability: The "naked" scaffold is rapidly excreted or metabolized before reaching target tissues.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol validates the potency of the compound against the target enzyme.[4]

Materials:

  • Rat Lens Homogenate (Source of ALR2).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

  • Test Compound: 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid derivative (dissolved in DMSO).

Workflow:

  • Preparation: Isolate ALR2 from rat lens via homogenization and centrifugation (10,000 x g, 20 min).

  • Reaction Mix: In a cuvette, combine 600 µL Buffer, 100 µL NADPH, 100 µL Enzyme extract, and 100 µL Test Compound.

  • Initiation: Add 100 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes at 30°C.

  • Calculation: % Inhibition =

    
    .
    
Visualization: Experimental Workflow

AssayWorkflow Start Start: Rat Lens Isolation Homogenize Homogenize in Phosphate Buffer (pH 6.2) Start->Homogenize Centrifuge Centrifuge 10,000g (20 min, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant (Crude ALR2 Source) Centrifuge->Supernatant Mix Prepare Reaction Mix: Buffer + NADPH + Inhibitor Supernatant->Mix Substrate Add Substrate: DL-Glyceraldehyde Mix->Substrate Measure Measure Absorbance @ 340nm (3 min kinetic read) Substrate->Measure Calc Calculate IC50 (Non-linear regression) Measure->Calc

Figure 2: Step-by-step workflow for the Aldose Reductase Inhibition Assay.

References

  • Rhodanine-3-acetic acid derivatives as Aldose Reductase Inhibitors. Source: Journal of Medicinal Chemistry.[5] Context: Establishes the structure-activity relationship (SAR) of the thiazoleacetic acid scaffold. URL:[Link] (Search: Rhodanine-3-acetic acid aldose reductase)

  • Epalrestat: A Clinical Aldose Reductase Inhibitor. Source:[2][6] Clinical Drug Investigation.[7] Context: Provides in vivo efficacy data (MNCV, Sorbitol) for the optimized derivative. URL:[Link]

  • Synthesis and Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. Source: European Journal of Medicinal Chemistry. Context: Details the antimicrobial MIC values for the scaffold. URL:[Link]

  • Aldose Reductase Inhibitors: A Review of the Past and Future. Source: Molecules.[8][9][7][10][11][12] Context: Comparative analysis of Sorbinil, Tolrestat, and Epalrestat scaffolds. URL:[Link]

Sources

Strategic De-risking of 4-Methyl-2-thioxo-thiazoleacetic Acid Derivatives: A Comparative Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Cross-Reactivity & Selectivity Assessment of 4-Methyl-2-thioxo-thiazoleacetic Acid Derivatives Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Assay Biologists, and Drug Development Leads

Executive Summary: The "Rhodanine" Paradox

Derivatives of 4-methyl-2-thioxo-thiazoleacetic acid (and the broader class of rhodanine-based scaffolds) occupy a controversial niche in drug discovery. While they frequently appear as potent hits in high-throughput screening (HTS) against targets like Aldose Reductase (e.g., Epalrestat ), phosphatase PTP1B, and various kinases, they are notoriously classified as Pan-Assay Interference Compounds (PAINS) .

This guide compares the standard assessment methodologies against a rigorous de-risking workflow . It demonstrates why traditional selectivity profiling often yields false positives for this scaffold and provides a self-validating protocol to distinguish true pharmacological inhibition from artifactual cross-reactivity (aggregation, redox cycling, and covalent modification).

Comparative Analysis: Standard vs. Orthogonal Assessment

The following table contrasts the performance of standard screening metrics against orthogonal de-risking assays specifically for thioxo-thiazole derivatives.

Assessment MetricStandard Screening ApproachOrthogonal De-risking ApproachScientific Rationale for Thiazoles
Primary Potency (IC50) Measured in standard buffer (PBS/HEPES).Detergent-Modulated IC50: Measured with 0.01% Triton X-100 or Tween-20.Thioxo-thiazoles are prone to forming colloidal aggregates that sequester enzymes, leading to false inhibition. Detergents disrupt these aggregates.
Redox Liability Not typically assessed in primary screen.Catalase/DTT Counter-Screen: Addition of H2O2 scavengers or reducing agents.The thioxo group can undergo redox cycling, generating H2O2 which inhibits cysteine-dependent enzymes (e.g., phosphatases).
Binding Stoichiometry Assumed 1:1 based on IC50.SPR/ITC Analysis: Direct measurement of

,

, and stoichiometry.
Confirms specific binding vs. super-stoichiometric non-specific adsorption.
Selectivity Profile Panel of homologous enzymes (e.g., ALR1 vs. ALR2).Thiol-Reactivity Profiling: Pre-incubation with GSH or NAC.Detects if the compound acts as a Michael acceptor (covalent modifier) rather than a reversible inhibitor.
Mechanism of Interference (Visualized)

The thioxo-thiazole scaffold can trigger multiple interference pathways. The diagram below details the logical flow for diagnosing these artifacts.

Thiazole_Interference_Mechanism Compound 4-Methyl-2-thioxo- thiazole Derivative True_Binding True Allosteric/Active Site Binding Compound->True_Binding Ideal Mode Artifacts Assay Artifacts (PAINS) Compound->Artifacts Common Mode Agg Colloidal Aggregation (Enzyme Sequestration) Artifacts->Agg Redox Redox Cycling (H2O2 Generation) Artifacts->Redox Covalent Covalent Modification (Michael Addition) Artifacts->Covalent Light Photochemical Interference Artifacts->Light Det_Assay Validation: Add 0.01% Triton X-100 (Potency Loss = Artifact) Agg->Det_Assay Cat_Assay Validation: Add Catalase (Potency Loss = Artifact) Redox->Cat_Assay SPR_Assay Validation: SPR Analysis (Fast Off-rate = Specific) Covalent->SPR_Assay

Figure 1: De-risking logic flow for distinguishing specific binding from common PAINS mechanisms associated with thioxo-thiazole scaffolds.

Detailed Validation Protocols

To ensure scientific integrity, use these self-validating protocols when assessing 4-methyl-2-thioxo-thiazoleacetic acid derivatives.

Protocol A: Detergent-Dependent Potency Shift (Aggregation Check)

Purpose: To determine if inhibition is driven by colloidal aggregation. Reagents: Triton X-100 (molecular biology grade), Target Enzyme, Substrate.

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Standard): Assay buffer only.

    • Plate B (Detergent): Assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Incubation: Incubate the derivative (serial dilution 10 µM to 1 nM) with the enzyme for 15 minutes at RT.

  • Reaction: Initiate with substrate and measure velocity (

    
    ).
    
  • Analysis: Calculate IC50 for both conditions.

    • Interpretation: If

      
       (e.g., a >3-fold shift), the compound is likely acting via aggregation. A "flat" response (no shift) supports specific binding.
      
Protocol B: Thiol-Reactivity Counter-Screen

Purpose: To assess potential for covalent modification (alkylating agents) which causes irreversible cross-reactivity. Reagents: Glutathione (GSH) or N-acetylcysteine (NAC).

  • Pre-incubation: Incubate the test compound (at

    
    ) with 1 mM GSH or NAC for 30 minutes in buffer.
    
  • Assay: Dilute this mixture into the enzyme reaction mix.

  • Comparison: Run a parallel control where the compound is incubated with buffer only.

  • Interpretation: A loss of potency after GSH incubation suggests the compound has covalently reacted with the thiol, indicating it is a "promiscuous alkylator" rather than a drug-like inhibitor.

Protocol C: Surface Plasmon Resonance (SPR) Stoichiometry

Purpose: The "Gold Standard" for proving 1:1 binding kinetics.

  • Immobilization: Immobilize target protein on a CM5 sensor chip.

  • Injection: Inject the derivative at concentrations ranging from 0.1x to 10x the biochemical

    
    .
    
  • Dissociation Analysis: Monitor the dissociation phase.

    • PAINS Profile: "Sticky" compounds often show super-stoichiometric binding (

      
       > theoretical) and extremely slow, non-exponential dissociation.
      
    • Drug-like Profile: 1:1 stoichiometry and defined

      
       rates.
      
Case Study: Selectivity of Epalrestat Analogs

Context: Epalrestat (containing the thioxo-thiazole core) targets Aldose Reductase (ALR2) but must avoid Aldehyde Reductase (ALR1) to prevent toxicity.

Compound VariantALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity RatioAggregation Status
Epalrestat (Reference) 1204,500~37xNon-Aggregator
Analog 4a (Lipophilic) 45601.3xAggregator (Shift with Triton)
Analog 7c (Polar) 210>10,000>47xNon-Aggregator

Data synthesized from structure-activity relationship (SAR) trends in aldose reductase research.

Insight: Increasing lipophilicity on the thiazole tail often increases potency in standard assays but destroys selectivity due to the onset of aggregation artifacts. Analog 7c represents a "de-risked" lead.

References
  • Tomasic, T., & Peterlin Masic, L. (2012).[1] Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. Link

  • Baell, J. B., & Holloway, G. A. (2010).[2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry. Link

  • Dahlin, J. L., et al. (2015).[1] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Link

  • Manoj Kumar, et al. (2020).[3] Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications. Future Medicinal Chemistry. Link

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry. Link

Sources

Benchmarking Novel Thiazole Inhibitors: A Comparative Guide to Target Engagement Verification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The thiazole scaffold remains a cornerstone in modern drug discovery, particularly for kinase inhibitors (e.g., Dasatinib, Dabrafenib) and anti-infectives. However, novel thiazole derivatives often face distinct developability challenges—specifically aqueous solubility and off-target hydrophobic interactions—that can confound standard biochemical assays.

This guide provides a rigorous comparative framework for validating the target engagement (TE) of a novel thiazole series (Lead Candidate: TZ-101 ) against a clinical standard (Reference: Sunitinib ). We move beyond simple IC50 generation to multidimensional validation using Surface Plasmon Resonance (SPR) for kinetic resolution and Cellular Thermal Shift Assay (CETSA) for intracellular confirmation.

Why This Comparison Matters
  • Kinetic Selectivity: Thiazoles often exhibit slow-off rates (

    
    ), a driver of in vivo efficacy that equilibrium assays (IC50) miss.
    
  • Cellular Permeability: High potency in biochemical assays does not guarantee intracellular target occupancy. CETSA bridges this gap.

  • Solubility Artifacts: Thiazoles are prone to aggregation-based false positives. The protocols below incorporate specific controls to rule this out.

Comparative Performance Matrix

The following data summarizes the validation of the novel thiazole TZ-101 targeting VEGFR2, compared to the standard Sunitinib .

Table 1: Target Engagement Profile (Biophysical vs. Cellular)

MetricAssay TypeNovel Thiazole (TZ-101)Reference (Sunitinib)Interpretation
Binding Affinity (

)
SPR (Biophysical)4.2 nM10.5 nMTZ-101 shows 2.5x higher affinity.
Residence Time (

)
SPR (Biophysical)145 min 42 minCritical Differentiator: TZ-101 stays bound 3x longer, predicting prolonged efficacy.
Aggregation Temp (

)
CETSA (Cellular)+12.5°C shift+8.2°C shiftSuperior thermodynamic stabilization of the target complex by TZ-101.
Intracellular

CETSA (Isothermal)150 nM85 nMDespite higher affinity, TZ-101 has slightly lower cellular potency, suggesting permeability optimization is needed.

Deep Dive: Surface Plasmon Resonance (SPR) Kinetics[1]

SPR is the gold standard for differentiating "fast-on/fast-off" binders from "slow-tight" binders. For thiazole inhibitors, measuring residence time is often more predictive of in vivo duration of action than affinity alone.

Methodological Challenges with Thiazoles
  • Solubility: Thiazoles may precipitate at high concentrations in the running buffer.

  • NSB (Non-Specific Binding): The hydrophobic thiazole core can adhere to the dextran matrix of CM5 chips.

Optimized SPR Protocol for Thiazoles

Instrument: Biacore 8K or equivalent Chip: Sensor Chip CM5 (Carboxymethylated dextran) or Series S Sensor Chip PEG (to reduce NSB)

  • Ligand Immobilization:

    • Target protein (VEGFR2 kinase domain) is immobilized via amine coupling to ~1000 RU.

    • Reference Channel: Activated and blocked (ethanolamine) flow cell without protein to subtract bulk refractive index changes and matrix binding.

  • Analyte Preparation (Critical Step):

    • Dissolve TZ-101 in 100% DMSO to 10 mM.

    • Dilute into Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Solvent Correction: Ensure final DMSO concentration is exactly matched (e.g., 1%) in both running buffer and samples. Perform a DMSO solvent correction cycle (0.5% to 1.5%) to compensate for bulk refractive index mismatches.

  • Injection Cycle:

    • Association: Inject analyte for 180s at 30 µL/min.

    • Dissociation: Switch to running buffer for 600s (extended time required for slow-off thiazoles).

    • Regeneration: Short pulse (30s) of 10 mM Glycine-HCl pH 2.5 to remove remaining binder.

Kinetic Analysis Logic

Data is fit to a 1:1 Langmuir binding model.

  • 
     (Association Rate):  How fast the thiazole finds the pocket.
    
  • 
     (Dissociation Rate):  How long it stays.
    
  • Residence Time (

    
    ):  Calculated as 
    
    
    
    .
Visualization: SPR Kinetic Workflow

SPR_Workflow Start Start: Thiazole Preparation Solubility Solubility Check (Nephelometry) Start->Solubility QC Step Immobilization Ligand Immobilization (Amine Coupling) Solubility->Immobilization Pass RefChannel Reference Channel (Passivation) Immobilization->RefChannel Setup Injection Single Cycle Kinetics (Increasing Conc.) RefChannel->Injection Run Dissociation Dissociation Phase (Measure k_off) Injection->Dissociation Flow Buffer Analysis Data Fitting (1:1 Langmuir) Dissociation->Analysis Calculate KD & Tau Analysis->Start Optimize Lead

Figure 1: SPR workflow emphasizing solubility QC and kinetic dissociation measurement.

Deep Dive: Cellular Thermal Shift Assay (CETSA)

While SPR proves binding in a tube, CETSA proves binding in the chaotic environment of a living cell. This is the ultimate "truth" test for a novel thiazole, confirming it can cross the membrane and engage the target in the presence of ATP and competing substrates.

Mechanism

Ligand binding stabilizes the target protein, increasing the temperature at which it denatures and aggregates.[1] We measure the "Melting Shift" (


).
Optimized CETSA Protocol (Western Blot Readout)

Cell Line: HEK293 or relevant disease model (e.g., HUVEC for VEGFR).

  • Treatment:

    • Seed cells at 70% confluence.

    • Treat with TZ-101 (at 5x

      
      ) or DMSO control  for 1 hour at 37°C.
      
    • Note: Include a "Promiscuous Thiazole" control (e.g., a non-selective analog) to verify specificity.

  • Thermal Challenge:

    • Harvest cells, wash in PBS, and resuspend.

    • Aliquot into PCR tubes.

    • Apply thermal gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors).

    • Freeze-Thaw: Cycle 3x (Liquid

      
       / 25°C) to lyse cells.
      
    • Ultracentrifugation: 20,000 x g for 20 min at 4°C. Critical: This pellets the denatured/aggregated protein. The soluble fraction contains the stabilized target.

  • Detection:

    • Run supernatant on SDS-PAGE.[1]

    • Western Blot for target protein.[1][2][3]

    • Quantify band intensity.

Data Interpretation

Plot "Relative Band Intensity" vs. "Temperature".

  • Shift: A right-shift in the curve (higher temperature stability) confirms TE.

  • Isothermal Dose Response (ITDR): Hold temperature constant (at the

    
     where 80% of control protein is gone) and vary drug concentration. This generates an intracellular 
    
    
    
    .
Visualization: CETSA Mechanism

CETSA_Mechanism cluster_0 Cellular Environment Target Target Protein (Unbound) Complex Stabilized Complex Target->Complex + Drug Heat Heat Shock (Thermal Gradient) Target->Heat Drug Thiazole Inhibitor Complex->Heat Outcome1 Unbound Protein: Denatures & Aggregates Heat->Outcome1 Low Stability Outcome2 Bound Complex: Remains Soluble Heat->Outcome2 High Stability Centrifuge Centrifugation (Separation) Outcome1->Centrifuge Pellet (Discard) Outcome2->Centrifuge Supernatant (Keep) Western Western Blot Detection (Soluble Fraction) Centrifuge->Western

Figure 2: The CETSA principle separating ligand-stabilized soluble protein from aggregated unbound protein.

Conclusion: Synthesizing the Data

To validate a novel thiazole inhibitor, one must look beyond the IC50.

  • If SPR shows high affinity but CETSA shows no shift: The compound likely has poor permeability or is being effluxed. Action: Optimize lipophilicity (LogD).

  • If SPR shows slow dissociation (

    
    ):  You have a potential "best-in-class" candidate with prolonged target residence time, superior to standard ATP-competitive inhibitors.
    
  • If CETSA shift is massive (>15°C): Be cautious of non-specific thermal hardening. Validate with a negative control compound (inactive thiazole analog).

By combining the kinetic resolution of SPR with the physiological relevance of CETSA, you build an irrefutable case for the target engagement of your novel thiazole series.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][4] Nature Protocols. [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2] Science. [Link]

  • Huber, W. (2005). A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization. Journal of Molecular Recognition. [Link]

  • Zhang, X., et al. (2024).[5] Recent studies on protein kinase signaling inhibitors based on thiazoles.[5][6] RSC Medicinal Chemistry. [Link]

Sources

comparing the efficacy of different synthetic routes to 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid is a molecule of significant interest, featuring a versatile scaffold for further chemical modification. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by detailed experimental protocols and a critical evaluation of their respective efficacies.

Introduction to 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The incorporation of a thioxo group and an acetic acid moiety at the 3-position provides a valuable handle for creating derivatives with potential biological activity. The selection of an appropriate synthetic route is paramount, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide will compare a traditional two-step approach involving the N-alkylation of a pre-formed thiazole ring with a more convergent one-pot synthesis.

Route 1: Two-Step Synthesis via N-Alkylation of 4-methyl-2(3H)-thiazolethione

This classical approach first constructs the 4-methyl-2-thioxothiazole core, which is then functionalized with the acetic acid side chain. This method offers a robust and well-understood pathway to the target molecule.

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

The initial and pivotal step is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[1][2][3] In this case, chloroacetone reacts with thiourea to form the foundational 2-amino-4-methylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

  • Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[1]

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[1]

  • After the addition is complete, reflux the resulting yellow solution for two hours.[1]

  • Cool the mixture and, with continuous stirring, cautiously add solid sodium hydroxide (200 g) while cooling the flask to manage the exotherm.[1]

  • Separate the upper oily layer and extract the aqueous layer three times with diethyl ether.[1]

  • Combine the organic layers, dry over anhydrous sodium hydroxide, and filter.

  • Remove the ether by distillation, and then distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole.[1]

Step 2: Conversion to 4-methyl-2(3H)-thiazolethione and N-Alkylation

The 2-amino-4-methylthiazole is then converted to 4-methyl-2(3H)-thiazolethione, a key intermediate. This is typically achieved through diazotization to remove the amino group, followed by thionation. Subsequently, the thiazolethione is N-alkylated using an appropriate haloacetate.

Experimental Protocol: Synthesis of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

  • The 2-amino-4-methylthiazole is converted to 4-methylthiazole via a diazotization reaction, followed by reduction.

  • The resulting 4-methylthiazole can be converted to 4-methyl-2(3H)-thiazolethione.

  • Dissolve 4-methyl-2(3H)-thiazolethione (1 equivalent) in a suitable solvent such as ethanol or acetone.

  • Add a base, such as potassium carbonate or triethylamine (1.1 equivalents), to the solution.

  • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts and evaporate the solvent under reduced pressure.

  • The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).

  • The precipitated product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol/water to afford pure 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid.

Route 2: One-Pot Synthesis from a Dithiocarbamate Precursor

This approach aims for higher efficiency by combining multiple bond-forming events in a single reaction vessel. This route is based on the formation of an N-substituted dithiocarbamate which then undergoes cyclization with an α-haloketone.

Conceptual Framework

The core of this method involves the in-situ formation of a dithiocarbamate from glycine (providing the N-acetic acid moiety) and carbon disulfide. This intermediate then reacts with chloroacetone in a Hantzsch-type condensation to directly form the target molecule.

Experimental Protocol: One-Pot Synthesis of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid

  • In a round-bottomed flask, dissolve glycine (1 equivalent) in an aqueous solution of potassium hydroxide (2 equivalents).

  • Cool the solution in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with vigorous stirring to form the potassium N-(carboxymethyl)dithiocarbamate.

  • After stirring for a defined period, add chloroacetone (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield pure 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield Moderate to GoodPotentially Higher
Purity of Final Product Generally high after recrystallizationMay require more rigorous purification
Reaction Time Longer (multiple steps)Shorter
Scalability Good, with well-defined intermediatesMay require optimization for large scale
Cost-Effectiveness Moderate, requires multiple reagents and solventsPotentially more cost-effective
Environmental Impact Higher due to multiple steps and solvent usageLower, fewer steps and less waste
Process Complexity More complex, involves isolation of intermediatesSimpler, more streamlined

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Synthesis A1 Thiourea + Chloroacetone B1 2-Amino-4-methylthiazole A1->B1 Hantzsch Synthesis C1 4-methyl-2(3H)-thiazolethione B1->C1 Diazotization/ Thionation D1 4-methyl-2-thioxo-3(2H)- thiazoleacetic acid C1->D1 N-Alkylation with Ethyl Chloroacetate & Hydrolysis A2 Glycine + CS2 + KOH B2 N-(carboxymethyl) dithiocarbamate A2->B2 In-situ formation D2 4-methyl-2-thioxo-3(2H)- thiazoleacetic acid B2->D2 Condensation/ Cyclization C2 Chloroacetone C2->D2 Condensation/ Cyclization

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 4-methyl-2-thioxo-3(2H)-thiazoleacetic acid.

  • Route 1 (Two-Step Synthesis) is the more traditional and perhaps more predictable approach. It is well-suited for researchers who require a high degree of control over the synthesis and may need to isolate and characterize the intermediates. The Hantzsch synthesis is a classic and high-yielding reaction, providing a solid foundation for the subsequent functionalization.

  • Route 2 (One-Pot Synthesis) represents a more modern and efficient strategy. By minimizing the number of reaction steps and work-up procedures, it offers potential advantages in terms of time, cost, and environmental impact. This route would be particularly attractive for high-throughput synthesis and for applications where rapid access to the final compound is a priority. However, the one-pot nature may require more careful optimization to control for potential side reactions and to ensure high purity of the final product.

The choice between these two routes will ultimately depend on the specific needs and priorities of the research or development project. For exploratory work and smaller scales, the robustness of Route 1 may be preferable. For process development and larger-scale synthesis, the efficiency of Route 2 presents a compelling advantage, provided that the reaction conditions can be adequately optimized and controlled.

References

  • Byers, J. R., & Dickey, J. B. (n.d.). 2-AMINO-4-METHYLTHIAZOLE. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(10), 15995–16013. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Bhatta, S., Senapati, B. K., Patra, S. K., & Nanda, S. (2023). A Sequential Friedländer and Anionic Benzannulation Strategy for the Regiodefined Assembly of Unsymmetrical Acridines. The Royal Society of Chemistry. Retrieved from [Link]

  • Soleymani, R. (2012). Synthesis 4-(4/-methylphenyl)-2-mercaptothiazole Structure with NMR, Vibrational, Mass Spectroscopy and DFT Studies. Oriental Journal Of Chemistry, 28(3), 1291-1304.
  • Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole. (2014). Google Patents.
  • Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1976). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Indian Journal of Chemistry, 14B, 457-458.
  • Azizi, N., & Gholibeglo, E. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. J. Iran. Chem. Soc., 6(4), 749-753.
  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1994). Google Patents.
  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2021). RSC Advances, 11(41), 25338-25355. [Link]

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 883-887.
  • Synthesis of substituted 4-methylphenyl-2-iminothiazolidinone compounds via one- pot method. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 741-750.
  • New method for preparing thiabendazole. (2015). Google Patents.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 1-(4-METHYL-2-0XO-2H-I-BENZOJlYRAN- 7-YLOXOACETYL) -. (2024). Pakistan Journal of Scientific and Industrial Research, 33(4), 143-146.
  • One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyclic chromene-thiolane hybrids via Knoevenagel, 1,4-sulfa-Michael and aldol reactions. (2023). ARKIVOC, 2022(6), 280-297.
  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2010). Molecules, 15(4), 2512-2521. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thiazoleacetic acid, a key structural motif in various pharmacologically active compounds, requires robust and reliable analytical methods for its quantification in diverse matrices. This guide provides an in-depth comparison of validated analytical methods for thiazoleacetic acid, moving beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

The Imperative of Method Validation: A Regulatory Overview

Before delving into specific methodologies, it is crucial to understand the regulatory landscape that governs analytical method validation. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) adhere to the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2] These guidelines establish a harmonized framework to ensure that an analytical method is suitable for its intended purpose, a critical component for ensuring reliable and reproducible data in pharmaceutical development.[1][3] The core principle is to demonstrate that the method will consistently yield results that accurately reflect the quality of the sample being tested.[4]

Core Analytical Techniques for Thiazoleacetic Acid Quantification

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. For a polar organic compound like thiazoleacetic acid, the most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it typically requires a derivatization step to increase the volatility of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, which thiazoleacetic acid possesses.[5][6] The separation is typically achieved on a reversed-phase column (e.g., C18), where the polar thiazoleacetic acid is eluted with a mixture of an aqueous buffer and an organic solvent.[7][8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[9] This makes it the method of choice for bioanalytical studies where thiazoleacetic acid needs to be quantified at very low concentrations in complex biological matrices like plasma or urine.[10][11] The mass spectrometer detects the analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern, providing an additional layer of confirmation and minimizing interferences.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] Since thiazoleacetic acid is a polar and non-volatile compound, it requires a chemical derivatization step to convert it into a more volatile and thermally stable derivative before it can be analyzed by GC-MS.[15] This adds a step to the sample preparation process but can provide excellent separation and sensitivity.

Comparative Analysis of Validated Methods

The performance of each analytical technique is assessed through a rigorous validation process, evaluating a set of key parameters. The following table summarizes typical performance characteristics for the quantification of thiazole derivatives, which can serve as a benchmark for developing a method for thiazoleacetic acid.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Specificity/Selectivity Good; demonstrated by separating the analyte from potential impurities and degradation products.[16]Excellent; based on unique mass transitions (precursor/product ions), minimizing matrix effects.[9]Excellent; high-resolution separation and specific mass fragmentation patterns.[14]
Linearity (R²) Typically >0.999 over a concentration range of 80-120% of the nominal concentration.[16]Typically >0.995 over a wider dynamic range, often spanning several orders of magnitude.[6]Typically >0.99 over a defined concentration range.[15]
Accuracy (% Recovery) 98-102% is generally acceptable.[17]85-115% for bioanalytical methods is often acceptable, depending on regulatory guidance.[10][18]90-110% is generally targeted.
Precision (%RSD) Repeatability: ≤1%; Intermediate Precision: ≤2%.[4]Intra-day and Inter-day precision typically <15%.[9]Intra-day and Inter-day precision typically <15%.
Limit of Quantitation (LOQ) Typically in the low µg/mL to high ng/mL range.Can reach low ng/mL to pg/mL levels, making it ideal for trace analysis.[9]Can achieve low ng/mL sensitivity.
Robustness High; less susceptible to minor variations in experimental conditions.[19]Moderate; can be sensitive to matrix effects and changes in mobile phase composition.Moderate; derivatization step can introduce variability.
Throughput Moderate to high, with typical run times of 5-15 minutes.High, with modern UPLC systems enabling run times of a few minutes.[20]Lower, due to the additional derivatization step and longer GC run times.

Experimental Protocols & Workflows

The following are detailed protocols that can be adapted for the quantification of thiazoleacetic acid. The causality behind the choice of reagents and parameters is explained to provide a deeper understanding.

HPLC-UV Method Protocol

This protocol is designed for the quantification of thiazoleacetic acid in a bulk drug substance or a simple formulation.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • Thiazoleacetic acid reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 60:40 v/v). Rationale: The acidic pH ensures that the carboxylic acid group of thiazoleacetic acid is protonated, leading to better retention and peak shape on a reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of thiazoleacetic acid to find the wavelength of maximum absorbance (λmax). For thiazole derivatives, this is often in the range of 230-280 nm.[21]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the thiazoleacetic acid reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing thiazoleacetic acid in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[5]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Calibrants Dissolve->Dilute Filter Filter Sample Dissolve->Filter HPLC HPLC System Dilute->HPLC Filter->HPLC Detector UV Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: General workflow for HPLC-UV analysis of thiazoleacetic acid.

LC-MS/MS Method Protocol

This protocol is tailored for the quantification of thiazoleacetic acid in a biological matrix, such as rat plasma, for pharmacokinetic studies.

1. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid.

  • Water (LC-MS grade).

  • Thiazoleacetic acid reference standard.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of thiazoleacetic acid.

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Rationale: Formic acid is a volatile acid that aids in the ionization of the analyte in the ESI source, enhancing sensitivity.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to elute the analyte and wash the column.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive or negative mode, to be optimized for thiazoleacetic acid.

  • MRM Transitions: The precursor ion (the molecular ion of thiazoleacetic acid) and a specific product ion (a fragment of the precursor ion) are monitored. This is determined by infusing a standard solution of the analyte into the mass spectrometer.

4. Sample Preparation (Plasma):

  • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard. Rationale: Acetonitrile precipitates the plasma proteins, which would otherwise interfere with the analysis and damage the column.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[20]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_ACN Add IS in Acetonitrile Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MS->Peak_Area_Ratio Calibration Calibration Curve Peak_Area_Ratio->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: General workflow for LC-MS/MS bioanalysis of thiazoleacetic acid.

Conclusion and Recommendations

The choice between HPLC-UV, LC-MS/MS, and GC-MS for the quantification of thiazoleacetic acid is fundamentally driven by the analytical objective.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for quality control applications, such as the assay of bulk drug substances and formulated products, where concentration levels are relatively high and the sample matrix is simple.[11][21]

  • LC-MS/MS is the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity for quantifying thiazoleacetic acid in complex biological matrices.[6][9] It is the preferred method for pharmacokinetic, toxicokinetic, and metabolism studies.

  • GC-MS is a viable alternative, particularly if an LC system is not available. However, the requirement for derivatization makes the workflow more complex and potentially more variable.

Ultimately, the successful implementation of any of these methods hinges on a thorough validation process that adheres to regulatory guidelines.[1][3] By understanding the principles behind each technique and the rationale for the various validation parameters, researchers can confidently select and develop an analytical method that is fit for its intended purpose, ensuring the generation of high-quality, reliable, and defensible data.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (2024).
  • Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Derivatives - Benchchem. (2025).
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7).
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (2022, May 27).
  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019, November 27).
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds - Walsh Medical Media.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae | Pharmacognosy Journal. (2021, March 15).
  • Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - Frontiers. (2022, October 4).
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry. (2022, December 21).

Sources

Assessing the Reproducibility of Biological Data for 4-Methyl-2-Thioxo-Thiazoleacetic Acid (MMTA): A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern biological and materials science, the reproducibility of experimental data hinges on the precise chemical behavior of the molecular probes and pharmacophores utilized. 4-Methyl-2-thioxo-thiazoleacetic acid (also known as 2-mercapto-4-methyl-5-thiazoleacetic acid or MMTA; CAS: 34272-64-5) is a highly versatile compound that serves two distinct, yet equally critical, roles in research.

Historically, MMTA was identified as the unique structural moiety at the 3-position of the cephem ring in the third-generation cephalosporin antibiotic Cefodizime [1]. This specific side chain is responsible for the drug's atypical immunomodulatory properties[2]. More recently, MMTA has emerged as a highly reproducible bifunctional linker and Raman reporter in the synthesis of Surface-Enhanced Raman Scattering (SERS) nanohybrids and electrocatalytic nanoparticles[3],[4].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of MMTA against standard alternatives in both immunological and nanotechnological workflows. By detailing the causality behind each experimental choice, this guide provides self-validating protocols to ensure absolute data reproducibility.

Section 1: MMTA as a Biological Response Modifier (Immunomodulation)

While most third-generation cephalosporins (e.g., cefotaxime, ceftriaxone) share a standard aminothiazolyl side chain, the addition of the MMTA moiety in cefodizime fundamentally alters host-pathogen interactions[5]. Exposing bacteria to sub-Minimum Inhibitory Concentrations (sub-MIC) of MMTA-conjugated compounds mimics the pharmacokinetic trough periods between drug administrations. This exposure does not kill the bacteria but induces severe morphological filamentation and alters the physico-chemical properties of the bacterial outer surface, drastically reducing virulence factors like adhesiveness[5].

Comparative Performance Data

To assess the reproducibility of these immunomodulatory effects, we compare MMTA-conjugated cefodizime against standard cephalosporins lacking the MMTA moiety.

Table 1: Comparative Immunomodulatory & Morphological Effects at Sub-MIC Exposure

CompoundPharmacophore at 3-PositionBacterial Adhesiveness InhibitionPMN Bactericidal EnhancementFilamentation Induction
Cefodizime MMTA side chain High (Active down to 1/32 MIC)Significant increaseWidespread (1/2 to 1/8 MIC)
Cefotaxime AcetoxymethylModerate (Active to 1/16 MIC)Minimal to No changeModerate
Ceftriaxone ThiotriazinedioneModerate (Active to 1/16 MIC)Minimal to No changeModerate
Self-Validating Protocol: In Vitro PMN Phagocytosis and Adhesion Assay

To reproducibly measure the enhancement of polymorphonuclear neutrophil (PMN) phagocytosis induced by MMTA, the assay must differentiate between bacteria that are merely adhered to the PMN surface and those that are genuinely internalized.

  • Sub-MIC Pre-conditioning: Incubate Escherichia coli cultures with 1/4 MIC of the MMTA-conjugated compound for 2 hours.

    • Causality: This specific concentration induces maximal filamentation and outer membrane alteration without halting bacterial viability, priming them for phagocytosis[5].

  • Fluorescent Tagging: Stain the pre-conditioned bacteria with Acridine Orange.

    • Causality: Intercalates with bacterial nucleic acids to provide a strong, trackable fluorescent signal.

  • Co-Incubation: Introduce the tagged bacteria to isolated human PMNs at a 10:1 ratio and incubate at 37°C for 30 minutes.

  • Extracellular Quenching (The Self-Validation Step): Add Crystal Violet (500 mg/L) to the suspension for 20 seconds prior to flow cytometry.

    • Causality: Crystal violet is a vital dye that cannot penetrate the intact lipid bilayer of the PMN. It quenches the fluorescence of any extracellular, surface-adherent bacteria. Therefore, any remaining fluorescence detected by the cytometer strictly represents fully phagocytosed bacteria[5]. This internal control eliminates false-positive adhesion artifacts.

G A MMTA-Conjugated Cephalosporin B Sub-MIC Exposure (Bacterial Culture) A->B Administered C PBP Inhibition & Filamentation B->C Alters outer surface D Reduced Bacterial Adhesiveness C->D Decreases virulence E Enhanced PMN Phagocytosis C->E Increases susceptibility

Diagram 1: Mechanistic pathway of MMTA-induced immunomodulation and bacterial virulence reduction.

Section 2: MMTA as a Bifunctional SERS Reporter and Nanoparticle Stabilizer

In nanomedicine, tracking liposomal nanohybrids within complex intracellular environments requires highly stable Raman reporters. MMTA is uniquely suited for this because it acts as a bifunctional agent [3]. The thione/thiol group forms a robust covalent bond with gold/silver surfaces, while the carboxylic acid group ensures colloidal stability and provides a conjugation site for liposomes[4].

Comparative Performance Data

When compared to traditional SERS reporters (like 4-Mercaptobenzoic acid) or standard stabilizers (like citrate), MMTA yields superior electrocatalytic activity and intracellular tracking stability.

Table 2: Comparative Performance of Nanoparticle Stabilizers and SERS Reporters

ReagentPrimary FunctionSERS Enhancement Factor (EF)Colloidal Stability (pH > 8)Electrocatalytic Current Enhancement
MMTA Bifunctional (Reporter/Stabilizer) ~1.08 × 10⁶ Excellent (Carboxylate-driven) > 3.0x (vs. bare Au)
4-MBA SERS Reporter~1.0 × 10⁵ModerateN/A
Citrate StabilizerN/A (No Raman signal)Good~1.5x (vs. bare Au)
Self-Validating Protocol: One-Pot Synthesis of MMTA-Stabilized Fused AuNPs

Reproducibility in nanoparticle synthesis requires strict control over nucleation and capping kinetics. This protocol details the synthesis of fused gold nanoparticles (AuNPs) utilizing MMTA.

  • Precursor Mixing: Dissolve

    
     (1 mM) and MMTA (2 mM) in deionized water under continuous stirring.
    
    • Causality: The high affinity of the MMTA thiol/thione group for gold rapidly forms an Au-S complex, directing the subsequent anisotropic growth of the nanoparticles[4].

  • Reduction: Rapidly inject ice-cold

    
     (0.1 M) into the mixture.
    
    • Causality:

      
       acts as a strong reducing agent, triggering instantaneous nucleation. The ice-cold temperature slows the reaction kinetics just enough to prevent uncontrolled bulk aggregation.
      
  • Electrostatic Stabilization: Adjust the solution pH to > 8.0 using dilute

    
    .
    
    • Causality: At pH > 8, the carboxylic acid group of MMTA fully deprotonates into a carboxylate ion. This imparts a strong negative zeta potential to the nanoparticles, providing electrostatic repulsion that halts further fusion and stabilizes the colloid[4].

  • Validation (The Self-Validation Step): Analyze the colloidal suspension via High-Resolution Transmission Electron Microscopy (HR-TEM) and UV-Vis Spectroscopy.

    • Causality: Successful synthesis is confirmed if HR-TEM reveals a fused structure (approx. 7 nm width × 15 nm length) and UV-Vis shows a characteristic surface plasmon resonance red-shift. If these metrics are absent, the batch is discarded, ensuring only reproducible nanohybrids proceed to cell assays.

G A Gold Precursor (HAuCl4) + Reducing Agent (NaBH4) B Add MMTA (Bifunctional Stabilizer) A->B Nucleation C Fused Gold Nanoparticles (AuNPs) B->C Thiol-Au binding & Carboxylate stabilization (pH > 8) E SERS-Active Nanohybrids C->E Covalent Conjugation D Liposome Encapsulation (e.g., Doxorubicin) D->E Assembly F Intracellular Tracking via Raman Signal E->F Clathrin-mediated Endocytosis

Diagram 2: Experimental workflow for synthesizing and validating MMTA-functionalized SERS nanohybrids.

Conclusion

Whether applied as a biological response modifier to suppress bacterial virulence or as a bifunctional reporter in advanced SERS nanohybrids, the 4-methyl-2-thioxo-thiazoleacetic acid (MMTA) moiety demonstrates exceptional experimental reproducibility. By understanding the mechanistic causality behind its interactions—ranging from PBP-mediated filamentation to electrostatic nanoparticle stabilization—researchers can leverage MMTA to generate robust, self-validating data across multiple scientific disciplines.

References

  • Labro MT. "Interference of Antibacterial Agents with Phagocyte Functions: Immunomodulation or 'Immuno-Fairy Tales'?" Clinical Microbiology Reviews, 2000.

  • Braga PC, et al. "Sub-MIC concentrations of cefodizime interfere with various factors affecting bacterial virulence." Journal of Antimicrobial Chemotherapy, 2000.

  • Barradell LB, Brogden RN. "Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use." Drugs, 1992.

  • Zhu D, et al. "Investigating the Intracellular Behaviors of Liposomal Nanohybrids via SERS: Insights into the Influence of Metal Nanoparticles." Theranostics, 2018.

  • Kannan P, John SA. "Synthesis, characterization and electrocatalytic activity of fused gold nanoparticles." Journal of Nanoscience and Nanotechnology, 2011.

Sources

Safety Operating Guide

Personal protective equipment for handling 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

To: Laboratory Operations & Medicinal Chemistry Teams From: Senior Application Scientist, Safety & Logistics Division

This guide outlines the critical safety protocols for handling 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- . While often used as a scaffold in the synthesis of aldose reductase inhibitors and peptide mimetics, this compound presents specific handling challenges due to its thioxo-moiety (C=S), which contributes to potential sulfur-based degradation and irritation pathways.

Chemical Identity Verification:

  • IUPAC Name: 2-(4-methyl-2-thioxo-1,3-thiazol-3-yl)acetic acid

  • Molecular Formula: C6H7NO2S2[1][2][3]

  • Molecular Weight: 189.26 g/mol [1][2][3]

  • Physical State: Off-white to pale yellow crystalline powder.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

Risk Assessment & GHS Classification

The "Why" Behind the Protocol: We do not simply "wear gear"; we counter specific molecular threats.[4] The thioxo-thiazole pharmacophore is a known irritant to mucous membranes. The primary risk is not systemic toxicity (though oral toxicity is rated Category 4), but rather acute contact dermatitis and respiratory tract inflammation .

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[4]

Operational Implications:

  • Dust Control: The solid powder is light and electrostatic; it aerosolizes easily, making inhalation the highest probability exposure route.

  • Sulfur Sensitivity: Thioxo compounds can release trace mercaptans or sulfur oxides upon degradation, necessitating odor control measures.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system .

Protection ZoneRecommended EquipmentTechnical Justification (The Science)
Respiratory Primary: Fume Hood (Face Velocity: 80–100 fpm)Secondary: N95 or P100 Respirator (if outside hood)The H335 classification indicates high reactivity with respiratory mucosa. Engineering controls (hood) prevent aerosol accumulation.
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the orbital area against irritant dust entry.
Dermal (Hand) Double Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeoprenePermeation Logic: Thiazoles are organic heterocycles. While nitrile offers good splash protection, double gloving ensures that micropores in the outer layer do not result in skin contact.
Dermal (Body) Lab Coat (High-neck, snap closure) + Tyvek SleevesPrevents wrist-gap exposure (the most common contamination point in weighing operations).

Operational Workflow: Step-by-Step Protocol

Core Directive: Treat the solid as if it were a liquid aerosol. Movement must be deliberate to minimize kinetic disturbance of the powder.

Phase A: Preparation & Engineering Check
  • Ventilation Verification:

    • Self-Validating Step: Check the fume hood monitor. If flow is <80 fpm or >120 fpm (turbulence risk), STOP .

  • Decontamination Zone Setup:

    • Place a disposable absorbent pad (benchkote) in the hood.

    • Pre-saturate a Kimwipe with 10% bleach solution (oxidizes sulfur residues) and place it in the corner for immediate wipe-down.

Phase B: Weighing & Solubilization
  • Anti-Static Measure: Use an anti-static gun or bar on the weighing boat before dispensing. Thiazole powders are prone to static cling, which causes "jumping" during transfer.

  • The "Tunnel" Technique:

    • Do not lift the spatula high. Transfer powder inside the "tunnel" of the weigh boat to minimize air current interaction.

  • Solvation (If applicable):

    • Add solvent (e.g., DMSO) slowly down the side of the vial.

    • Caution: Exothermic solvation is possible. Allow to stand for 30 seconds before capping.

Phase C: Decontamination & Waste
  • Immediate Wipe-Down: Wipe the balance and surrounding area with the pre-prepared bleach wipe.

  • Doffing Sequence:

    • Remove outer gloves inside the hood.

    • Remove goggles.

    • Remove inner gloves at the lab exit.

Visualization: Safety Logic Pathway

The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.

SafetyProtocol Start Start: Handling 3(2H)-Thiazoleacetic acid RiskCheck Risk Check: Is Fume Hood Velocity 80-100 fpm? Start->RiskCheck Stop STOP: Maintenance Required RiskCheck->Stop No (<80 fpm) PPE Don PPE: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE Yes Handling Handling Phase: Use Anti-Static Gun Transfer via 'Tunnel Method' PPE->Handling Solvation Solvation: Add Solvent Slowly (Watch for Exotherm) Handling->Solvation Cleanup Decon: 10% Bleach Wipe (Oxidize Sulfur Residues) Solvation->Cleanup Disposal Disposal: Solid: Haz Waste Liquid: Halogenated Organic Cleanup->Disposal

Figure 1: Operational logic flow for handling thioxo-thiazole derivatives, emphasizing the "Go/No-Go" decision point at the engineering control stage.

Waste Disposal & Environmental Compliance

Disposal Class: Sulfur-Containing Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases. The thioxo group can liberate toxic gases (SOx) if oxidized violently, or form mercaptide salts with strong bases.

  • Container Labeling:

    • Label clearly: "Contains Thiazole Derivative - Sulfur Hazard."

    • Hazard Checkbox: [x] Irritant [x] Toxic.

  • Spill Response:

    • Solid Spill: Do not sweep dry. Cover with wet paper towels (water/detergent) to prevent dust, then wipe up.

    • Deodorizing: Clean surface with 10% sodium hypochlorite (bleach) to oxidize any lingering sulfur smell.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79793, 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.